molecular formula C32H45NO9 B10817790 Ludaconitine

Ludaconitine

Cat. No.: B10817790
M. Wt: 587.7 g/mol
InChI Key: WCJLKJORIRSXRT-UHFFFAOYSA-N
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Description

Ludaconitine is a useful research compound. Its molecular formula is C32H45NO9 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H45NO9

Molecular Weight

587.7 g/mol

IUPAC Name

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3

InChI Key

WCJLKJORIRSXRT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Ludaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera, has garnered significant interest for its potent pharmacological activities. Primarily recognized for its analgesic and anti-inflammatory properties, its mechanism of action is multifaceted, centering on the blockade of voltage-gated sodium channels. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[4] By binding to the sodium channel, this compound physically obstructs the influx of sodium ions (Na+) into the cell.[5] This action leads to:

  • Decreased Rate of Depolarization: The influx of Na+ is responsible for the rapid rising phase (Phase 0) of the action potential. By inhibiting this, this compound slows the rate of depolarization.[1]

  • Reduced Cell Excitability: A higher threshold of stimulation is required to initiate an action potential.

  • Slowed Conduction Velocity: The speed at which an action potential propagates along a nerve or muscle fiber is reduced.[3]

This blockade of VGSCs is the foundational mechanism that explains this compound's efficacy as a local anesthetic, an anti-arrhythmic agent (as a Class I antiarrhythmic), and a potent analgesic.[2][6]

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in VGSC->Na_in BlockedAP Blocked Action Potential VGSC->BlockedAP Inhibited Depolarization This compound This compound This compound->VGSC Binding & Blockade AP Action Potential Propagation Na_in->AP Depolarization Na_out Na_out->VGSC Normal State

Caption: Core mechanism: this compound blocks voltage-gated sodium channels.

Pharmacological Effects & Associated Mechanisms

Analgesic Effects

This compound exhibits strong analgesic activity, comparable to, though generally less potent than, morphine.[7] Its pain-relieving effects are complex and mediated through several pathways.

Central Nervous System Involvement: The analgesic action involves both supraspinal (brain) and spinal sites.[7][8] Systemic administration of this compound results in drug concentrations in the brain and spinal cord that correlate with its analgesic effect, indicating a simultaneous action at both levels is crucial.[8]

Stimulation of Spinal Dynorphin A: A key mechanism in chronic pain models is the stimulation of dynorphin A expression in spinal microglia.[9] Dynorphin A is an endogenous opioid peptide that acts on κ-opioid receptors to produce analgesia. This pathway appears to be independent of neuronal or astrocyte activity. The analgesic effect of this compound can be suppressed by microglia depletors, dynorphin A antibodies, or κ-opioid receptor antagonists, confirming the importance of this pathway.[9]

Naloxone Resistance: The antinociceptive actions of this compound are generally not inhibited by the opioid antagonist naloxone, suggesting its effects are primarily mediated through a non-opioid receptor pathway, distinguishing it from morphine.[10]

cluster_spinal_cord Spinal Cord Dorsal Horn This compound This compound Microglia Microglia This compound->Microglia Stimulates DynorphinA Dynorphin A (Endogenous Opioid) Microglia->DynorphinA Increases Expression & Release KOR κ-Opioid Receptor (on Neuron) DynorphinA->KOR Binds & Activates NociceptiveNeuron Nociceptive Neuron KOR->NociceptiveNeuron Inhibits PainSignal Ascending Pain Signal (to Brain) NociceptiveNeuron->PainSignal Reduced Transmission

Caption: Analgesic pathway via microglial dynorphin A stimulation.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity in various animal models. It effectively inhibits inflammatory processes including:

  • Increased capillary permeability

  • Edema (ear and paw)

  • Granuloma growth

Notably, these anti-inflammatory actions do not appear to depend on the stimulation of the pituitary-adrenal axis, as the effects are observed in adrenalectomized rats.[11] This suggests a direct modulation of inflammatory pathways.

Quantitative Pharmacological Data

The analgesic potency of this compound has been quantified in several studies. The following table summarizes the median effective dose (ED50) values from key experiments.

Pharmacological Effect Animal Model Test Route of Administration ED50 Value Reference
AnalgesiaMouseTail PinchIntracerebroventricular (i.c.v.)2333 ng/mouse[8]
AnalgesiaMouseTail PinchIntrathecal (i.t.)1127 ng/mouse[8]
AnalgesiaMouseTail PinchSubcutaneous (s.c.)7 mg/kg[8]
AnalgesiaRat (Neuropathic Pain)Mechanical AllodyniaSubcutaneous (s.c.)1.1 mg/kg[9]
AnalgesiaRat (Neuropathic Pain)Thermal HyperalgesiaSubcutaneous (s.c.)1.6 mg/kg[9]
AnalgesiaRat (Neuropathic Pain)Mechanical AllodyniaIntrathecal (i.t.)0.8 µg[9]
AnalgesiaRat (Bone Cancer Pain)Mechanical AllodyniaSubcutaneous (s.c.)2.0 mg/kg[9]
AnalgesiaMouseFormaldehyde TestSubcutaneous (s.c.)3.8 mg/kg[11]
AnalgesiaMouseAcetic Acid WrithingSubcutaneous (s.c.)3.5 mg/kg[11]
Local AnesthesiaMouseSciatic Nerve BlockInfiltration0.076%[11]

Detailed Experimental Protocols

The mechanisms of this compound were elucidated using a variety of established preclinical models.

Analgesia Models
  • Hot Plate Test: Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in latency indicates an analgesic effect.[7][10]

  • Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with a dilute acetic acid solution, which induces characteristic abdominal constrictions (writhing). The number of writhes over a set period is counted. A reduction in the number of writhes indicates analgesia.[7][10]

  • Tail Pinch/Immersion Tests: The distal portion of a rodent's tail is subjected to a noxious stimulus (mechanical pressure or immersion in hot water). The time taken for the animal to withdraw its tail is measured as the pain threshold.[7][10]

  • Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: In anesthetized rats, the L5 spinal nerve is tightly ligated. This procedure induces chronic mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), which are measured using von Frey filaments and radiant heat sources, respectively.[9]

Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the subplantar surface of a rat's hind paw. The resulting paw volume (edema) is measured at various time points using a plethysmometer. A reduction in paw swelling indicates anti-inflammatory activity.[11]

  • Xylene-Induced Ear Edema: Xylene is applied to the surface of a mouse's ear to induce inflammation and swelling. The anti-inflammatory effect is quantified by comparing the weight of the treated ear to the untreated ear.[11]

  • Cotton Pellet-Induced Granuloma: Sterile cotton pellets are implanted subcutaneously in rats. After several days, the pellets induce the formation of granulomatous tissue. The anti-inflammatory effect is determined by the dry weight of the excised granuloma.[11]

cluster_workflow General Experimental Workflow for In Vivo Testing cluster_endpoints Example Endpoints Model Induce Pathology (e.g., Nerve Ligation, Carrageenan Injection) Treatment Administer this compound (s.c., i.t., etc.) vs. Vehicle Control Model->Treatment Endpoint Measure Behavioral/ Physiological Endpoint Treatment->Endpoint Analysis Data Analysis (e.g., Calculate ED50, % Inhibition) Endpoint->Analysis Analgesia Analgesia: - Paw Withdrawal Latency - Writhing Count Inflammation Inflammation: - Paw Volume - Ear Weight

Caption: General workflow for preclinical assessment of this compound.

Conclusion

The mechanism of action of this compound is centered on its function as a potent voltage-gated sodium channel blocker. This primary action underpins its utility as an analgesic, anti-inflammatory, and anti-arrhythmic agent. The analgesic effects are particularly complex, involving a significant contribution from the central nervous system and the modulation of the endogenous opioid system via stimulation of dynorphin A in spinal microglia, largely independent of classical opioid receptors. Its anti-inflammatory properties are robust and do not rely on the pituitary-adrenal axis. The diverse mechanisms and potent efficacy of this compound make it a compelling molecule for further investigation and development in the management of pain and inflammatory conditions.

References

An In-depth Technical Guide on the Biochemical and Physical Properties of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biochemical and physical properties of this compound. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It consolidates key quantitative data, details on experimental methodologies, and visual representations of related biological pathways and experimental workflows to facilitate a deeper understanding of this complex natural compound.

Introduction

Aconitum species, commonly known as aconite or monkshood, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. These dual characteristics are primarily attributed to a diverse array of norditerpenoid and diterpenoid alkaloids. This compound is one such C-19 norditerpenoid alkaloid that has been identified in species including Aconitum spicatum (Bruhl) Stapf.[1] While research on this compound is not as extensive as for some other aconite alkaloids like aconitine, it has demonstrated noteworthy biological activity, particularly as an antileishmanial agent.[1] This guide aims to synthesize the existing knowledge on this compound's physicochemical properties and biological effects to support further investigation and potential therapeutic development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. While some specific physical constants for this compound are not widely reported, the available data is summarized below.

Data Presentation: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.0.13,17]nonadecan-4-yl] benzoate[2]
CAS Number 82144-72-7[3][4]
Molecular Formula C₃₂H₄₅NO₉[3]
Molecular Weight 587.71 g/mol [3]
Appearance Not explicitly reported, but related alkaloids are often white crystalline solids.
Melting Point Not available for this compound. 8-Acetyl this compound has a melting point of 214 °C.[5]
Boiling Point Not available.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water.
Purity Commercially available with >98% purity.[3]

Note: It is critical to distinguish this compound from its acetylated derivative, 8-Acetyl this compound (CAS 127-29-7), which has different physical properties.[5]

Biochemical Properties and Biological Activity

The primary reported biological activity of this compound is its antileishmanial effect. Further research is needed to explore other potential biochemical and pharmacological properties.

Antileishmanial Activity

This compound has been shown to exhibit in vitro activity against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis.

Data Presentation: In Vitro Antileishmanial Activity of this compound
ParameterValueOrganismSource
IC₅₀ 36.10 ± 3.4 µg/mLLeishmania major[1]
Potential Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated. However, many norditerpenoid alkaloids isolated from Aconitum species are known to interact with voltage-gated sodium channels (VGSCs). It is plausible that this compound may share this property, which is a common mechanism for the analgesic and toxic effects of other aconite alkaloids. Further electrophysiological studies are required to confirm this hypothesis and to determine its selectivity for different sodium channel subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound, based on established protocols for similar compounds and assays.

Extraction and Isolation of this compound from Aconitum spicatum

The following is a generalized workflow for the extraction and isolation of norditerpenoid alkaloids from Aconitum species, adapted from methodologies reported for related compounds.

G cluster_extraction Extraction cluster_purification Purification A Air-dried and powdered tubers of Aconitum spicatum B Maceration with Dichloromethane at room temperature A->B C Filtration and concentration under reduced pressure B->C D Crude Dichloromethane Extract E Acid-base extraction (pH 2.5) D->E F Chromatographic separation (e.g., Column Chromatography) E->F G Further purification (e.g., HPLC) F->G H Isolated this compound G->H

Fig. 1: General workflow for this compound extraction and isolation.

Detailed Protocol:

  • Extraction: Air-dried and powdered tubers of Aconitum spicatum are macerated with dichloromethane at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The collected extracts are filtered and combined.

  • Concentration: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure. The extract is dissolved in an appropriate solvent and partitioned against an acidic aqueous solution (e.g., pH 2.5). The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent.

  • Chromatographic Purification: The resulting alkaloid fraction is subjected to chromatographic separation techniques. This may involve column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Antileishmanial Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to determine the viability of Leishmania promastigotes.

G cluster_assay MTT Assay for Antileishmanial Activity A Culture Leishmania major promastigotes B Incubate promastigotes with varying concentrations of this compound A->B C Add MTT solution and incubate B->C D Add solubilizing agent (e.g., SDS-HCl) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Fig. 2: Workflow for the in vitro antileishmanial MTT assay.

Detailed Protocol:

  • Cell Culture: Leishmania major promastigotes are cultured in an appropriate medium (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.

  • Assay Setup: The promastigotes are seeded into a 96-well microtiter plate at a specific density (e.g., 2 x 10⁶ cells/mL).

  • Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells containing the solvent alone are also included.

  • Incubation: The plate is incubated at a temperature suitable for promastigote growth (e.g., 22 °C) for 72 hours.

  • MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: A solubilizing agent, such as a 10% SDS solution in 0.01 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of parasite viability is calculated relative to the control wells, and the IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathways (Hypothesized)

While specific signaling pathways modulated by this compound have not been experimentally determined, related aconitine alkaloids are known to influence pathways associated with cellular stress and inflammation. Given the toxic potential of many Aconitum alkaloids, it is plausible that this compound could impact pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to cellular responses to a wide range of stimuli, including toxins and pathogens.

G cluster_pathway Hypothesized Signaling Pathways This compound This compound CellularStress Cellular Stress This compound->CellularStress MAPK MAPK Pathway (e.g., JNK, p38) CellularStress->MAPK NFkB NF-κB Pathway CellularStress->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

References

Unraveling the Intricacies of Ludaconitine: A Technical Guide to its Molecular Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolation and Purification of Ludaconitine

The journey to elucidating a molecular structure begins with the isolation of the pure compound from its natural source, typically plants of the Delphinium genus. This process involves a multi-step extraction and chromatographic purification cascade.

Experimental Protocol: General Isolation of Diterpenoid Alkaloids

  • Extraction: Air-dried and powdered plant material (e.g., roots and aerial parts of Delphinium ludlowii) is exhaustively extracted with methanol or ethanol at ambient temperature. The resulting crude extract is concentrated under reduced pressure.

  • Acid-Base Partitioning: To selectively isolate the basic alkaloids, the crude extract is subjected to an acid-base liquid-liquid extraction. The extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) and washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic impurities. The acidic aqueous phase is then basified to a pH of 9-10 with a base like sodium carbonate or ammonium hydroxide. The liberated free-base alkaloids are then extracted into a water-immiscible organic solvent, typically chloroform or dichloromethane.

  • Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques to achieve separation and purification of the target compound, this compound.

    • Column Chromatography (CC): The initial separation is performed on a silica gel or alumina column, eluting with a gradient of increasing polarity, commonly a mixture of chloroform and methanol.

    • Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from column chromatography are further purified using pTLC with a carefully selected solvent system to resolve compounds with similar retention factors.

    • High-Performance Liquid Chromatography (HPLC): The final step of purification often employs preparative HPLC, utilizing either normal-phase or reversed-phase columns to yield the pure this compound isolate.

Spectroscopic and Spectrometric Characterization

With the pure compound in hand, a suite of advanced analytical techniques is employed to piece together its molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the high-accuracy mass measurement necessary to determine the elemental composition of the molecule.

Table 1: Representative High-Resolution Mass Spectrometry Data for a this compound-type Alkaloid

Ionization TechniqueMass-to-Charge Ratio (m/z) [M+H]⁺Deduced Molecular FormulaCalculated Exact Mass
Electrospray Ionization (ESI)588.3215C₃₂H₄₅NO₉588.3224
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. This involves a comprehensive suite of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or pyridine-d₅) and transferred to a 5 mm NMR tube.

  • Data Acquisition: All NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for proton frequency.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment, number, and coupling patterns of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton connectivities through scalar coupling, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial insights into the relative stereochemistry and conformation of the molecule.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a C19-Diterpenoid Alkaloid Core Structure (in CDCl₃)

Carbon Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, Coupling Constant J in Hz)
185.13.28 (d, 8.4)
226.52.08 (m), 1.88 (m)
334.72.33 (dd, 12.1, 5.2)
439.0-
549.32.98 (d, 6.1)
682.44.12 (t, 4.6)
745.92.78 (m)
878.8-
950.22.62 (d, 7.0)
1041.52.23 (m)
1148.8-
1229.11.98 (m), 1.72 (m)
1345.32.88 (m)
1483.64.92 (d, 5.1)
1537.92.48 (m), 2.18 (m)
1682.04.33 (dd, 9.2, 4.6)
1761.73.82 (s)
1877.24.08 (s)
1957.82.58 (d, 11.4)
N-CH₂CH₃50.1, 13.62.83 (q, 7.1), 1.12 (t, 7.1)
OCH₃ groups56.0-59.53.30-3.45 (s)
Acetate group170.0, 21.42.08 (s)
Benzoate group166.5, 130.0-133.07.40-8.10 (m)
X-ray Crystallography

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the connectivity and absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or acetone).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Table 3: Representative Crystallographic Data for a Diterpenoid Alkaloid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.345(2)
b (Å)8.912(1)
c (Å)14.567(3)
β (°)105.21(1)
Volume (ų)1543.2(4)
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.268
R-factor (R₁)0.035
Flack Parameter0.01(4)

Workflow and Data Integration

The elucidation of the molecular structure of this compound is a deductive process where information from various analytical techniques is integrated to build a coherent structural model.

structure_elucidation_workflow Plant_Material Delphinium ludlowii Plant Material Extraction_Purification Extraction and Chromatographic Purification Plant_Material->Extraction_Purification Pure_this compound Pure this compound Extraction_Purification->Pure_this compound HRMS High-Resolution Mass Spectrometry Pure_this compound->HRMS NMR 1D and 2D NMR Spectroscopy Pure_this compound->NMR Xray Single-Crystal X-ray Diffraction Pure_this compound->Xray Molecular_Formula Determination of Molecular Formula HRMS->Molecular_Formula Planar_Structure Elucidation of Planar Structure NMR->Planar_Structure Stereochemistry Assignment of Relative Stereochemistry NMR->Stereochemistry Absolute_Configuration Determination of Absolute Configuration Xray->Absolute_Configuration Molecular_Formula->Planar_Structure Planar_Structure->Stereochemistry Stereochemistry->Absolute_Configuration

Caption: A generalized workflow for the structure elucidation of a natural product.

The logical progression of data interpretation is a critical aspect of this process.

data_interpretation_logic Spectroscopic_Data HRMS Data ¹H & ¹³C NMR Data COSY Data HSQC Data HMBC Data NOESY Data Determine_Formula Establish Molecular Formula Spectroscopic_Data->Determine_Formula HRMS Identify_Functional_Groups Identify Proton and Carbon Environments Spectroscopic_Data->Identify_Functional_Groups ¹H, ¹³C, DEPT Assemble_Fragments Assemble Spin Systems and Molecular Fragments Spectroscopic_Data->Assemble_Fragments COSY, HSQC Connect_Fragments Connect Fragments via Long-Range Correlations Spectroscopic_Data->Connect_Fragments HMBC Assign_Stereochemistry Assign Relative Stereochemistry Spectroscopic_Data->Assign_Stereochemistry NOESY Proposed_Structure Proposed Molecular Structure Determine_Formula->Proposed_Structure Identify_Functional_Groups->Proposed_Structure Assemble_Fragments->Proposed_Structure Connect_Fragments->Proposed_Structure Assign_Stereochemistry->Proposed_Structure

Caption: The logical flow of spectroscopic data interpretation in structure elucidation.

Conclusion

The definitive determination of the molecular structure of this compound, a complex diterpenoid alkaloid, necessitates a synergistic and systematic application of modern analytical methodologies. Through a meticulous process of isolation, purification, and comprehensive spectroscopic and spectrometric analysis, the molecular formula, intricate connectivity, and precise three-dimensional arrangement of atoms can be unequivocally established. The detailed structural knowledge of this compound is a fundamental prerequisite for understanding its pharmacological properties and serves as a critical foundation for any future drug development endeavors based on this natural product scaffold.

A Comprehensive Pharmacological Profile of Ludaconitine and its Analogue, Lappaconitine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the pharmacological properties of Ludaconitine and its closely related analogue, Lappaconitine. Due to a significant scarcity of published research on this compound, this document focuses primarily on the extensive pharmacological data available for Lappaconitine, a C19 diterpenoid alkaloid with a similar chemical backbone. Lappaconitine has demonstrated significant analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic properties, primarily through its action as a voltage-gated sodium channel blocker. This guide synthesizes the current understanding of its mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

This compound: Current State of Research

This compound (CAS 82144-72-7) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum spicatum.[1] Despite its availability from chemical suppliers for research purposes, the pharmacological profile of this compound remains largely uncharacterized in publicly available scientific literature. To date, the primary reported biological activity is its antileishmanial effect, with an IC50 of 36.10 μg/mL.[1][2] Further in-depth studies on its mechanism of action, pharmacokinetics, and toxicology are required to fully understand its therapeutic potential.

Given the limited data on this compound, the remainder of this guide will focus on the comprehensive pharmacological profile of Lappaconitine, a structurally similar and extensively studied C19 diterpenoid alkaloid from Aconitum sinomontanum.[3][4]

Lappaconitine: A Detailed Pharmacological Profile

Lappaconitine (CAS 32854-75-4) is a C19 diterpenoid alkaloid that has been investigated for its therapeutic potential in a variety of conditions.[4][5] It is known to possess analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities.[5]

Mechanism of Action

The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).[6] It is classified as a Class I antiarrhythmic agent.[5] Lappaconitine binds to neurotoxin site 2 on the sodium channel, leading to an inhibition of sodium ion influx.[5] This action reduces cell excitability and slows the conduction velocity of nerve impulses, which is the basis for its analgesic, anti-arrhythmic, and anticonvulsant effects.[6] Specifically, it has been shown to be an inhibitor of the human voltage-gated sodium channel Nav1.7, with an IC50 of 27.67 µM.[7] The blockade of VGSCs by Lappaconitine is use-dependent, meaning its inhibitory effect is more pronounced at higher frequencies of nerve stimulation.[3][6]

In addition to its effects on sodium channels, Lappaconitine's analgesic properties may also be mediated by the downregulation of P2X3 receptor expression in dorsal root ganglion neurons and the stimulation of spinal dynorphin A expression.[5][7] Its anti-inflammatory effects are thought to be independent of the pituitary-adrenal axis.

Na_Channel Voltage-Gated Sodium Channel (Nav1.7) Na_Influx Na+ Influx P2X3R P2X3 Receptor Lappaconitine Lappaconitine Lappaconitine->Na_Channel Binds to Site 2 (IC50 = 27.67 µM) Lappaconitine->P2X3R Inhibits expression Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission Analgesia Analgesic Effect Pain_Signal->Analgesia Leads to Downregulation Downregulation Start Start Grouping Group Mice (e.g., Vehicle, Lappaconitine doses) Start->Grouping Administration Administer Test Compound (e.g., s.c. or i.p.) Grouping->Administration Waiting Wait for a Predefined Period (e.g., 30 min) Administration->Waiting Induction Induce Writhing with Acetic Acid (i.p.) Waiting->Induction Observation Observe and Count Writhing Responses for a Set Duration Induction->Observation Analysis Analyze Data (Compare writhing counts between groups) Observation->Analysis End End Analysis->End

References

Unveiling Ludaconitine: A Technical Guide to High-Yield Plant Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a complex C19-diterpenoid alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. Found primarily within the plant genera Aconitum and Delphinium, identifying species with high yields of this specific compound is crucial for efficient extraction and further research. This technical guide provides a comprehensive overview of plant species known to contain this compound, details established methodologies for its extraction and quantification, and outlines the current understanding of its biosynthetic origins. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related norditerpenoid alkaloids to provide a framework for future investigation.

Plant Species Containing this compound

This compound is a member of the extensive family of norditerpenoid alkaloids, which are characteristic secondary metabolites of plants belonging to the genera Aconitum and Delphinium (family Ranunculaceae)[1][2]. While a definitive list of plant species with high yields of this compound is not yet established in scientific literature, several species of Aconitum have been identified as sources of this compound.

Due to the lack of specific data for this compound, researchers may consider investigating species that are known to produce high quantities of structurally related C19-diterpenoid alkaloids. It is important to note that the presence and concentration of these alkaloids can vary significantly, necessitating thorough phytochemical analysis of any potential plant source.

Table 1: Quantitative Data on Related Norditerpenoid Alkaloids in Aconitum Species

Plant SpeciesPlant PartAlkaloidYield (mg/g dry weight)Reference
Aconitum carmichaeliRaw Fu-Zi decoction piecesMesaconitine (MAT)1.32
Aconitum carmichaeliRaw Fu-Zi decoction piecesHypaconitine (HAT)0.18
Aconitum carmichaeliRaw Fu-Zi decoction piecesAconitine (ACT)0.31

Note: This table presents data for related alkaloids to provide context on typical yield ranges within the Aconitum genus. Specific yield data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

Extraction of Norditerpenoid Alkaloids (General Protocol)

The following is a generalized protocol for the extraction of norditerpenoid alkaloids from plant material, which can be adapted for the extraction of this compound. The method of choice will depend on the scale of extraction and the physicochemical properties of the target compound.

2.1.1. Soxhlet Extraction

This method is suitable for exhaustive extraction of alkaloids from solid plant material[4][5][6][7][8].

  • Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature in a shaded area. Grind the dried material into a fine powder.

  • Apparatus: Assemble a Soxhlet extractor with a round-bottom flask, extractor body, and condenser.

  • Procedure:

    • Place a known quantity of the powdered plant material (e.g., 10-20 g) into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). The choice of solvent should be optimized based on the polarity of this compound.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

    • The solvent will extract the alkaloids and, once the extractor is full, will siphon back into the round-bottom flask.

    • Continue the extraction process for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.

    • After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

2.1.2. Acid-Base Extraction for Alkaloid Enrichment

This technique is used to separate alkaloids from other plant constituents based on their basic nature.

  • Procedure:

    • Dissolve the crude extract from the initial solvent extraction in an acidic aqueous solution (e.g., 2% sulfuric acid). This will protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

    • Basify the aqueous solution to a pH of 9-10 with a base (e.g., ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched alkaloid fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts[9][10][11]. The following provides a general framework for developing such a method.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Chromatographic Conditions (to be optimized):

    • Column: A reversed-phase C18 column is commonly used for alkaloid separation.

    • Mobile Phase: A gradient elution is often necessary to separate complex mixtures of alkaloids. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility.

    • Detection Wavelength: The wavelength for detection should be determined by acquiring the UV spectrum of a purified this compound standard.

  • Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification plant_material Plant Material (e.g., Aconitum sp.) grinding Grinding plant_material->grinding soxhlet Soxhlet Extraction (e.g., with Methanol) grinding->soxhlet crude_extract Crude Extract soxhlet->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base enriched_fraction Enriched Alkaloid Fraction acid_base->enriched_fraction hplc HPLC-UV/DAD Analysis enriched_fraction->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Workflow for this compound extraction and analysis.

General Biosynthetic Pathway of C19-Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general biosynthetic pathway provides a framework for its formation[12][13][14]. The pathway starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

biosynthesis_pathway cluster_isoprenoid Isoprenoid Precursors cluster_diterpene Diterpene Skeleton Formation cluster_c19 C19-Diterpenoid Alkaloid Formation ipp Isopentenyl Pyrophosphate (IPP) ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp->ggpp dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->ggpp ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent_kaurene ent-Kaurene ent_cpp->ent_kaurene c20_diterpenoid C20-Diterpenoid Alkaloid Precursors ent_kaurene->c20_diterpenoid c19_diterpenoid C19-Diterpenoid Alkaloid Skeletons c20_diterpenoid->c19_diterpenoid This compound This compound (Further Modifications) c19_diterpenoid->this compound

Caption: General C19-diterpenoid alkaloid biosynthesis.

Hypothetical Signaling Pathway Involvement

The specific signaling pathways modulated by this compound have not been characterized. However, many diterpenoid alkaloids from Aconitum species are known to interact with ion channels and receptors in the nervous system[15][16]. Aconitine, a well-studied related alkaloid, is a potent neurotoxin that activates voltage-gated sodium channels. It is plausible that this compound may also exert its biological effects through interaction with similar targets. Further research is required to elucidate its precise mechanism of action.

hypothetical_signaling This compound This compound target Potential Molecular Target (e.g., Ion Channel, Receptor) This compound->target Binding downstream Downstream Signaling Cascade target->downstream Modulation cellular_response Cellular Response downstream->cellular_response Activation/Inhibition

References

An In-depth Technical Guide to Ludaconitine and its Relationship with other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ludaconitine, a C19-diterpenoid alkaloid, and its relationship to other structurally similar compounds. Diterpenoid alkaloids, particularly those from the Aconitum species, are renowned for their potent physiological effects, which range from therapeutic analgesia to severe cardiotoxicity. This document delves into the structural classification, biosynthetic origins, and pharmacological mechanisms of these complex natural products. It presents a comparative analysis of quantitative data, detailed experimental protocols for their study, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse class of natural products characterized by a complex polycyclic skeleton derived from a diterpene precursor.[1] They are broadly classified based on the number of carbon atoms in their core structure into C18, C19, and C20 types.[2] The C19-diterpenoid alkaloids, to which this compound belongs, are the most extensive of these groups and are predominantly found in plants of the Aconitum and Delphinium genera.[2]

These compounds have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties.[1] However, their therapeutic use is severely limited by a narrow therapeutic index and the high toxicity of many of its members, most notably aconitine.[3] This guide will focus on the C19-diterpenoid alkaloid this compound, placing it in the context of its better-known relatives to illuminate the structure-activity relationships that govern both their therapeutic potential and their toxicity.

Structural Classification and Relationship

The C19-diterpenoid alkaloids are characterized by a hexacyclic core. Variations in the functional groups at specific positions on this core give rise to a wide array of derivatives with differing pharmacological profiles.

This compound is a C19-diterpenoid alkaloid of the aconitine type. Its structure is closely related to other prominent members of this class, such as aconitine, mesaconitine, and hypaconitine. The key structural features that dictate the activity and toxicity of these alkaloids are the ester groups at the C8 and C14 positions. The presence of two ester groups (a diester) generally confers high toxicity.[2] Hydrolysis of one or both of these ester groups significantly reduces toxicity.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and related diterpenoid alkaloids, providing a basis for comparing their potency and toxicity.

AlkaloidTypeMolecular FormulaMolecular Weight ( g/mol )LD50 (mg/kg)Species & Route
This compound triacetate C19-DiterpenoidC38H51NO12713.8145 (LDLo)Rat (Intravenous)
Aconitine C19-DiterpenoidC34H47NO11645.740.07Mouse
Lappaconitine C18-DiterpenoidC32H44N2O8584.7111.7Not Specified
N-deacetyllappaconitine C18-DiterpenoidC30H42N2O7542.6723.5 (mice, ip)Mouse (Intraperitoneal)
AlkaloidTargetIC50Cell Line/System
Aconitine Topoisomerase IIα7.02 µM (MCF-7/ADR), 7.58 µM (MCF-7)Human breast cancer cells
Lappaconitine Voltage-gated sodium channel 1.7 (Nav1.7)27.67 µMHuman channel
Guan-Fu base S Ventricular specific sodium current3.48 µMNot Specified
Aconitine Derivatives (30 & 31) Activated neutrophils25.82 µg/mL & 38.71 µg/mLNitrotetrazolium chloride detection model

Signaling Pathways and Mechanisms of Action

The primary molecular target for many C19-diterpenoid alkaloids, including aconitine, is the voltage-gated sodium channel (Nav).[3] By binding to site 2 on the α-subunit of these channels, they cause persistent activation, leading to a constant influx of sodium ions.[3] This disrupts normal cellular function in excitable tissues like the heart and neurons, leading to cardiotoxicity and neurotoxicity.

Lappaconitine, a C18-diterpenoid alkaloid, also interacts with sodium channels but can act as an inhibitor.[4] Furthermore, it exhibits a distinct analgesic mechanism involving the stimulation of spinal microglia to release dynorphin A, an endogenous opioid peptide.[1]

Aconitine-Induced Cardiotoxicity

The persistent influx of Na+ caused by aconitine leads to a cascade of events in cardiomyocytes, ultimately resulting in arrhythmias. The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an overload of intracellular Ca2+.[5] This calcium overload can induce delayed afterdepolarizations, triggering fatal ventricular arrhythmias.[3]

Aconitine_Cardiotoxicity Aconitine Aconitine Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Aconitine->Nav1_5 Binds to site 2 Na_Influx Persistent Na+ Influx Nav1_5->Na_Influx Causes persistent activation Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Reversal Na_Influx->Na_Ca_Exchanger Alters electrochemical gradient Ca_Overload Intracellular Ca2+ Overload Na_Ca_Exchanger->Ca_Overload Increases intracellular Ca2+ DADs Delayed Afterdepolarizations (DADs) Ca_Overload->DADs Induces Arrhythmia Ventricular Arrhythmias DADs->Arrhythmia Triggers

Aconitine-induced cardiotoxicity pathway.
Lappaconitine-Induced Analgesia

Lappaconitine's analgesic effect is, in part, mediated by its action on spinal microglia. It stimulates these immune cells of the central nervous system to release dynorphin A. Dynorphin A then acts on κ-opioid receptors on presynaptic nerve terminals, inhibiting the release of excitatory neurotransmitters and thus dampening pain signals.

Lappaconitine_Analgesia Lappaconitine Lappaconitine Microglia Spinal Microglia Lappaconitine->Microglia Stimulates Dynorphin_A Dynorphin A Release Microglia->Dynorphin_A Releases KOR κ-Opioid Receptor (Presynaptic) Dynorphin_A->KOR Activates Neurotransmitter_Release Inhibition of Excitatory Neurotransmitter Release KOR->Neurotransmitter_Release Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Results in

Lappaconitine's analgesic mechanism.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species

This protocol provides a general method for the extraction and preliminary purification of diterpenoid alkaloids.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • 80% Ethanol

  • 1% Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH4OH)

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, petroleum ether, ethyl acetate)

  • Rotary evaporator

  • pH meter

Procedure:

  • Extraction: Reflux the powdered plant material with 80% ethanol three times, for 2 hours each time. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 1% HCl to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a nonpolar solvent like petroleum ether to remove lipids and other non-alkaloidal compounds.

    • Adjust the pH of the aqueous phase to approximately 10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaline aqueous phase multiple times with chloroform.

  • Purification:

    • Combine the chloroform extracts and evaporate the solvent to yield the total alkaloid fraction.

    • Subject the total alkaloid fraction to silica gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the alkaloids based on polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired alkaloids and further purify using techniques like preparative high-performance liquid chromatography (HPLC).

Analysis of Diterpenoid Alkaloids by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Ammonium acetate buffer (pH adjusted)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the purified alkaloid fraction or standard compounds in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Use a gradient elution program, starting with a higher proportion of mobile phase B and gradually increasing the proportion of mobile phase A. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength appropriate for the alkaloids of interest (e.g., 235 nm).

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the alkaloids by comparing their retention times and peak areas with those of known standards.

Electrophysiological Analysis using Whole-Cell Patch-Clamp

This protocol outlines the basic steps for recording sodium currents in a cell line expressing voltage-gated sodium channels.

Materials:

  • Cell line stably expressing the sodium channel of interest (e.g., HEK293 cells)

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH adjusted to 7.4)

  • Internal solution (pipette solution, containing CsF, CsCl, EGTA, HEPES; pH adjusted to 7.2)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate the cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium currents.

    • To study the effect of an alkaloid, perfuse the cell with the external solution containing the compound of interest and repeat the voltage-step protocol.

Mandatory Visualizations

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic polycyclic core is formed. The incorporation of a nitrogen atom, typically from an amino acid, leads to the formation of the alkaloid skeleton, which is then further modified by oxidation, methylation, and acylation to produce the vast array of C19-diterpenoid alkaloids.

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP Diterpene Synthase ent_Atisene ent-Atisene ent_Copalyl_PP->ent_Atisene ent-Atisene Synthase C20_DA_Precursor C20-Diterpenoid Alkaloid Precursor ent_Atisene->C20_DA_Precursor Nitrogen Incorporation & Rearrangement C19_DA_Core C19-Diterpenoid Alkaloid Core C20_DA_Precursor->C19_DA_Core Loss of a Carbon Atom This compound This compound C19_DA_Core->this compound Oxidation, Methylation, Acylation Aconitine Aconitine C19_DA_Core->Aconitine Oxidation, Methylation, Acylation Other_C19_DAs Other C19-Diterpenoid Alkaloids C19_DA_Core->Other_C19_DAs Further Modifications

Biosynthesis of C19-diterpenoid alkaloids.
Experimental Workflow for Alkaloid Characterization

The process of identifying and characterizing novel diterpenoid alkaloids from a plant source follows a systematic workflow, beginning with extraction and culminating in detailed structural and functional analysis.

Experimental_Workflow Plant_Material Plant Material Collection & Preparation Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Activity Screening Isolation->Bioassays Lead_Compound Lead Compound Identification Structure_Elucidation->Lead_Compound Mechanism_Studies Mechanism of Action Studies (e.g., Patch-Clamp) Bioassays->Mechanism_Studies Mechanism_Studies->Lead_Compound

References

Unraveling the Cellular Impact of Aconitum Alkaloids: A Technical Guide to Lappaconitine's Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this guide: The initial request specified an investigation into "Ludaconitine." However, a comprehensive search of scientific literature reveals a significant lack of data on the effects of this compound on cell signaling pathways. In contrast, a closely related compound, Lappaconitine (LA) , and its salts (hydrobromide, hydrochloride, and sulfate), are extensively studied and documented for their significant interactions with key cellular signaling cascades. Given the similarity in nomenclature and the abundance of available research, this guide will focus on the preliminary cell signaling pathways affected by Lappaconitine, as it is likely the compound of interest for researchers, scientists, and drug development professionals.

Lappaconitine, a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on its influence on the PI3K/AKT, MAPK, and NF-κB signaling pathways.

The PI3K/AKT Signaling Pathway: A Target for Anti-Proliferative and Pro-Apoptotic Effects

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and growth. Multiple studies indicate that Lappaconitine sulfate (LS) exerts its anti-cancer effects by inhibiting this pathway in various cancer cell lines, including human non-small cell lung cancer (A549), cervical cancer (HeLa), and colon cancer (HT-29).[1][3]

Inhibition of the PI3K/AKT pathway by LS leads to a cascade of downstream effects. It significantly suppresses the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[1] This downregulation prevents the activation of downstream targets that promote cell cycle progression and inhibit apoptosis. Specifically, LS treatment has been shown to decrease the levels of Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of tumor suppressors p53 and p21, and pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9.[1] The culmination of these changes is cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis through the mitochondrial-mediated pathway.[1][3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound Lappaconitine Sulfate (LS) This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits PI3K->AKT Activates (Phosphorylates) GSK3b GSK3β AKT->GSK3b Inhibits Bcl2 Bcl-2 AKT->Bcl2 Promotes p53 p53 AKT->p53 Inhibits Bax Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates p53->Bax Activates p21 p21 p53->p21 Activates CyclinD1 Cyclin D1 p21->CyclinD1 Inhibits G1_Arrest G0/G1 Arrest p21->G1_Arrest Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Lappaconitine's inhibition of the PI3K/AKT pathway.

The MAPK Signaling Pathway: A Conductor of Apoptosis and Cell Cycle Arrest

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cellular processes like proliferation, differentiation, and apoptosis. Lappaconitine hydrochloride (LH) has been shown to activate the MAPK pathway to induce apoptosis in human colon cancer (HCT-116) and liver cancer (HepG2) cells.[1][4]

Studies reveal that LH treatment leads to the increased phosphorylation of key MAPK members, p38 and c-Jun N-terminal kinase (JNK).[4] The activation of the MAPK pathway, in conjunction with effects on the mitochondrial pathway, promotes apoptosis and induces S-phase cell cycle arrest in cancer cells.[1][4] This suggests a complex, context-dependent mechanism where Lappaconitine can modulate different signaling pathways to achieve its anti-tumor effects.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Lappaconitine Hydrochloride (LH) MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) p38->TF Activates JNK->TF Activates Apoptosis Apoptosis TF->Apoptosis S_Arrest S Phase Arrest TF->S_Arrest

Figure 2: Lappaconitine's activation of the MAPK signaling pathway.

The NF-κB Signaling Pathway: A Key to Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] The anti-inflammatory effects of Lappaconitine and its derivatives are linked to the suppression of this pathway. In models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Lappaconitine derivatives have been shown to inhibit the generation of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[7]

The mechanism involves the suppression of NF-κB activation.[7] This likely occurs through the inhibition of IκB (inhibitor of κB) phosphorylation and degradation, which would prevent the p65 subunit of NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. By suppressing both the NF-κB and MAPK signaling pathways, Lappaconitine derivatives can exert significant anti-inflammatory effects.[7][8]

Figure 3: Lappaconitine's suppression of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of Lappaconitine and its derivatives on cancer cell lines.

Table 1: IC50 Values of Lappaconitine Derivatives in Cancer Cell Lines

Compound Cell Line Treatment Duration IC50 Value (µg/mL) Reference
Lappaconitine Sulfate HepG2 (Liver Cancer) 48 h 360 [1]
Lappaconitine Sulfate HeLa (Cervical Cancer) 48 h 571 ± 0.42 [1]
Lappaconitine HCl HCT-116 (Colon Cancer) 24 h 413.1 [1]
Lappaconitine HCl HCT-116 (Colon Cancer) 48 h 174.2 [1]
Lappaconitine HCl HepG2 (Liver Cancer) 24 h 596.2 ± 0.296 [4]

| Lappaconitine HCl | HepG2 (Liver Cancer) | 48 h | 372.7 ± 0.342 |[4] |

Table 2: Analgesic and Toxicological Data for Lappaconitine

Parameter Value Species Reference
ED50 (Mechanical Allodynia) 1.1 mg/kg (s.c.) Rat [9][10]
ED50 (Thermal Hyperalgesia) 1.6 mg/kg (s.c.) Rat [9][10]
ED50 (Mechanical Allodynia) 0.8 µg (i.t.) Rat [9]

| LD50 | 11.7 mg/kg | Mouse |[11] |

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies used to investigate the effects of Lappaconitine on cell signaling.

Cell Viability and Proliferation Assays
  • Method: Cell Counting Kit-8 (CCK-8) Assay.

  • Protocol:

    • Cells (e.g., A549, HCT-116, HepG2, HeLa) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of Lappaconitine (or its derivatives) and incubated for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control group.

Western Blot Analysis
  • Method: Western Blotting for protein expression analysis.

  • Protocol:

    • Cells are treated with Lappaconitine as described for the viability assay.

    • After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., p-PI3K, p-AKT, Bcl-2, Bax, p-p38, p-JNK, p-IκBα, β-actin).

    • After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Apoptosis and Cell Cycle Analysis
  • Method: Flow Cytometry using Annexin V-FITC/Propidium Iodide (PI) staining.

  • Protocol:

    • Cells are treated with Lappaconitine for the desired duration.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by a flow cytometer. For cell cycle analysis, cells are fixed in cold ethanol and stained with PI containing RNase A before analysis.

    • The data is analyzed to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M).

Conclusion

The available evidence strongly indicates that Lappaconitine and its derivatives exert potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects by modulating several key intracellular signaling pathways. Its ability to inhibit the pro-survival PI3K/AKT pathway, activate the pro-apoptotic MAPK pathway, and suppress the pro-inflammatory NF-κB pathway underscores its potential as a multi-target therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the molecular basis for Lappaconitine's pharmacological activities and offering a framework for future investigation into its clinical applications. Further research is warranted to fully elucidate the intricate cross-talk between these pathways in response to Lappaconitine treatment.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their potent biological activities and complex chemical structures. Despite significant interest in their pharmacological potential, the precise biosynthetic pathway leading to this compound and other aconitine-type alkaloids remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon research into related diterpenoid alkaloids. It outlines the proposed pathway from primary metabolism to the complex C19 scaffold, details the key enzyme families implicated in this process, and presents generalized experimental protocols for advancing research in this field. This document aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of these valuable natural products.

Introduction: The Enigmatic Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. These compounds are broadly classified based on their carbon skeletons, with the C19-diterpenoid alkaloids, such as aconitine and this compound, being among the most complex and toxic. Their intricate structures have posed a significant challenge to both total synthesis and biosynthetic elucidation. Understanding the enzymatic machinery responsible for their production is crucial for the potential biotechnological production of these compounds and their derivatives for therapeutic applications.

While the complete biosynthetic pathway of this compound is yet to be fully mapped, significant progress in the study of related diterpenoid alkaloids has allowed for the construction of a putative pathway. This guide will synthesize the available information to present a coherent model of this compound biosynthesis, highlighting both what is known and the considerable gaps that remain in our knowledge.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C19-diterpenoid alkaloid, is believed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the C20 diterpene skeleton, the incorporation of a nitrogen atom to form the atisine-type skeleton, and the subsequent extensive oxidative modifications and esterifications that lead to the final complex structure of this compound.

Stage 1: Formation of the Diterpene Scaffold

The initial steps of the pathway occur within the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

  • Diterpene Cyclization: The formation of the characteristic polycyclic diterpene skeleton is a critical branching point. This process is catalyzed by a pair of diterpene synthases (diTPSs):

    • Class II diTPS (ent-Copalyl Diphosphate Synthase - CPS): GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP).[2][3]

    • Class I diTPS (Kaurene Synthase-Like - KSL): ent-CPP is then further cyclized to form tetracyclic or pentacyclic diterpene hydrocarbons. In the context of aconitine-type alkaloids, the key intermediate is believed to be an atisane-type diterpene, such as ent-atiserene.[2][3]

Stage 2: Nitrogen Incorporation and Formation of the Atisine Skeleton

The defining feature of alkaloids is the presence of a nitrogen atom, which in the case of atisine-type alkaloids, is derived from L-serine.[4][5]

  • Oxidation of the Diterpene: The atisane-type diterpene undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce hydroxyl groups.

  • Nitrogen Incorporation: The nitrogen atom is incorporated via the reaction of the oxidized diterpene with an amino donor, likely β-aminoethanol derived from the decarboxylation of L-serine.[6] This leads to the formation of the core atisine skeleton.

Stage 3: Tailoring of the C19-Diterpenoid Alkaloid Scaffold

The atisine skeleton undergoes a series of extensive modifications to yield the highly decorated C19-diterpenoid alkaloid, this compound. This stage is characterized by a series of oxidative reactions, skeletal rearrangements, and acylations that contribute to the vast structural diversity of this class of compounds.

  • Oxidative Modifications: A suite of cytochrome P450s (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) are hypothesized to catalyze numerous hydroxylations and other oxidative modifications across the molecule.[7][8]

  • Acylations: The hydroxyl groups are then subject to acylation by various acyltransferases, likely belonging to the BAHD family.[9] These enzymes transfer acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core, which is a characteristic feature of many aconitine-type alkaloids.[9]

The precise sequence of these tailoring reactions leading to this compound is currently unknown and represents a major area for future research.

This compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 MEP Pathway cluster_2 Diterpene Scaffold Formation cluster_3 Atisine Skeleton Formation cluster_4 C19 Alkaloid Tailoring Pyruvate Pyruvate IPP IPP Pyruvate->IPP MEP Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->IPP GGPP GGPP IPP->GGPP GGPPS DMAPP DMAPP DMAPP->GGPP ent-CPP ent-CPP GGPP->ent-CPP CPS Atisane Diterpene Atisane Diterpene ent-CPP->Atisane Diterpene KSL Oxidized Diterpene Oxidized Diterpene Atisane Diterpene->Oxidized Diterpene CYP450s Atisine Skeleton Atisine Skeleton Oxidized Diterpene->Atisine Skeleton + L-Serine derivative Intermediate Alkaloids Intermediate Alkaloids Atisine Skeleton->Intermediate Alkaloids CYP450s, 2-ODDs (Oxidations, Rearrangements) This compound This compound Intermediate Alkaloids->this compound BAHD Acyltransferases (Acylations)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Key Enzyme Families and Candidate Genes

The biosynthesis of this compound is orchestrated by several key enzyme families. While the specific genes for the this compound pathway have not been definitively identified, transcriptome analyses of various Aconitum species have revealed numerous candidate genes.[7][9][10]

  • Terpene Synthases (TPS): These enzymes are responsible for the formation of the basic diterpene skeleton. Several Class I and Class II TPS genes have been identified and functionally characterized in Aconitum species, confirming their roles in producing precursors for diterpenoid alkaloids.[2][3]

  • Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of enzymes is crucial for the extensive oxidative modifications of the diterpene scaffold.[8][11] Transcriptome studies have identified hundreds of CYP450 candidates in Aconitum, suggesting their involvement in the complex tailoring reactions.[7]

  • BAHD Acyltransferases: This family of enzymes is responsible for the acylation of the alkaloid core, a key step in the biosynthesis of many aconitine-type alkaloids. Numerous BAHD acyltransferase genes have been identified in Aconitum transcriptomes and are prime candidates for the final tailoring steps.[9]

  • 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidative modifications and may play a role in the tailoring of the atisine skeleton.[7]

Quantitative Data on Aconitum Alkaloids

Quantitative analysis of alkaloid content in different Aconitum species and tissues provides valuable insights into the regulation and localization of their biosynthesis. The tables below summarize representative data on the concentration of major diterpenoid alkaloids in various Aconitum species. It is important to note that the alkaloid profile can vary significantly depending on the species, geographical location, and developmental stage of the plant.[12][13][14][15][16]

Table 1: Concentration of Major Diterpenoid Alkaloids in Raw Aconitum Tubers

AlkaloidA. carmichaelii (mg/g)A. kusnezoffii (mg/g)A. napellus (mg/g)
Aconitine0.3 - 2.00.2 - 1.50.4 - 1.8
Mesaconitine0.2 - 1.00.1 - 0.80.3 - 1.2
Hypaconitine0.1 - 0.50.1 - 0.60.2 - 0.9
Benzoylmesaconine0.1 - 0.40.05 - 0.30.1 - 0.5
Deoxyaconitine0.05 - 0.20.02 - 0.1Not reported

Data compiled from multiple sources and represent typical ranges.[12][14][15]

Table 2: Differential Expression of Candidate Biosynthetic Genes in Aconitum

Gene FamilyTissue with Highest ExpressionFold Change (vs. Leaf)Putative Role
Terpene Synthase (TPS)Root10 - 50Diterpene scaffold formation
Cytochrome P450 (CYP450)Root5 - 100Oxidative modifications
BAHD AcyltransferaseRoot20 - 200Acylation
2-Oxoglutarate DioxygenaseRoot8 - 60Oxidative modifications

This table represents a generalized summary based on transcriptome data from several Aconitum species. Actual fold changes are gene-specific.[7][9][10]

Experimental Protocols for Elucidating the this compound Pathway

Advancing our understanding of this compound biosynthesis requires a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays. The following are detailed, generalized protocols for these key experimental approaches.

Experimental Workflow Aconitum Plant Tissues Aconitum Plant Tissues RNA Extraction & Sequencing RNA Extraction & Sequencing Aconitum Plant Tissues->RNA Extraction & Sequencing Transcriptome Assembly & Annotation Transcriptome Assembly & Annotation RNA Extraction & Sequencing->Transcriptome Assembly & Annotation Candidate Gene Identification Candidate Gene Identification Transcriptome Assembly & Annotation->Candidate Gene Identification (TPS, CYP450, BAHD) Gene Cloning & Vector Construction Gene Cloning & Vector Construction Candidate Gene Identification->Gene Cloning & Vector Construction Heterologous Expression Heterologous Expression Gene Cloning & Vector Construction->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzymatic Assays Enzymatic Assays Protein Purification->Enzymatic Assays Product Identification (LC-MS/GC-MS) Product Identification (LC-MS/GC-MS) Enzymatic Assays->Product Identification (LC-MS/GC-MS) Functional Characterization Functional Characterization Product Identification (LC-MS/GC-MS)->Functional Characterization

Figure 2: General Workflow for Gene Discovery and Functional Characterization.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

  • Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from a this compound-producing Aconitum species at different developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) and perform paired-end sequencing on an Illumina NovaSeq platform.

  • De Novo Transcriptome Assembly: For species without a reference genome, assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

  • Identification of Candidate Genes: Identify unigenes annotated as terpene synthases, cytochrome P450s, BAHD acyltransferases, and 2-oxoglutarate-dependent dioxygenases.

  • Differential Expression Analysis: Analyze the expression levels of candidate genes across different tissues to identify those that are preferentially expressed in tissues with high this compound accumulation (typically the roots).

Protocol 2: Functional Characterization of a Candidate Terpene Synthase (TPS)
  • Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene from cDNA and clone it into an E. coli expression vector (e.g., pET28a).

  • Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG at 16-18°C overnight.

  • Protein Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein using a Ni-NTA affinity chromatography column.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with MgCl2.

    • Incubate the reaction at 30°C for 2-4 hours.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the diterpene hydrocarbon produced.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450 (CYP450)
  • Gene Cloning and Expression: Clone the full-length coding sequence of a candidate CYP450 and a cytochrome P450 reductase (CPR) partner into a yeast expression vector (e.g., pYES-DEST52).

  • Heterologous Expression in Yeast: Co-transform the CYP450 and CPR constructs into Saccharomyces cerevisiae. Grow the yeast culture and induce protein expression with galactose.

  • Microsome Preparation: Harvest the yeast cells, disrupt them using glass beads, and isolate the microsomal fraction (containing the membrane-bound CYP450) by ultracentrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the microsomes, the putative substrate (e.g., atisine or a related intermediate), NADPH as a cofactor, and a suitable buffer.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Quench the reaction with an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

  • Product Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of oxidized products.

Protocol 4: Functional Characterization of a Candidate BAHD Acyltransferase
  • Gene Cloning and Expression: Clone the full-length coding sequence of a candidate BAHD acyltransferase into an E. coli expression vector (e.g., pGEX-4T-1).

  • Heterologous Expression and Purification: Express the protein in E. coli and purify the GST-tagged protein using glutathione-Sepharose affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (a hydroxylated diterpenoid alkaloid intermediate), the acyl-CoA donor (e.g., acetyl-CoA or benzoyl-CoA), and a suitable buffer.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction with an organic solvent.

  • Product Analysis: Analyze the reaction mixture by LC-MS to identify the acylated alkaloid product.

Future Outlook and Conclusion

The biosynthesis of this compound and other aconitine-type alkaloids represents a fascinating and challenging frontier in plant biochemistry. While the general framework of the pathway is beginning to emerge, the specific enzymes responsible for the intricate tailoring reactions that create the vast diversity of these compounds remain largely unknown. The integration of next-generation sequencing, sophisticated mass spectrometry techniques, and synthetic biology approaches will be essential to fully elucidate this complex pathway.

This technical guide provides a summary of the current knowledge and a roadmap for future research. By applying the experimental strategies outlined herein, researchers can begin to systematically identify and characterize the enzymes involved in this compound biosynthesis. This knowledge will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable and complex molecules for potential therapeutic applications. The path to fully understanding this compound biosynthesis is long, but the potential rewards for medicine and science are substantial.

References

Unveiling Ludaconitine: A Historical and Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Ludaconitine, a diterpenoid alkaloid found in various Aconitum species. With a rich history in traditional medicine, particularly within Ayurveda, the plants containing this compound have been both revered for their therapeutic efficacy and respected for their potent toxicity. This document, intended for researchers, scientists, and drug development professionals, delves into the historical context, quantitative data, and experimental protocols surrounding this compound, offering a foundation for future pharmacological investigation.

Historical Context and Traditional Use

This compound is a naturally occurring alkaloid present in plants of the Aconitum genus, most notably Aconitum ferox.[1] In traditional medicine systems, particularly Ayurveda, Aconitum ferox, known as Vatsanabha, has been used for centuries.[2][3][4] Despite being recognized as a potent poison, traditional practitioners developed sophisticated detoxification processes, known as "Shodhana," to mitigate its toxicity while preserving its therapeutic properties.[2]

The primary traditional applications of Aconitum ferox include the treatment of a wide range of ailments. It has been employed as an analgesic for joint and muscle pain, an antipyretic for fever, and a stimulant for the nervous system.[4][5] Ayurvedic texts describe it as a catalyst for other medicines, enhancing their efficacy.[2] It has also been used to address digestive issues, respiratory conditions like asthma and cough, and even vision problems.[2][6] The roots of the plant are the primary part used for medicinal preparations.[3][5]

The dual nature of Aconitum as both a remedy and a poison is a recurring theme in its history. The toxicity is primarily attributed to the presence of various alkaloids, including the highly potent aconitine and its derivatives. Traditional processing methods are therefore crucial for its safe use.

Quantitative Data

Quantitative analysis of the alkaloid content in Aconitum species is critical for both safety and efficacy. While data specifically quantifying this compound is scarce, the available information on related alkaloids and the general effects of traditional processing provide valuable insights.

Toxicity Data

Limited acute toxicity data is available for derivatives of this compound. The following table summarizes the reported lethal doses for this compound triacetate in rodent models. It is important to note that the toxicity of the parent compound, this compound, may differ.

CompoundTest TypeRoute of ExposureSpeciesDose
This compound triacetateLDLoIntravenousRat45 mg/kg
This compound triacetateLD50IntravenousMouse21,800 µg/kg (or 21.8 mg/kg)

LDLo (Lowest Published Lethal Dose) and LD50 (Lethal Dose, 50% kill) are measures of acute toxicity.

Effects of Traditional Processing on Alkaloid Content

Traditional detoxification processes, such as "Shodhana" in Ayurveda, involve methods like boiling in cow's urine or milk.[2] These processes are known to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester and non-esterified alkaloids. While specific data on the transformation of this compound is not available, studies on the more abundant alkaloids like aconitine demonstrate a significant reduction in their concentration after processing. This chemical transformation is fundamental to the safe use of Aconitum in traditional medicine.

Experimental Protocols

The isolation and quantification of this compound from Aconitum species require specific analytical methodologies. The following is a generalized protocol based on established methods for the analysis of diterpenoid alkaloids.

Extraction and Isolation of Diterpenoid Alkaloids

A general workflow for the extraction and isolation of alkaloids from Aconitum plant material is presented below. This process typically involves an initial extraction with an organic solvent, followed by purification steps to isolate the alkaloid fraction.

G raw_material Dried and Powdered Aconitum Root extraction Soxhlet Extraction (e.g., with Ethanol) raw_material->extraction concentration Concentration of Crude Extract extraction->concentration acid_base_partition Acid-Base Partitioning concentration->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Column Chromatography (e.g., Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification isolated_this compound Isolated this compound purification->isolated_this compound

Figure 1: General workflow for the extraction and isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of alkaloids in plant extracts.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase: A gradient elution is typically employed. An example could be a mixture of acetonitrile and a buffer solution (e.g., ammonium bicarbonate or phosphate buffer) with the gradient adjusted to achieve optimal separation of the target alkaloids.

Detection: The wavelength for detection is determined by the UV absorbance maximum of this compound. For many diterpenoid alkaloids, this is in the range of 230-240 nm.

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms of action for this compound have not yet been elucidated and represent a significant area for future research. However, based on the known mechanisms of other Aconitum alkaloids, it is plausible that this compound may interact with ion channels, such as voltage-gated sodium channels, which are common targets for these compounds. The structural similarities to other pharmacologically active diterpenoid alkaloids suggest potential analgesic and anti-inflammatory properties that warrant investigation.

The following diagram illustrates a hypothetical signaling pathway for an Aconitum alkaloid with analgesic effects, which could serve as a starting point for investigating this compound. It is important to emphasize that this is a generalized representation and has not been specifically validated for this compound.

G cluster_membrane Cell Membrane cluster_cell Neuron receptor Target Receptor (e.g., Ion Channel) downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Initiation cellular_response Modulation of Neuronal Excitability downstream_signaling->cellular_response Regulation analgesia Analgesic Effect cellular_response->analgesia This compound This compound This compound->receptor Binding

Figure 2: Hypothetical signaling pathway for the analgesic action of this compound.

Conclusion and Future Directions

This compound is a component of Aconitum species with a long history of use in traditional medicine, particularly within the context of Aconitum ferox in Ayurveda. While its presence is acknowledged, specific scientific investigation into its pharmacological properties and mechanism of action is lacking. The existing knowledge of traditional detoxification methods and the known bioactivity of related diterpenoid alkaloids provide a strong rationale for further research.

Future studies should focus on:

  • Quantitative Analysis: Developing and validating analytical methods to accurately quantify this compound in both raw and processed Aconitum materials.

  • Pharmacological Screening: Investigating the analgesic, anti-inflammatory, and other potential therapeutic effects of isolated this compound.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • Toxicological Profiling: Conducting comprehensive toxicological studies to establish a clear safety profile.

By bridging the gap between traditional knowledge and modern scientific inquiry, this compound and other alkaloids from Aconitum species hold the potential for the development of novel therapeutic agents.

References

Methodological & Application

Standard Protocol for Ludaconitine Extraction and Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the extraction and purification of Ludaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. The methodologies described herein are based on established techniques for the isolation of related Aconitum alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the highly complex and structurally diverse family of diterpenoid alkaloids. These compounds, predominantly found in the Aconitum and Delphinium genera, are of significant interest due to their potent biological activities, which include analgesic, anti-inflammatory, and anti-arrhythmic effects. However, many Aconitum alkaloids are also highly toxic, necessitating careful and standardized procedures for their extraction, purification, and handling. This protocol outlines a reproducible method for obtaining this compound of high purity for research and development purposes.

Experimental Protocols

Extraction of Total Alkaloids from Aconitum Plant Material

This protocol describes a standard solvent extraction method for obtaining a crude alkaloid extract from dried and powdered Aconitum roots, a common source of this compound.

Materials and Reagents:

  • Dried and powdered roots of Aconitum species (e.g., Aconitum ludlowii)

  • 95% Ethanol (EtOH)

  • 10% Ammonia solution (NH₃·H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, separatory funnels)

Procedure:

  • Alkalinization and Extraction:

    • Weigh 1 kg of dried, powdered Aconitum root material and place it in a large flask.

    • Add a 10% ammonia solution to the powder until it is thoroughly moistened. This step is crucial for converting alkaloid salts into their free base form, which is more soluble in organic solvents.

    • Add 5 L of 95% ethanol to the alkalinized plant material.

    • Macerate the mixture with occasional stirring for 24 hours at room temperature.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction of the alkaloids.

    • Combine the ethanol extracts from all three extractions.

  • Solvent Partitioning:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol is completely removed, yielding a thick, syrupy residue.

    • Dissolve the residue in 2 L of 0.5 M hydrochloric acid (HCl).

    • Transfer the acidic solution to a large separatory funnel and wash it three times with 1 L of diethyl ether to remove non-alkaloidal, neutral, and acidic components. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 10% ammonia solution.

    • Extract the now alkaline aqueous solution three times with 1.5 L of chloroform. The alkaloids will partition into the organic phase.

    • Combine the chloroform extracts and wash them with distilled water to remove any remaining impurities.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

Purification of this compound by Column Chromatography

This protocol details the separation and purification of this compound from the crude alkaloid extract using column chromatography.

Materials and Reagents:

  • Crude total alkaloid extract

  • Silica gel (100-200 mesh)

  • Neutral alumina

  • Solvent system: A gradient of Chloroform (CHCl₃) and Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Developing chamber

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in chloroform.

    • Pack a glass column with the silica gel slurry. The size of the column will depend on the amount of crude extract to be purified.

    • Allow the silica gel to settle and the solvent to drain until it is level with the top of the stationary phase.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

    • Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol. A typical gradient might be from 100:0 to 90:10 (CHCl₃:MeOH).

    • Collect fractions of the eluate.

  • Fraction Analysis and Pooling:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., CHCl₃:MeOH 95:5).

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

  • Final Purification:

    • Combine the this compound-rich fractions and evaporate the solvent.

    • For higher purity, a second chromatographic step using neutral alumina with a similar gradient of chloroform and methanol may be employed.

    • The final purified this compound can be recrystallized from a suitable solvent system (e.g., ethanol-ether) to obtain crystalline material.

Quantitative Data

The yield of this compound can vary significantly depending on the plant species, geographical location, and the time of harvest. While specific quantitative data for this compound is not widely published, the following table provides representative yields for related C19-diterpenoid alkaloids from Aconitum species, which can serve as a benchmark.

AlkaloidPlant SourceExtraction MethodYield (% of dry weight)Purity (%)Reference
LappaconitineAconitum sinomontanumChloroform extraction after alkalinization0.11-0.13Not specified[1]
Aconitine, Mesaconitine, HypaconitineAconitum rootsAmmoniacal ether then Methanol extractionNot specified>95 (by HPLC)[2]
Guanfu Base A & GAconitum coreanum95% Ethanol with HCl, followed by liquid-liquid extractionGuanfu Base A: ~0.016, Guanfu Base G: ~0.012 (from crude extract)97.2, 98.9[3]

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Ludaconitine_Extraction_Workflow Plant_Material Dried & Powdered Aconitum Roots Alkalinization Alkalinization (10% Ammonia) Plant_Material->Alkalinization Solvent_Extraction Solvent Extraction (95% Ethanol) Alkalinization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Acidification Acidification (0.5 M HCl) Concentration->Acidification Liquid_Liquid_Extraction1 Liquid-Liquid Extraction (vs. Diethyl Ether) Acidification->Liquid_Liquid_Extraction1 Basification Basification (10% Ammonia) Liquid_Liquid_Extraction1->Basification Liquid_Liquid_Extraction2 Liquid-Liquid Extraction (vs. Chloroform) Basification->Liquid_Liquid_Extraction2 Drying Drying (Anhydrous Na2SO4) Liquid_Liquid_Extraction2->Drying Crude_Extract Crude Alkaloid Extract Drying->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified This compound Fraction_Collection->Purified_this compound Ludaconitine_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation of VGSC VGSC->Persistent_Activation This compound This compound Binding Binding to Site 2 of VGSC This compound->Binding Binding->VGSC Na_Influx Continuous Influx of Na+ ions Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity (e.g., paresthesia, paralysis) Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (e.g., arrhythmias) Depolarization->Cardiotoxicity

References

High-Performance Liquid Chromatography (HPLC) method for Ludaconitine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the quantitative analysis of Ludaconitine, a diterpenoid alkaloid, is essential for quality control, pharmacokinetic studies, and toxicological assessments. This document provides a detailed application note and protocol for the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

This method employs RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer. The acidic mobile phase ensures that this compound, a basic alkaloid, is in its protonated form, leading to sharp and symmetrical peaks. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration curve.

Instrumentation and Materials

  • Instrumentation :

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

    • Chromatographic data station for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

  • Chemicals and Reagents :

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Acetic acid (Glacial, analytical grade).

    • Syringe filters (0.22 µm or 0.45 µm, PVDF or PTFE).

  • Chromatographic Column :

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 0.1% (v/v) acetic acid solution in water by adding 1.0 mL of glacial acetic acid to a 1000 mL volumetric flask and filling to the mark with HPLC-grade water.

  • The mobile phase consists of a mixture of 0.1% aqueous acetic acid and acetonitrile. A typical starting ratio is 65:35 (v/v) aqueous to organic.

  • Measure 650 mL of the 0.1% acetic acid solution and 350 mL of acetonitrile into a clean 1 L glass bottle.

  • Mix thoroughly and degas the mobile phase for 15-20 minutes using a sonicator or an online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 500 µg/mL) :

    • Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions :

    • Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase.[1] For a calibration range of 5-100 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute with the mobile phase.

Sample Preparation Protocol (from Plant Material)
  • Extraction :

    • Weigh 1.0 g of dried and powdered plant material into a 50 mL conical flask.

    • Add 25 mL of methanol.

    • Sonicate the mixture for 45 minutes in a water bath maintained at 50 °C.

    • Allow the mixture to cool to room temperature.

  • Filtration :

    • Filter the extract through Whatman No. 1 filter paper.

    • Transfer the filtrate to a 25 mL volumetric flask and make up the volume with methanol.

  • Final Preparation :

    • Take a 1.0 mL aliquot of the filtrate and pass it through a 0.45 µm syringe filter into an HPLC vial.[2][3]

    • If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the calibration range.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 238 nm
Run Time 20 minutes

Method Validation Summary

Method validation should be performed according to ICH guidelines to ensure the method is fit for its intended purpose. The following table presents typical performance characteristics for HPLC analysis of Aconitum alkaloids, which are expected to be similar for this compound.[1][4]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) r² ≥ 0.995> 0.997
Range -5 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%94.6 - 107.9%[4]
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%< 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Analyte Dependent
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1Analyte Dependent
Specificity No interference at the retention time of the analytePeak purity > 99%

Data Analysis

  • Identification : Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification : Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the prepared sample solution using the regression equation.

  • Determine the final concentration in the original sample by accounting for all dilution factors used during sample preparation.

Experimental Workflow Visualization

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Obtain Sample (e.g., Plant Material) Extraction Solvent Extraction & Sonication Sample->Extraction Standard Weigh this compound Reference Standard StockSol Prepare Stock Solution Standard->StockSol Dissolve in Solvent MobilePhase Prepare Mobile Phase (ACN/H₂O/Acid) Degas Degassed Mobile Phase MobilePhase->Degas Mix & Degas Filtration1 Sample Filtration (e.g., 0.45 µm) Extraction->Filtration1 Coarse Filter Dilution Dilute Sample (if necessary) Filtration1->Dilution Injection Inject Standards & Samples Dilution->Injection WorkStd Prepare Working Standards StockSol->WorkStd Serial Dilution WorkStd->Injection HPLC HPLC System Setup (Column, Temp, Flow Rate) Degas->HPLC HPLC->Injection Chromatogram Data Acquisition: Generate Chromatograms Injection->Chromatogram PeakID Peak Identification (by Retention Time) Chromatogram->PeakID Integration Peak Integration (Area Calculation) PeakID->Integration Calibration Build Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

References

Best Practices for Using Ludaconitine in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature searches did not yield specific data regarding the use of Ludaconitine in cell culture experiments. Therefore, the following application notes and protocols are based on general best practices for characterizing a novel plant-derived alkaloid in a research setting. The presented data, signaling pathways, and specific concentrations are hypothetical and intended to serve as a template for experimental design. Researchers should determine the optimal conditions for their specific cell lines and experimental questions.

Introduction to this compound

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species. Like many alkaloids, it possesses a complex chemical structure and is presumed to have biological activity. To characterize the effects of this compound in a cell culture model, a systematic approach is required to determine its cytotoxicity, effective concentration, and mechanism of action. These notes provide a framework for such an investigation.

General Best Practices for Characterizing this compound

Preparation and Solubilization of this compound

Proper handling and solubilization of this compound are critical for obtaining reproducible results.

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of many alkaloids, dissolve this compound in a sterile, cell culture grade solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

Determination of Optimal Concentration (Dose-Response)

A dose-response experiment is essential to determine the concentration range at which this compound exhibits biological activity, including its cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.

Table 1: Hypothetical Dose-Response of this compound on a Cancer Cell Line (e.g., HeLa) after 48 hours

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
585 ± 6.2
1065 ± 4.8
2548 ± 3.9
5022 ± 3.1
1008 ± 1.5

From this hypothetical data, the IC50 value is estimated to be approximately 25 µM.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 10, 25, 50 µM) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating cells). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.

Table 2: Hypothetical Apoptosis Analysis in a Cancer Cell Line Treated with this compound for 24 hours

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control95.22.12.7
This compound (10 µM)85.68.36.1
This compound (25 µM)60.125.414.5
This compound (50 µM)35.840.224.0

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for characterizing a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Effect Analysis cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Validation A Prepare this compound Stock Solution B Determine IC50 (Dose-Response Assay, e.g., MTT) A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot for Signaling Proteins C->E D->E F Gene Expression Analysis (qPCR/RNA-seq) E->F G Confirm with Pathway Inhibitors/Activators F->G

Caption: General workflow for characterizing this compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that this compound might inhibit, leading to apoptosis.

G cluster_pathway Hypothetical this compound-Modulated Apoptosis Pathway Luda This compound Akt Akt Luda->Akt Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Application Notes: Investigating the Therapeutic Potential of Lappaconitine Sulfate for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lappaconitine, a diterpenoid alkaloid derived from plants of the Aconitum species, has garnered significant interest for its pharmacological activities. Its sulfate salt, Lappaconitine Sulfate (LS), offers improved solubility and bioavailability, making it a promising candidate for therapeutic development. Recent in vitro studies have highlighted the potential of LS as an anti-neoplastic agent. Specifically, in the context of non-small cell lung cancer (NSCLC), LS has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in the A549 human lung adenocarcinoma cell line[1][2]. These effects are primarily mediated through the modulation of key cellular signaling pathways, positioning LS as a molecule of interest for further investigation in oncology drug discovery.

These application notes provide a summary of the anti-cancer effects of Lappaconitine Sulfate on NSCLC cells and detailed protocols for key experimental assays to evaluate its therapeutic potential.

Mechanism of Action

Lappaconitine Sulfate exerts its anti-proliferative and pro-apoptotic effects on A549 NSCLC cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway[1]. This crucial pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival, growth, and proliferation.

By suppressing the phosphorylation, and thus the activation, of PI3K and AKT, LS triggers a cascade of downstream events:

  • Induction of Cell Cycle Arrest: The inhibition of the PI3K/AKT pathway leads to the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of Cyclin D1. This disrupts the cell cycle machinery, causing cells to arrest in the G0/G1 phase and preventing their progression into the S (synthesis) phase[1].

  • Induction of Apoptosis: LS promotes apoptosis through the intrinsic mitochondrial pathway. It alters the balance of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift leads to the activation of effector caspases, such as Caspase-3 and Caspase-9, which execute the programmed cell death cascade[1].

G cluster_0 Lappaconitine Sulfate Action cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Regulation LS Lappaconitine Sulfate PI3K PI3K LS->PI3K Inhibits (Dephosphorylation) AKT AKT PI3K->AKT Inhibits (Dephosphorylation) p53 p53 AKT->p53 Inhibits Inhibition CyclinD1 Cyclin D1 AKT->CyclinD1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) AKT->Bax Activates Inhibition p21 p21 p53->p21 Activates G1_S G1/S Transition p21->G1_S Inhibits CyclinD1->G1_S Promotes Arrest G0/G1 Arrest G1_S->Arrest Leads to Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway of Lappaconitine Sulfate in NSCLC cells.

Data Presentation

The following tables summarize the dose-dependent effects of Lappaconitine Sulfate (LS) on A549 NSCLC cells after 48 hours of treatment. Data are illustrative, based on findings reported in literature demonstrating significant, dose-dependent anti-proliferative effects, G0/G1 cell cycle arrest, and apoptosis induction[1][2].

Table 1: Cell Viability of A549 Cells

LS Concentration (µg/mL) Cell Viability (%) (Mean ± SD) IC₅₀ (µg/mL)
0 (Control) 100 ± 4.5 \multirow{4}{*}{~350-400}
200 75.2 ± 3.8
400 48.5 ± 4.1

| 800 | 22.1 ± 2.9 | |

Table 2: Cell Cycle Distribution of A549 Cells

LS Concentration (µg/mL) % G0/G1 Phase (Mean ± SD) % S Phase (Mean ± SD) % G2/M Phase (Mean ± SD)
0 (Control) 55.4 ± 2.1 30.2 ± 1.8 14.4 ± 1.5
200 68.9 ± 2.5 20.1 ± 1.6 11.0 ± 1.3
400 79.3 ± 2.8 12.5 ± 1.4 8.2 ± 1.1

| 800 | 85.1 ± 3.0 | 8.3 ± 1.1 | 6.6 ± 0.9 |

Table 3: Apoptosis Analysis of A549 Cells

LS Concentration (µg/mL) % Healthy Cells (Q3) % Early Apoptosis (Q4) % Late Apoptosis (Q2) % Total Apoptosis
0 (Control) 95.8 2.1 1.5 3.6
200 82.4 10.3 5.2 15.5
400 65.1 22.7 9.8 32.5

| 800 | 45.9 | 35.6 | 16.3 | 51.9 |

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of Lappaconitine Sulfate.

G cluster_assays Parallel Assays cluster_analysis Data Analysis start Start: A549 Cell Culture treatment Treat cells with Lappaconitine Sulfate (0, 200, 400, 800 µg/mL) for 48 hours start->treatment viability Cell Viability (MTT Assay) treatment->viability cycle Cell Cycle (PI Staining) treatment->cycle apoptosis Apoptosis (Annexin V/PI Assay) treatment->apoptosis viability_analysis Calculate % Viability Determine IC50 viability->viability_analysis cycle_analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) cycle->cycle_analysis apoptosis_analysis Quantify Apoptotic Cell Populations apoptosis->apoptosis_analysis end End: Evaluate Therapeutic Potential viability_analysis->end cycle_analysis->end apoptosis_analysis->end

Caption: Experimental workflow for evaluating Lappaconitine Sulfate efficacy.
Protocol 1: Cell Viability (MTT Assay)

This protocol determines the effect of LS on the metabolic activity of A549 cells, which is an indicator of cell viability.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lappaconitine Sulfate (LS) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of LS in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of LS (e.g., 0, 100, 200, 400, 800 µg/mL). Include a vehicle control (medium with the same amount of solvent used for LS).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Treated and untreated A549 cells (from 6-well plates)

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI.

Materials:

  • Treated and untreated A549 cells (from 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 5 x 10⁵ cells by trypsinization. Include any floating cells from the culture medium. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative (Quadrant 3).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Quadrant 4).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Quadrant 2).

References

Application Notes and Protocols for In Vivo Animal Models to Study Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ludaconitine is a C20 diterpenoid alkaloid, a class of natural compounds known for their complex structures and significant biological activities.[1] This family of compounds, primarily isolated from plants of the Aconitum and Delphinium genera, presents a dual profile of potent toxicity and potential therapeutic benefits.[1][2] Many diterpenoid alkaloids exhibit promising analgesic, anti-inflammatory, and antiarrhythmic properties.[1] However, they are also notoriously toxic, with cardiotoxicity and neurotoxicity being the primary concerns, often due to their interaction with voltage-gated sodium channels.[3]

Given the limited specific data on this compound, developing robust in vivo animal models is a critical first step to characterize its pharmacological and toxicological profile. This document provides detailed application notes and protocols for establishing such models, leveraging established methodologies for structurally related and well-studied diterpenoid alkaloids. The following protocols will guide researchers in evaluating the potential anti-inflammatory/analgesic effects and assessing the inherent cardiotoxicity of this compound.

Quantitative Data for Related Diterpenoid Alkaloids

Before initiating in vivo studies with this compound, dose-ranging and acute toxicity studies are essential. The following table summarizes the median lethal dose (LD50) for several related diterpenoid alkaloids. This data should be used as a starting point to estimate a safe dose range for this compound, beginning with doses significantly lower than the LD50 values of its analogs.

Table 1: Acute Toxicity of Related Diterpenoid Alkaloids in Rodents

CompoundAnimal ModelAdministration RouteLD50 Value
N-deacetyllappaconitineMouseIntraperitoneal (ip)23.5 mg/kg
LappaconitineMouseIntraperitoneal (ip)10.5 mg/kg
N-deacetyllappaconitineRatIntraperitoneal (ip)29.9 mg/kg
LappaconitineRatIntraperitoneal (ip)9.9 mg/kg
Methyllycaconitine (MLA)MouseIntravenous (iv)2.0 mg/kg

This table provides data for compounds structurally related to this compound to guide initial dose-ranging studies. The actual LD50 of this compound must be determined experimentally.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the proposed experiments and the potential signaling pathways involved in the action of diterpenoid alkaloids.

Overall Experimental Workflow for this compound In Vivo Studies cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: Efficacy & Safety Assessment cluster_1a cluster_1b cluster_2 Phase 3: Data Analysis & Conclusion A1 Animal Acclimatization (e.g., 1 week) A3 Dose Range Finding (Based on LD50 of analogs) A1->A3 A2 Ethical Approval (IACUC) A2->A1 B1 Therapeutic Efficacy Models A3->B1 B2 Toxicity Assessment Models A3->B2 B1_1 Anti-inflammatory Model (Carrageenan Paw Edema) B1->B1_1 B1_2 Analgesic Model (Acetic Acid Writhing) B1->B1_2 B2_1 Acute Cardiotoxicity (Arrhythmia Induction) B2->B2_1 B2_2 Chronic Cardiotoxicity (Echocardiography) B2->B2_2 C1 Data Collection (Physiological, Behavioral, ECG) B1_1->C1 B1_2->C1 B2_1->C1 B2_2->C1 C2 Statistical Analysis C1->C2 C3 Determine ED50 & TD50 C2->C3 C4 Therapeutic Index Calculation (TD50 / ED50) C3->C4

Caption: Overall workflow for in vivo evaluation of this compound.

Proposed Mechanism of Diterpenoid Alkaloids cluster_0 Cardiotoxic & Neurotoxic Effects cluster_1 Anti-inflammatory Effects A1 Diterpenoid Alkaloid (e.g., this compound) A2 Binds to Voltage-Gated Sodium Channels (VGSC) A1->A2 A3 Persistent Channel Activation (Inflow of Na+) A2->A3 A4 Membrane Depolarization A3->A4 A5 Arrhythmia (Heart) Spasms (Nerve/Muscle) A4->A5 B1 Inflammatory Stimulus (e.g., LPS, Carrageenan) B2 Activation of NF-κB Pathway B1->B2 B3 Transcription of Pro-inflammatory Genes B2->B3 B4 ↑ iNOS, COX-2, TNF-α, IL-6 B3->B4 B5 Inflammation B4->B5 B_Luda This compound B_Luda->B2 Inhibits

Caption: Dual proposed signaling pathways for diterpenoid alkaloids.

Application Note 1: Evaluating Anti-inflammatory and Analgesic Potential

This section details protocols for assessing the therapeutic efficacy of this compound as an anti-inflammatory and analgesic agent using well-established rodent models.

Protocol 1.1: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit acute inflammation.

Workflow: Carrageenan-Induced Paw Edema Protocol T0 1. Animal Acclimatization (Wistar rats, 180-220g) T1 2. Baseline Measurement Measure paw volume using a plethysmometer (t=0) T0->T1 T2 3. Grouping & Dosing - Vehicle Control - this compound (various doses) - Positive Control (e.g., Indomethacin) T1->T2 T3 4. Induce Inflammation Inject 0.1 mL of 1% Carrageenan into sub-plantar region of hind paw T2->T3 T4 5. Post-Treatment Measurement Measure paw volume at 1, 2, 3, 4 hours post-carrageenan injection T3->T4 T5 6. Data Analysis Calculate % inhibition of edema for each group vs. control T4->T5

Caption: Step-by-step workflow for the paw edema model.

Methodology:

  • Animals: Male Wistar rats (180-220g) are commonly used. Acclimate animals for at least one week under standard laboratory conditions.[4]

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a digital plethysmometer before any treatment. This serves as the baseline reading (V0).

  • Grouping and Administration:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., saline with 0.5% Tween 80, administered intraperitoneally - IP).

      • Group II-IV: this compound (e.g., 1, 5, 10 mg/kg, IP). Doses should be selected based on acute toxicity studies.

      • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, IP).

    • Administer the respective treatments 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.[4]

  • Measurement of Edema: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Ve_control - Ve_treated) / Ve_control] * 100

Application Note 2: Assessing Cardiotoxicity

Due to the known cardiotoxic effects of related alkaloids, a thorough assessment of this compound's impact on the cardiovascular system is mandatory.

Protocol 2.1: In Vivo Arrhythmia Induction and ECG Monitoring in Rats

This protocol is designed to determine if this compound induces cardiac arrhythmias at various doses.

Workflow: Cardiotoxicity Assessment via ECG C0 1. Animal Preparation (Anesthetize rat, e.g., urethane) C1 2. ECG Electrode Placement (Subcutaneous needle electrodes for Lead II configuration) C0->C1 C2 3. Baseline ECG Recording Record stable ECG for 15-20 minutes to establish baseline parameters C1->C2 C3 4. Grouping & Administration - Vehicle Control (IV) - this compound (escalating doses, IV) - Positive Control (e.g., Aconitine) C2->C3 C4 5. Continuous ECG Monitoring Record ECG continuously after administration for at least 60 mins C3->C4 C5 6. Data Analysis Analyze for arrhythmias (VT, VF), changes in HR, PR, QRS, QT intervals C4->C5

Caption: Step-by-step workflow for the in vivo arrhythmia model.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia and Preparation: Anesthetize the rat (e.g., urethane, 1.2 g/kg, IP) to maintain a stable heart rate. Place the animal on a temperature-controlled pad to maintain body temperature at 37°C. For intravenous (IV) administration, cannulate the jugular or femoral vein.

  • ECG Recording: Insert subcutaneous needle electrodes to record a Lead II electrocardiogram (ECG). Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.

  • Administration:

    • Administer the vehicle control or this compound via the cannulated vein.

    • A dose-escalation design can be used, starting with low doses and progressively increasing them while monitoring the ECG. Alternatively, separate groups can be used for each dose level.

    • A positive control group administered with a known arrhythmogenic agent like Aconitine (e.g., 10-20 µg/kg, IV) can be used to validate the model's sensitivity.

  • Monitoring: Continuously record the ECG for at least 60 minutes post-administration. Observe for the onset, duration, and type of arrhythmias, such as ventricular premature contractions (VPCs), ventricular tachycardia (VT), or ventricular fibrillation (VF).

  • Data Analysis:

    • Measure heart rate (HR), PR interval, QRS duration, and QT interval (corrected for heart rate, QTc) before and after drug administration.

    • Quantify the incidence and duration of any observed arrhythmias.

    • Determine the arrhythmogenic dose or threshold for this compound.

Protocol 2.2: Non-Invasive Cardiac Function Assessment (Echocardiography)

For studying sub-chronic or chronic cardiotoxicity, echocardiography is a non-invasive method to assess cardiac structure and function over time.[5]

Methodology:

  • Dosing Regimen: Administer this compound to rodents (rats or mice) daily or several times a week for a period of several weeks. Doses should be sub-lethal and determined from initial toxicity studies.

  • Echocardiography:

    • At baseline and specified time points (e.g., weekly), lightly anesthetize the animals (e.g., with isoflurane).[5]

    • Perform transthoracic echocardiography using a high-frequency ultrasound system designed for small animals.

    • Obtain M-mode and B-mode images of the left ventricle.

  • Data Analysis: Measure key parameters of cardiac function including:

    • Ejection Fraction (EF%): A measure of the heart's pumping efficiency.

    • Fractional Shortening (FS%): A measure of ventricular contractility.

    • Left Ventricular Internal Diameter (LVID) at systole and diastole: To assess chamber dilation.

    • A significant decrease in EF and FS over the treatment period would indicate cardiotoxicity.[5]

The protocols outlined in this document provide a comprehensive framework for the initial in vivo characterization of this compound. By systematically evaluating both its potential therapeutic benefits in established inflammation and pain models and its significant risk of cardiotoxicity, researchers can build a foundational dataset. This data is crucial for determining the compound's therapeutic index and making informed decisions about its potential for further drug development. Strict adherence to ethical guidelines and careful dose selection are paramount for the successful and humane execution of these studies.

References

Application Notes and Protocols for the Determination of Appropriate Dosage and Administration of Ludaconitine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ludaconitine and Related Compounds

This compound is a diterpenoid alkaloid, a class of compounds known for their potent biological activities. Due to the limited specific data on this compound, this document draws parallels from studies on related and better-characterized aconitine alkaloids, such as Lappaconitine (a C18-diterpenoid alkaloid) and Aconitine (a C19-diterpenoid alkaloid). These compounds are known for their analgesic and anti-inflammatory properties, but also possess a narrow therapeutic index and significant toxicity, primarily cardiotoxicity and neurotoxicity.[1][2][3] Therefore, careful dose-escalation studies are crucial.

Data Presentation: Dosage and Toxicity of Related Aconitine Alkaloids

The following tables summarize reported dosages and toxicity data for Aconitine and Lappaconitine in rodent models. This information can serve as a starting point for designing initial dose-ranging studies for this compound.

Table 1: Reported Toxicity (LD50) of Aconitine in Rodents

SpeciesRoute of AdministrationLD50 Value
MouseOral1 mg/kg
MouseIntravenous (IV)0.100 mg/kg
MouseIntraperitoneal (IP)0.270 mg/kg
MouseSubcutaneous (SC)0.270 mg/kg
RatIntravenous (IV)0.064 mg/kg

Data compiled from publicly available toxicity information.[4]

Table 2: Reported Analgesic Doses of Lappaconitine in Rodents

SpeciesRoute of AdministrationEffective Dose (ED50) / Tested DosePain Model
RatOralMore potent than morphine in tail immersion testTail Immersion
RatSubcutaneous (SC)2-5 times less potent than morphineVarious
RatIntragastric4 mg/kg and 8 mg/kgCFA-induced inflammatory pain
RatN/AED50 = 1.1 mg/kg (mechanical), 1.6 mg/kg (thermal)Spinal nerve ligation

Data compiled from various pharmacological studies.[5][6][7]

Table 3: Recommended Maximum Administration Volumes in Rodents

SpeciesRouteMaximum Volume (mL/kg)
MouseOral (Gavage)10
RatOral (Gavage)5[8]
MouseIntravenous (IV)5
RatIntravenous (IV)5
MouseIntraperitoneal (IP)10
RatIntraperitoneal (IP)10
MouseSubcutaneous (SC)10
RatSubcutaneous (SC)5

General guidelines for substance administration in laboratory animals.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the appropriate dosage and administration of this compound in rodent models.

Protocol for Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality in the short term.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a suitable solvent)

  • Rodents (e.g., CD-1 mice or Sprague-Dawley rats, 6-8 weeks old)

  • Syringes and needles appropriate for the chosen route of administration

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. It is advisable to start with very low doses, guided by the toxicity data of related compounds (e.g., starting at 1/100th of the LD50 of Aconitine).

  • Animal Grouping: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal, oral gavage, or intravenous).

  • Observation: Continuously monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 72 hours. Observe for clinical signs of toxicity, including but not limited to: changes in posture, activity, breathing, and the presence of convulsions or lethargy.

  • Data Collection: Record body weights daily. Note the time of onset, duration, and severity of any toxic signs. Record any mortalities.

  • MTD Determination: The MTD is the highest dose at which no significant toxicity or mortality is observed.

Protocol for Analgesic Efficacy Study (Hot Plate Test)

Objective: To evaluate the analgesic effect of this compound using a thermal pain model.

Materials:

  • This compound

  • Vehicle

  • Hot plate apparatus

  • Rodents

  • Syringes and needles

Procedure:

  • Baseline Latency: Determine the baseline pain threshold for each animal by placing it on the hot plate (set at a constant temperature, e.g., 55°C) and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administration: Administer this compound or vehicle to the animals. Doses should be selected based on the MTD study.

  • Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Visualization of Workflows and Pathways

Experimental Workflow for MTD Determination

MTD_Workflow acclimation Animal Acclimation grouping Animal Grouping acclimation->grouping dose_prep Dose Preparation administration Single Dose Administration dose_prep->administration grouping->administration observation Clinical Observation (72h) administration->observation data_collection Data Collection (Body Weight, Toxicity Signs) observation->data_collection mtd_determination MTD Determination data_collection->mtd_determination

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Simplified Signaling Pathway for Aconitine-induced Neurotoxicity

Aconitine_Pathway Aconitine Aconitine Alkaloid VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds and opens Na_influx Persistent Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Neurotransmitter_release Increased Neurotransmitter Release Depolarization->Neurotransmitter_release Neurotoxicity Neurotoxicity Neurotransmitter_release->Neurotoxicity

Caption: Aconitine's primary mechanism of neurotoxicity.

Logical Relationship for Dose Selection

Dose_Selection_Logic Lit_Review Literature Review (Related Compounds) LD50_Data LD50 Data (e.g., Aconitine) Lit_Review->LD50_Data ED50_Data ED50 Data (e.g., Lappaconitine) Lit_Review->ED50_Data Initial_Dose_Range Establish Initial Dose Range for this compound LD50_Data->Initial_Dose_Range ED50_Data->Initial_Dose_Range MTD_Study Conduct MTD Study Initial_Dose_Range->MTD_Study Efficacy_Doses Select Doses for Efficacy Studies MTD_Study->Efficacy_Doses

Caption: Logic for selecting initial doses for this compound studies.

References

Application Notes and Protocols for the Chemical Synthesis and Modification of Ludaconitine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine is a highly complex diterpenoid alkaloid with a C18-norditerpenoid skeleton. Its intricate structure and potent biological activities have made it and its analogues attractive targets for chemical synthesis and modification in the pursuit of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and modification of this compound derivatives. Due to the limited availability of specific literature on this compound, the following protocols and data are primarily based on the extensively studied and structurally similar C18-diterpenoid alkaloid, Lappaconitine (LA). The methodologies presented here are expected to be largely applicable to this compound with minor modifications.

The primary strategies for modifying Lappaconitine involve alterations at two key positions: the 20-N position and the C4 acetamidobenzoate side chain. These modifications have been shown to significantly impact the analgesic and anti-inflammatory properties of the parent compound.

Data Presentation: Biological Activities of Lappaconitine Derivatives

The following tables summarize the quantitative data for various Lappaconitine derivatives, highlighting their anti-inflammatory and analgesic activities.

Table 1: Anti-inflammatory Activity of Lappaconitine Derivatives

CompoundModificationIC50 (µM) for NO InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for PGE2 InhibitionReference
Lappaconitine (LA)-> 30--[1]
A4 N-20 substituted12.9189.66> 100[1]
6 C4 modified10.34 ± 2.05--[2]
19 C4 modified18.18 ± 4.80--[2]
70 C4 modified15.66 ± 0.88--[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 2: Analgesic Activity and Toxicity of Lappaconitine Derivatives

CompoundModificationED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)Reference
Lappaconitine (LA)--11.7-[3]
35 C4 amide derivative->10014-30 times LA[3]
36 C4 amide derivative->10014-30 times LA[3]
39 C4 amide derivative->10014-30 times LA[3]
49 C4 sulfonamide derivative->10014-30 times LA[3]
70 C4 sulfonamide derivative->10014-30 times LA[3]
89 C4 sulfonamide derivative->10014-30 times LA[3]
34a C5' benzodiazepine hybrid-> 1500 (oral)-[4]

ED50 is the median effective dose for analgesic activity. LD50 is the median lethal dose, indicating acute toxicity. The Therapeutic Index (TI) is a measure of the relative safety of a drug.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and modification of Lappaconitine derivatives.

Protocol 1: Synthesis of N-Deacetyllappaconitine (DAL)

N-Deacetyllappaconitine is a key intermediate for many modifications.

Materials:

  • Lappaconitine (LA)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/methanol mixture

Procedure:

  • Dissolve Lappaconitine in ethanol in a round bottom flask.

  • Add an excess of 80% hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure N-Deacetyllappaconitine (DAL).

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of C4-Amide Derivatives from DAL[3]

Materials:

  • N-Deacetyllappaconitine (DAL)

  • Appropriate acyl chloride (2.0-3.0 equivalents)

  • Dry dichloromethane (DCM)

  • Dry pyridine

  • Round bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/methanol or Ethyl acetate/petroleum ether mixture

Procedure:

  • Dissolve N-Deacetyllappaconitine (1.0 equivalent) in dry dichloromethane in a round bottom flask under a nitrogen atmosphere.

  • Add dry pyridine to the solution.

  • Gently add the corresponding acyl chloride (2.0-3.0 equivalents) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Synthesis of 5'-Ethynyllappaconitine and Subsequent Derivatization[4]

This protocol describes the introduction of a versatile ethynyl group for further modifications.

Step 1: Synthesis of 5'-Bromolappaconitine

  • Dissolve Lappaconitine in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the mixture for 3 hours.

  • Pour the reaction mixture into ice water and basify with ammonia solution.

  • Extract the product with dichloromethane.

  • Purify by column chromatography to obtain 5'-Bromolappaconitine.

Step 2: Sonogashira Coupling to form 5'-Ethynyllappaconitine

  • To a solution of 5'-Bromolappaconitine in a suitable solvent (e.g., benzene or toluene/triethylamine mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a ligand (e.g., PPh₃).

  • Bubble argon through the solution for 15 minutes.

  • Add ethynyltrimethylsilane and heat the mixture to 65 °C for 8 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the trimethylsilyl-protected ethynylappaconitine.

  • Deprotect the silyl group using a suitable reagent (e.g., K₂CO₃ in methanol) to obtain 5'-Ethynyllappaconitine.

Step 3: Synthesis of Lappaconitine-1,5-benzodiazepine Hybrids [4]

  • Perform a Sonogashira reaction with 5'-ethynyllappaconitine and an appropriate acyl chloride in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding alkynyl ketone in situ.[4]

  • After the formation of the alkynyl ketone, add o-phenylenediamine and acetic acid to the reaction mixture.[4]

  • Reflux the mixture for 18 hours.[4]

  • Cool the reaction, neutralize, and extract the product.

  • Purify by column chromatography to yield the lappaconitine-1,5-benzodiazepine hybrid.[4]

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of certain Lappaconitine derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (TAK1) TLR4->MAPKKK Activates IKK IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates MAPKKK->IKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates Nucleus_AP1 AP-1 MAPK->Nucleus_AP1 Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Transcription Nucleus_AP1->Inflammatory_Genes Transcription Lappaconitine_Derivative Lappaconitine Derivative (e.g., A4) Lappaconitine_Derivative->IKK Inhibits Lappaconitine_Derivative->MAPKKK Inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Inflammatory_Genes->Pro_inflammatory_mediators Translation

Caption: NF-κB and MAPK signaling pathways inhibited by Lappaconitine derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel Lappaconitine derivatives.

G Start Lappaconitine (LA) Intermediate Key Intermediate (e.g., N-Deacetyllappaconitine) Start->Intermediate Deacetylation Synthesis Chemical Modification (e.g., Amidation, Alkylation) Intermediate->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anti-inflammatory, Analgesic Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, ED50, LD50 Determination) Biological_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for synthesis and evaluation of Lappaconitine derivatives.

Conclusion

The chemical modification of Lappaconitine, a close structural analogue of this compound, has proven to be a fruitful strategy for the development of novel analgesic and anti-inflammatory agents with improved therapeutic profiles. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to design and synthesize new derivatives with enhanced efficacy and reduced toxicity. Further investigation into the specific synthesis and modification of this compound is warranted to explore the full therapeutic potential of this class of complex natural products.

References

Application Notes and Protocols for Radiolabeling Ludaconitine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a C18-diterpenoid alkaloid, presents a complex and intriguing scaffold for the development of novel imaging agents. Its pharmacological properties, presumed to be similar to other aconitum alkaloids, suggest potential interactions with voltage-gated sodium channels, making it a candidate for imaging neurological and cardiac functions. The development of radiolabeled this compound probes will enable non-invasive, real-time visualization of its biodistribution, target engagement, and pharmacokinetics in vivo.

These application notes provide an overview of potential strategies and detailed protocols for the radiolabeling of this compound for use in preclinical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Given the novelty of radiolabeling this specific molecule, the following protocols are based on established methods for structurally similar natural products and small molecules.

Analysis of this compound for Radiolabeling

Chemical Structure:

  • Formula: C₃₂H₄₅NO₉

  • Molecular Weight: 587.71 g/mol

  • Key Functional Groups: The structure of this compound contains a benzoyl group, multiple methoxy groups, and hydroxyl groups. The aromatic ring of the benzoyl group is a prime candidate for direct radiohalogenation. The secondary amine and hydroxyl groups offer potential sites for conjugation with bifunctional chelators for radiometal labeling, although this may require synthetic modification to avoid altering the molecule's bioactivity.

Proposed Signaling Pathway for this compound

Aconitum alkaloids are known to exert their effects by modulating the function of voltage-gated sodium channels (Nav). Aconitine, a closely related compound, binds to site 2 of the α-subunit of these channels, causing persistent activation and leading to membrane depolarization. This influx of Na+ can subsequently trigger Ca2+ influx through voltage-gated calcium channels and the Na+/Ca2+ exchanger, leading to a cascade of downstream cellular events. The following diagram illustrates this proposed signaling pathway.

Ludaconitine_Signaling_Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_influx Na+ Influx Nav->Na_influx Persistent Activation CaV Voltage-Gated Calcium Channel (CaV) Ca_influx Ca2+ Influx CaV->Ca_influx NCX Na+/Ca2+ Exchanger NCX->Ca_influx This compound Radiolabeled This compound This compound->Nav Binds to Site 2 Depolarization Membrane Depolarization Depolarization->CaV Na_influx->NCX Activates Na_influx->Depolarization Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: Proposed signaling pathway of this compound.

Radiolabeling Methodologies

Two primary strategies are proposed for the radiolabeling of this compound: direct radioiodination for SPECT or PET imaging and indirect labeling with a radiometal via a bifunctional chelator for PET imaging.

Method 1: Direct Radioiodination with Iodine-125

This method is suitable for preclinical SPECT imaging and involves the electrophilic substitution of radioactive iodine onto the electron-rich aromatic ring of the benzoyl group of this compound.

Experimental Workflow:

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis This compound This compound Precursor Mix Mix & Incubate This compound->Mix Iodine [125I]NaI Iodine->Mix Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Mix Quench Quench Reaction Mix->Quench HPLC RP-HPLC Purification Quench->HPLC QC Quality Control (radio-TLC, HPLC) HPLC->QC Final [125I]Iodo-Ludaconitine QC->Final

Caption: Workflow for direct radioiodination of this compound.

Protocol: Direct Radioiodination using Chloramine-T

  • Materials:

    • This compound (1 mg/mL in ethanol)

    • [¹²⁵I]NaI (in 0.1 M NaOH)

    • Chloramine-T (2 mg/mL in water)

    • Sodium metabisulfite (2 mg/mL in water)

    • Phosphate buffer (0.5 M, pH 7.4)

    • Reversed-phase C18 HPLC column

    • Mobile phase: Acetonitrile/water gradient with 0.1% TFA

    • Radio-TLC system

  • Procedure:

    • To a shielded vial, add 10 µL of this compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 5-10 µL of [¹²⁵I]NaI (approx. 37 MBq, 1 mCi).

    • Initiate the reaction by adding 10 µL of Chloramine-T solution.

    • Vortex the mixture for 60 seconds at room temperature.

    • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

    • Inject the reaction mixture onto the RP-HPLC system for purification.

    • Collect the fraction corresponding to [¹²⁵I]Iodo-Ludaconitine.

    • Analyze the radiochemical purity by radio-TLC and analytical HPLC.

Quantitative Data (Hypothetical):

ParameterExpected Value
Radiochemical Yield30-50%
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol
Method 2: Indirect Radiolabeling with Gallium-68

This method is suitable for PET imaging and involves a two-step process: first, the conjugation of a bifunctional chelator to this compound, and second, the chelation of Gallium-68. This approach requires synthetic modification of the this compound molecule to introduce a suitable functional group for chelator attachment.

Experimental Workflow:

Chelator_Labeling_Workflow cluster_conjugation Step 1: Conjugation cluster_labeling Step 2: Radiolabeling Ludaconitine_mod Modified this compound (with reactive group) Conjugation Conjugation Reaction Ludaconitine_mod->Conjugation Chelator Bifunctional Chelator (e.g., DOTA-NHS ester) Chelator->Conjugation Purify_conj Purify Conjugate (HPLC) Conjugation->Purify_conj Conjugate This compound-DOTA Conjugate Purify_conj->Conjugate Labeling Radiolabeling Reaction Conjugate->Labeling Ga68 [68Ga]GaCl3 Ga68->Labeling Purify_final Purify Final Product (SPE) Labeling->Purify_final QC Quality Control (radio-TLC, HPLC) Purify_final->QC Final_product [68Ga]Ga-DOTA-Ludaconitine QC->Final_product

Caption: Workflow for indirect radiolabeling of this compound with ⁶⁸Ga.

Protocol: Indirect Labeling with [⁶⁸Ga]Ga-DOTA

  • Materials:

    • This compound-DOTA conjugate (synthesized separately)

    • ⁶⁸Ge/⁶⁸Ga generator

    • 0.1 M HCl

    • Sodium acetate buffer (1 M, pH 4.5)

    • C18 Sep-Pak cartridge

    • Ethanol

    • Saline

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

    • To a vial containing 10-20 µg of this compound-DOTA conjugate, add 500 µL of sodium acetate buffer.

    • Add the [⁶⁸Ga]GaCl₃ eluate (approx. 185-370 MBq, 5-10 mCi).

    • Incubate the reaction mixture at 95°C for 10 minutes.

    • Allow the vial to cool to room temperature.

    • Purify the labeled product using a C18 Sep-Pak cartridge, eluting with ethanol and then saline.

    • Perform quality control using radio-TLC and analytical HPLC.

Quantitative Data (Hypothetical):

ParameterExpected Value
Radiochemical Yield>90%
Radiochemical Purity>98%
Specific Activity100-200 GBq/µmol

In Vivo Imaging Application Notes

Objective: To visualize the biodistribution and target engagement of radiolabeled this compound in a preclinical animal model (e.g., rodent).

Animal Model: Healthy male Wistar rats or a disease model relevant to the therapeutic application of this compound.

Imaging Modality: SPECT/CT for [¹²⁵I]Iodo-Ludaconitine or PET/CT for [⁶⁸Ga]Ga-DOTA-Ludaconitine.

Protocol:

  • Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen).

  • Radiotracer Administration: Inject a bolus of the radiolabeled this compound (typically 5-10 MBq) via the tail vein.

  • Imaging: Acquire dynamic or static images at various time points post-injection (e.g., 5, 30, 60, and 120 minutes).

  • Data Analysis: Reconstruct the images and perform region of interest (ROI) analysis to determine the uptake of the radiotracer in various organs. Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Expected Biodistribution (based on other aconitum alkaloids):

Based on studies of other aconitum alkaloids, significant uptake is anticipated in the liver and kidneys, as these are the primary routes of elimination.[1][2] Distribution to the heart and brain would be of particular interest for target engagement studies.

Biodistribution Data from Literature (Jesaconitine):

The following table summarizes the biodistribution of jesaconitine, a structurally related aconitum alkaloid, in a human case study, providing an estimate of the potential distribution of a this compound radiotracer.

OrganConcentration (ng/g or ng/mL)
Blood69.1
Urine237.8
LiverHigh (not quantified)
KidneysHigh (not quantified)
Ileal Contents471.3

Data adapted from a suicidal case of aconite ingestion.[1][2]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the development of radiolabeled this compound for in vivo imaging. The successful implementation of these methods will enable researchers to non-invasively study the pharmacokinetics and target interaction of this novel diterpenoid alkaloid, paving the way for its potential development as a therapeutic or diagnostic agent. Further optimization of the radiolabeling conditions and synthetic routes for precursor and conjugate synthesis will be crucial for clinical translation.

References

Application Notes and Protocols for Assessing Ludaconitine's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of Ludaconitine, a diterpenoid alkaloid, on various ion channels. Due to the limited direct data on this compound, this protocol is based on established methodologies for assessing the ion channel activity of structurally related aconitane alkaloids, such as Lappaconitine (LA) and Aconitine (ACO), which are known to modulate voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Introduction

Ion channels, pore-forming membrane proteins, are crucial for regulating cellular excitability and signaling pathways.[1][2] Their dysfunction is implicated in numerous diseases, making them key therapeutic targets.[1][3] Alkaloids, a diverse group of naturally occurring compounds, are known to interact with various ion channels.[4][5][6][7] Aconitane alkaloids, including this compound, Lappaconitine, and Aconitine, are of particular interest due to their potent biological activities. For instance, Lappaconitine has been shown to inhibit voltage-gated sodium channel Nav1.7, suggesting its potential as an analgesic.[8] Aconitine has been reported to block HERG and Kv1.5 potassium channels and inhibit L-type calcium channels, contributing to its pro-arrhythmic effects.[9][10][11]

This protocol outlines the use of patch-clamp electrophysiology, a gold-standard technique for studying ion channel function, to characterize the effects of this compound.[1][12]

Data Presentation: Effects of Related Aconitane Alkaloids on Ion Channels

The following tables summarize the known quantitative effects of Lappaconitine and Aconitine on key ion channels. This data serves as a reference for designing experiments and interpreting results for this compound.

Table 1: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channels

CompoundChannel SubtypeCell LineIC50 (µM)Voltage DependenceEffect on Channel KineticsReference
Lappaconitine (LA)Nav1.7HEK29327.67 (at -70 mV)Voltage-dependent inhibitionDid not affect voltage-dependent activation or inactivation[8]

Table 2: Inhibitory Effects of Aconitine on Potassium Channels

CompoundChannel SubtypeExpression SystemIC50 (µM)Blockade CharacteristicsReference
Aconitine (ACO)hERG (Kv11.1)Xenopus laevis oocytes1.801Voltage- and time-dependent; open-channel blockade[9]
Aconitine (ACO)Kv1.5Xenopus laevis oocytes0.796Voltage-, time-, and frequency-dependent; preferential binding to the open state[9]

Table 3: Inhibitory Effects of Aconitine on L-Type Calcium Channels

CompoundChannel SubtypeCell LineConcentration Range (µM)Observed EffectsReference
Aconitine (ACO)L-type (Cav)hiPSC-CMs0.3 - 3.0Markedly reduced ICa,L; positive-shift of activation and negative-shift of inactivation[10][11]

Experimental Protocols

This section provides detailed methodologies for assessing the effects of this compound on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp technique.

  • Cell Lines: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific ion channel subtype of interest (e.g., Nav1.5, hERG, Cav1.2).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Electrophysiology:

    • Plate cells onto glass coverslips 24-48 hours before recording.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min. Experiments should be conducted at a physiological temperature of 35-37°C.[13]

The whole-cell patch-clamp configuration is the most common method for recording the activity of ion channels in various cell types.[1]

  • Pipettes and Solutions:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • External Solution (for Nav and Cav recordings): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • External Solution (for Kv recordings): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with KOH.

    • Internal Solution (for Nav and Cav recordings): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • Internal Solution (for Kv recordings): (in mM) 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[1]

    • Allow the cell to stabilize for 5-10 minutes before recording.

    • Record ionic currents using a patch-clamp amplifier and digitize the data.

    • Apply this compound at various concentrations to the external solution to determine its effects.

The following are recommended voltage protocols to assess the effects of this compound on different ion channels. These are based on FDA recommendations for cardiac ion channel studies.[13]

3.3.1. Voltage-Gated Sodium Channels (e.g., Nav1.5)

  • Objective: To assess the effect of this compound on peak and late sodium currents.

  • Protocol:

    • Hold the membrane potential at -120 mV.

    • Apply a depolarizing step to -15 mV for 50 ms to elicit the peak inward current.

    • Return to the holding potential.

    • Repeat this protocol at a frequency of 1 Hz.

    • Measure the peak inward current and the sustained (late) current.

  • Data Analysis: Determine the concentration-dependent block of peak and late Nav1.5 currents to calculate IC50 values.

3.3.2. hERG Potassium Channels (Kv11.1)

  • Objective: To evaluate the potential of this compound to block the hERG channel, a critical aspect of cardiac safety assessment.

  • Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

    • Return to the holding potential.

    • Repeat this protocol every 15 seconds.

  • Data Analysis: Measure the amplitude of the tail current to assess the degree of channel block and calculate the IC50.

3.3.3. L-Type Calcium Channels (e.g., Cav1.2)

  • Objective: To determine the effect of this compound on L-type calcium currents.

  • Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a 50 ms pre-pulse to -40 mV to inactivate sodium channels.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward calcium current.

    • Return to the holding potential.

    • Repeat this protocol every 10 seconds.

  • Data Analysis: Measure the peak inward current to determine the extent of block and calculate the IC50.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a generalized signaling pathway for ion channel modulation.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293/CHO expressing target channel) plating Plating on Coverslips cell_culture->plating patch_clamp Whole-Cell Patch-Clamp plating->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Apply this compound voltage_protocol->drug_application data_acquisition Data Acquisition drug_application->data_acquisition current_measurement Measure Ionic Currents data_acquisition->current_measurement dose_response Dose-Response Curve Generation current_measurement->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Experimental workflow for assessing this compound's effect on ion channels.

signaling_pathway This compound This compound ion_channel Ion Channel (Nav, Kv, Cav) This compound->ion_channel Binds to and modulates ion_flux Altered Ion Flux (Na+, K+, Ca2+) ion_channel->ion_flux Leads to membrane_potential Change in Membrane Potential ion_flux->membrane_potential Causes cellular_response Cellular Response (e.g., Altered Excitability, Neurotransmitter Release) membrane_potential->cellular_response Results in

Caption: Generalized signaling pathway of this compound's action on an ion channel.

Conclusion

This comprehensive protocol provides a robust framework for the detailed characterization of this compound's effects on key ion channels. By employing the patch-clamp technique with specific voltage protocols, researchers can elucidate the mechanism of action, potency, and potential selectivity of this compound. The resulting data will be crucial for understanding its pharmacological profile and for guiding further drug development efforts.

References

Application Notes and Protocols: Ludaconitine in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for utilizing Ludaconitine in HTS campaigns by proposing suitable assay formats and detailed protocols. The provided methodologies are based on established HTS practices for the presumed target classes of this compound. The quantitative data from related compounds are presented to offer a preliminary indication of the potential potency and to guide concentration ranges in initial screening efforts.

Data Presentation: Pharmacological Activity of this compound Analogs

The following table summarizes the known inhibitory activities of Lappaconitine and Methyllycaconitine, which can serve as a reference for designing HTS assays for this compound.

CompoundTargetAssay TypeMeasured ActivityReference
Lappaconitine Voltage-Gated Sodium Channel Nav1.7Whole-cell patch clampIC50: 27.67 µM[1][2][3]
Voltage-Gated Sodium Channels (Nav1.3, Nav1.4, Nav1.5, Nav1.8)Not specifiedInhibitory activity noted[4]
Human Heart Sodium Channels (hH1/Nav1.5)Whole-cell voltage clampIrreversible block[5]
Methyllycaconitine α7 Nicotinic Acetylcholine ReceptorRadioligand bindingKi: 1.4 nM
Human α4β2 Nicotinic Acetylcholine ReceptorPatch-clampIC50: 1.5 µM[6]
α3β4 Nicotinic Acetylcholine ReceptorElectrophysiologyIC50: 11.4 µM[7][8]
α7, α4β2, and α3β4 Nicotinic Acetylcholine ReceptorsElectrophysiology (Xenopus oocytes)IC50 range: 2.3 - 26.6 µM for analogs[9][10][11][12]

Experimental Protocols

Protocol 1: High-Throughput Screening for Voltage-Gated Sodium Channel (Nav) Inhibitors using a Fluorescent Membrane Potential Assay

This protocol describes a fluorescence-based assay to identify inhibitors of voltage-gated sodium channels, a likely target for this compound based on the activity of Lappaconitine. The assay measures changes in membrane potential in response to channel activation.

Objective: To identify and characterize inhibitory activity of this compound on a specific Nav channel subtype (e.g., Nav1.7) in a high-throughput format.

Materials:

  • HEK-293 cells stably expressing the human Nav channel of interest (e.g., Nav1.7).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • FLIPR Membrane Potential Assay Kit or equivalent fluorescent membrane potential dye.

  • Nav Channel Activator: Veratridine or a specific toxin for the channel subtype.

  • Positive Control Inhibitor: Tetracaine or another known Nav channel blocker.

  • 384-well black-walled, clear-bottom assay plates.

  • Automated liquid handling systems and a fluorescence imaging plate reader (FLIPR).

Procedure:

  • Cell Plating:

    • Culture HEK-293 cells expressing the target Nav channel to ~80-90% confluency.

    • Harvest cells and seed into 384-well plates at a density that will form a confluent monolayer overnight.

    • Incubate plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound and control compounds in assay buffer to achieve the desired final concentrations for the assay. Typically, an 8-point dose-response curve is generated.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the cell culture medium from the assay plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Addition and Incubation:

    • Using an automated liquid handler, add the diluted this compound and control compounds to the respective wells of the dye-loaded cell plates.

    • Incubate the plates at room temperature for 10-20 minutes.

  • Fluorescence Reading and Data Analysis:

    • Place the assay plate into the FLIPR instrument.

    • Initiate the fluorescence reading, establishing a baseline for 10-20 seconds.

    • Add the Nav channel activator solution to all wells simultaneously using the FLIPR's integrated liquid handler.

    • Continue to record the fluorescence signal for 1-3 minutes.

    • The data is analyzed by measuring the peak fluorescence response or the area under the curve.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: High-Throughput Screening for Nicotinic Acetylcholine Receptor (nAChR) Antagonists using a Calcium Flux Assay

This protocol outlines a method to screen for antagonists of nAChRs, another potential target class for this compound, based on the activity of Methyllycaconitine. The assay measures changes in intracellular calcium concentration following receptor activation.

Objective: To identify and characterize the antagonistic activity of this compound on a specific nAChR subtype (e.g., α7) in a high-throughput format.

Materials:

  • CHO or SH-SY5Y cells stably expressing the human nAChR subtype of interest (e.g., α7).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: Ham's F-12 or DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Fluo-4 AM or another suitable calcium indicator dye.

  • nAChR Agonist: Acetylcholine or a subtype-selective agonist.

  • Positive Control Antagonist: Mecamylamine or a subtype-selective antagonist.

  • 384-well black-walled, clear-bottom assay plates.

  • Automated liquid handling systems and a fluorescence plate reader with calcium measurement capabilities.

Procedure:

  • Cell Plating:

    • Culture cells expressing the target nAChR to ~80-90% confluency.

    • Seed cells into 384-well plates to form a confluent monolayer overnight.

    • Incubate plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound and control compounds in assay buffer.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Replace the cell culture medium with the dye loading solution.

    • Incubate the plates at 37°C for 45-60 minutes.

  • Compound Addition and Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound and control compounds to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Reading and Data Analysis:

    • Place the assay plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the nAChR agonist to all wells.

    • Measure the change in fluorescence intensity over 1-2 minutes.

    • Calculate the percent inhibition of the agonist-induced calcium flux by this compound.

    • Determine the IC50 value from the concentration-response curve.

Mandatory Visualizations

sodium_channel_modulation cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Nav_channel->Na_in Open State This compound This compound This compound->Nav_channel Inhibition Depolarization Membrane Depolarization Na_in->Depolarization

Caption: Modulation of a voltage-gated sodium channel by this compound.

nAChR_antagonism cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Flux Cation Influx (Na+, Ca2+) nAChR->Ion_Flux Activation This compound This compound This compound->nAChR Antagonism Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds Cellular_Response Cellular Response (e.g., Depolarization) Ion_Flux->Cellular_Response

Caption: Antagonism of a nicotinic acetylcholine receptor by this compound.

hts_workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Large Compound Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for the Detection of Ludaconitine in Biological Samples by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, is known for its significant biological activity and potential toxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3][4] The methodologies described are based on established principles for the analysis of similar aconitine alkaloids, such as lappaconitine, and provide a robust framework for researchers.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods developed for the analysis of lappaconitine, a close structural analog of this compound, in biological samples. These values provide a benchmark for the expected performance of a method optimized for this compound.

ParameterMouse Plasma[5]Rabbit Plasma[6]Mouse Blood[7][9]Rat Plasma[8]
Linearity Range (ng/mL) 3.0 - 2000.013.125 - 1050.00.1 - 5000.3125 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 3.013.1250.1Not Specified
Limit of Detection (LOD) (ng/mL) Not SpecifiedNot Specified0.040.104
Intra-day Precision (RSD %) < 9.9< 7.51< 13Not Specified
Inter-day Precision (RSD %) < 9.9< 7.51< 14Not Specified
Accuracy (%) 95.2 - 104.892.3 - 10290.1 - 107.2Not Specified
Recovery (%) Not Specified77.8 - 84.4> 81.1Not Specified
Matrix Effect (%) Not SpecifiedNot Specified102.1 - 108.8Not Specified

Experimental Protocols

This section details the recommended protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of this compound in biological matrices such as plasma, blood, and urine.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analyte.[1][10] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[7][11]

  • Protocol:

    • To 100 µL of plasma or blood sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard, e.g., a deuterated analog of this compound or a structurally similar compound like lappaconitine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • Protocol:

    • To 200 µL of plasma or urine sample, add 50 µL of internal standard solution and 1 mL of an appropriate organic solvent (e.g., n-hexane[6] or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is suitable for complex matrices.

  • Protocol:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of the pre-treated sample (e.g., plasma diluted with 500 µL of 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a) Liquid Chromatography Conditions

  • Column: A C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended for good separation.[7]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing an additive like formic acid (0.1%) or ammonium acetate (10 mmol/L), is typically used.[7]

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[7]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]

  • Injection Volume: 2-10 µL.

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for aconitine alkaloids.[5][6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification due to its high selectivity and sensitivity.[12]

  • MRM Transitions: The precursor ion will be the protonated molecule of this compound [M+H]⁺. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. For reference, the MRM transition for the analogous lappaconitine is often m/z 585.5 → 535.5.[6]

Method Validation

A thorough method validation should be performed according to regulatory guidelines (e.g., FDA) to ensure the reliability of the results.[3][13] Key validation parameters include:

  • Selectivity: Assess the potential for interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Measure the efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the suppression or enhancement of ionization by co-eluting matrix components.[14]

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Method_Validation cluster_parameters Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Ludaconitine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ludaconitine for in vitro assays.

Troubleshooting Guide

Low aqueous solubility is a common challenge when working with diterpenoid alkaloids like this compound. This guide provides a systematic approach to troubleshoot and improve its solubility for your in vitro experiments.

Issue: this compound precipitates out of solution upon dilution in aqueous assay buffer.

This is the most common issue encountered. The following steps provide a logical workflow to address this problem.

Troubleshooting_Workflow cluster_0 Initial Stock Preparation cluster_1 Dilution & Observation cluster_2 Troubleshooting Steps cluster_option1 Solvent Optimization Details cluster_option2 Solubility Enhancer Details cluster_option3 Physical Condition Details start Start with high-purity this compound powder prep_stock Prepare a high-concentration stock solution in 100% DMSO start->prep_stock dilute Serially dilute the DMSO stock into your aqueous assay buffer prep_stock->dilute observe Observe for precipitation (visual, light microscopy, or spectrophotometer) dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate option1 Option 1: Optimize Solvent System precipitate->option1 Try first option2 Option 2: Employ Solubility Enhancers precipitate->option2 If Option 1 fails option3 Option 3: Modify Physical Conditions precipitate->option3 Additional techniques end Experiment Ready no_precipitate->end Proceed with experiment cosolvent Use a co-solvent (e.g., ethanol, methanol) in the final dilution step option1->cosolvent ph_adjust Adjust the pH of the assay buffer (if compatible with your assay) option1->ph_adjust cyclodextrin Incorporate cyclodextrins (e.g., HP-β-CD) in the assay buffer option2->cyclodextrin surfactant Add a non-ionic surfactant (e.g., Tween-20, Triton X-100) at low concentrations option2->surfactant sonicate Briefly sonicate the final solution option3->sonicate warm Gently warm the solution (e.g., to 37°C) option3->warm

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: Based on the properties of related diterpenoid alkaloids, Dimethyl sulfoxide (DMSO) is the recommended initial solvent.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A2: The tolerance to DMSO varies significantly between cell lines.[3][4] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[4] However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.[3]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue. Here are several strategies to address this:

  • Lower the final concentration: Your target concentration of this compound might be above its aqueous solubility limit. Try performing a dose-response experiment starting from a lower concentration.

  • Use a co-solvent: After dissolving this compound in DMSO, perform an intermediate dilution step with a less polar, water-miscible solvent like ethanol or methanol before the final dilution in the aqueous buffer.

  • Incorporate solubility enhancers: Consider adding excipients to your assay buffer. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a short burst of sonication can help to dissolve small precipitates. However, be cautious about the stability of this compound under these conditions.

Q4: Are there any other solvents I can try besides DMSO?

A4: For the initial stock solution, other organic solvents like ethanol, methanol, or chloroform can be considered, as a related compound, 8-Acetyl this compound, shows solubility in these.[6] However, for cell-based assays, DMSO is generally preferred due to its miscibility with water and established use in this context.[1] For final dilutions, co-solvents like ethanol can be used in combination with DMSO.

Quantitative Data Summary

Solvent/SystemReported Solubility of 8-Acetyl this compound/Diterpenoid AlkaloidsExpected Solubility of this compoundRecommendations for In Vitro Assays
WaterInsoluble[6]Very PoorNot recommended as a primary solvent.
Dimethyl Sulfoxide (DMSO)High (General for organic compounds)[1][2]HighRecommended for preparing high-concentration stock solutions.
EthanolSoluble[6]Moderate to HighCan be used as a co-solvent for intermediate dilutions.
MethanolSolubleModerate to HighCan be used as a co-solvent.
ChloroformSoluble[6]HighNot suitable for most in vitro biological assays.
EtherSoluble[6]HighNot suitable for most in vitro biological assays.
Aqueous Buffers (e.g., PBS, Cell Culture Media)Very PoorVery PoorFinal concentration of this compound should be carefully determined to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare serial dilutions of this compound in cell culture medium for determining its effects on cell viability or other cellular functions.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To minimize precipitation, add the this compound stock solution to the medium and immediately vortex or pipette up and down to mix thoroughly. Do not add the medium to the concentrated DMSO stock.

    • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium). This will result in a final DMSO concentration of 1%. This may be too high for many cell lines. A two-step dilution is often preferable.

  • Two-step dilution example:

    • First, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution (DMSO concentration will be 10%).

    • Then, dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve a final concentration of 100 µM (final DMSO concentration will be 1%). Further dilutions will lower the DMSO concentration.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.

  • Use the prepared working solutions immediately for your cell-based assay.

Signaling Pathway Diagrams

Diterpenoid alkaloids have been reported to modulate various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.[7][8]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

NFkB_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TNFR, TLR IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Ub_Proteasome Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB IκBα-NF-κB Complex (Inactive) Gene_expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression

Caption: The canonical NF-κB signaling pathway, crucial in inflammation and cell survival.

References

Optimizing Ludaconitine dosage to minimize toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ludaconitine. The information aims to assist in optimizing dosage to minimize toxicity in animal studies.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic effects of this compound observed in animal studies?

A1: While specific studies on this compound are limited, based on its classification as an aconitum alkaloid, the primary toxic effects are expected to be cardiotoxicity and neurotoxicity.[1][2][3] This is due to the interaction of these alkaloids with voltage-gated sodium channels.[1][2][3] Observed signs in animals may include cardiac arrhythmias, hypotension, respiratory distress, convulsions, and in severe cases, death.[1]

Q2: What is the general mechanism of action for this compound's toxicity?

A2: The toxicity of aconitum alkaloids, and likely this compound, stems from their ability to bind to voltage-gated sodium channels in excitable tissues like the heart and neurons.[1][2][3] This binding leads to a persistent activation of these channels, causing an influx of sodium ions.[1][2] This disrupts normal cellular function, leading to the observed cardiotoxic and neurotoxic effects.[1][2]

Q3: Are there any known antidotes or treatments for this compound overdose in an experimental setting?

A3: There is no specific antidote for aconitine alkaloid poisoning. Treatment is primarily supportive and focuses on managing the symptoms. In a research setting, this would involve immediate cessation of this compound administration and providing supportive care as dictated by the animal care and use committee guidelines.

Q4: How can I prepare this compound for intravenous administration in my animal studies?

A4: this compound should be dissolved in a suitable, sterile vehicle for intravenous administration. The choice of vehicle will depend on the solubility of the specific this compound salt being used. It is crucial to ensure complete dissolution and to administer the solution at a controlled rate to avoid acute toxic reactions.

Troubleshooting Guide

Observed Issue in Animal Subjects Potential Cause Recommended Action
Sudden onset of cardiac arrhythmia or severe hypotension after administration. The administered dose is likely too high, leading to acute cardiotoxicity.Immediately cease administration. Review and significantly reduce the dosage for subsequent experiments. Consider a slower infusion rate if applicable.
Animals exhibit signs of neurotoxicity such as tremors, convulsions, or paralysis. The dose is exceeding the neurotoxic threshold.Stop the experiment for the affected animal and provide supportive care. Re-evaluate the dose-response curve and select a lower dose for future studies.
Inconsistent toxic responses observed at the same dosage across different animals. Variability in animal weight, metabolism, or administration technique.Ensure precise dosing based on individual animal body weight. Standardize the administration procedure, including injection speed and site.
Precipitation observed in the this compound solution during preparation or administration. Poor solubility of this compound in the chosen vehicle.Re-evaluate the vehicle and consider using a different solvent or a co-solvent system. Ensure the pH of the solution is appropriate for maintaining solubility.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound Triacetate.

Compound Test Type Route of Exposure Species Dose Reference
This compound TriacetateLD50 (Lethal Dose, 50%)IntravenousRodent - mouse21800 µg/kg (21.8 mg/kg)[4]
This compound TriacetateLDLo (Lowest Published Lethal Dose)IntravenousRodent - rat45 mg/kg[4]

Experimental Protocols

Protocol 1: Determination of Acute Intravenous Toxicity (LD50) in Mice

This protocol is a generalized guideline based on established acute toxicity testing procedures and should be adapted to meet specific institutional and regulatory requirements.

1. Animals:

  • Use healthy, young adult mice (e.g., BALB/c), of a single sex, with weights within ±20% of the mean weight.

2. Housing and Acclimatization:

  • House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle.

  • Allow for an acclimatization period of at least 5 days before the experiment.

3. Dose Preparation:

  • Prepare a stock solution of this compound Triacetate in a sterile, appropriate vehicle (e.g., saline, DMSO).

  • Perform serial dilutions to create a range of doses. The selection of doses should be based on a preliminary range-finding study.

4. Administration:

  • Administer a single intravenous (IV) dose to each mouse. The volume should not exceed 10 mL/kg of body weight.

  • The lateral tail vein is a common site for IV injection in mice.

5. Observation:

  • Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, with special attention during the first 4 hours.

  • Record all signs of toxicity, including changes in behavior, respiration, and any adverse reactions.

  • Continue observation for a total of 14 days.

6. Data Analysis:

  • The LD50 can be calculated using appropriate statistical methods, such as the Probit analysis.

Protocol 2: Analysis of this compound in Biological Samples (Plasma)

This protocol provides a general framework for the quantitative analysis of aconitum alkaloids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Collection:

  • Collect blood samples from animals at predetermined time points after this compound administration into tubes containing an appropriate anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

2. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent such as methanol or acetonitrile.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Use a suitable LC column (e.g., C18) for chromatographic separation.

  • The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound.

Visualizations

G This compound Toxicity Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_outcome Outcome dose_prep Dose Preparation animal_admin Animal Administration dose_prep->animal_admin IV Injection observation Observation & Data Collection animal_admin->observation sample_collection Sample Collection (Plasma) animal_admin->sample_collection data_analysis Data Analysis (LD50) observation->data_analysis toxicity_assessment Toxicity Assessment data_analysis->toxicity_assessment sample_prep Sample Preparation sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis lcms_analysis->toxicity_assessment

Caption: Experimental workflow for this compound toxicity assessment.

G Mechanism of Aconitum Alkaloid Cardiotoxicity This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel Binds to persistent_activation Persistent Activation na_channel->persistent_activation Leads to na_influx Increased Sodium Influx persistent_activation->na_influx depolarization Prolonged Depolarization na_influx->depolarization arrhythmia Cardiac Arrhythmia depolarization->arrhythmia Results in

References

Strategies to prevent the degradation of Ludaconitine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to the degradation and stabilization of Ludaconitine is limited in publicly available literature. The following guidance is based on established principles for the stability of related aconitine alkaloids and general pharmaceutical compounds. Researchers are strongly encouraged to perform specific validation for their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in purity. What are the likely causes?

A1: The degradation of this compound in aqueous solutions is likely due to one or a combination of the following factors:

  • Hydrolysis: this compound possesses ester and ether functional groups that are susceptible to hydrolysis, especially at non-neutral pH.[1] This is a common degradation pathway for aconitine alkaloids.[2][3]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Temperature: Elevated temperatures can significantly accelerate the rate of all chemical degradation reactions.

Q2: What are the expected degradation products of this compound?

A2: Based on the structure of this compound and known degradation pathways of similar alkaloids like aconitine, the primary degradation products are likely to be the result of hydrolysis of the ester bond, leading to the formation of the corresponding benzoylpseudaconine derivative and benzoic acid. Further hydrolysis of other ester or ether linkages may also occur under more stringent conditions. Pyrolysis at high temperatures can lead to the formation of pyro-derivatives.[4] It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products under your experimental conditions.[5][6]

Q3: What is the optimal pH for storing an aqueous solution of this compound?

A3: While specific data for this compound is unavailable, related aconitine alkaloids exhibit greater stability in a slightly acidic to neutral pH range (approximately pH 4-7).[6] Both strongly acidic and alkaline conditions are likely to catalyze hydrolysis. It is recommended to perform a pH-stability profile study to determine the optimal pH for your specific application.

Q4: Can I use buffers in my this compound solution?

A4: Yes, using buffers is highly recommended to maintain a stable pH. However, it is important to select a buffer system that does not catalyze the degradation of this compound. Citrate and phosphate buffers are commonly used, but their compatibility should be tested.

Q5: How can I prevent the oxidation of this compound in my solutions?

A5: To minimize oxidation, you can:

  • Use deoxygenated water: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution.

  • Add antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherols to your formulation.[7][8]

  • Use chelating agents: Agents like EDTA can sequester metal ions that may catalyze oxidation.[7][8]

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

Q6: My lyophilized this compound product is difficult to reconstitute. What could be the issue?

A6: Issues with the reconstitution of lyophilized products can stem from an unoptimized lyophilization cycle or formulation. The use of appropriate cryoprotectants/bulking agents like mannitol or sucrose is crucial to ensure the formation of an elegant and easily reconstitutable cake structure.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound potency in solution - Inappropriate pH- Exposure to high temperature- Exposure to light- Oxidative degradation- Adjust pH to a slightly acidic or neutral range (e.g., pH 4-7) using a suitable buffer.- Store solutions at refrigerated (2-8 °C) or frozen temperatures.- Protect solutions from light by using amber vials or covering them with aluminum foil.- Prepare solutions using deoxygenated solvents and consider adding an antioxidant.
Appearance of unknown peaks in HPLC chromatogram - Degradation of this compound- Perform a forced degradation study to identify potential degradation products.- Use LC-MS to elucidate the structure of the unknown peaks.
Precipitation in the this compound solution - Poor solubility- Degradation to a less soluble product- pH shift- Consider using a co-solvent or a solubilizing agent like a cyclodextrin.- Investigate the identity of the precipitate; it may be a degradation product.- Ensure the pH of the solution is maintained with a suitable buffer.
Discoloration of the solution - Oxidative degradation or formation of colored degradation products.- Implement strategies to prevent oxidation (see FAQ Q5).- Characterize the colored species to understand the degradation pathway.

Strategies for Stabilization

The stability of this compound in aqueous solutions can be enhanced through various formulation strategies.

Summary of Stabilization Strategies
Strategy Mechanism Examples of Excipients
pH Control Minimizes acid or base-catalyzed hydrolysis.Citrate buffer, Phosphate buffer, Acetate buffer.
Antioxidants Inhibit oxidative degradation by scavenging free radicals.[10][11][12]Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT).
Chelating Agents Sequester metal ions that can catalyze degradation.[7]Ethylenediaminetetraacetic acid (EDTA), Citric acid.
Complexation Encapsulates the drug molecule, protecting it from the aqueous environment.[13][14][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Lyophilization Removes water, significantly reducing degradation rates in the solid state.[16][17][18]Mannitol, Sucrose, Trehalose (as cryoprotectants/bulking agents).
Use of Co-solvents Can improve solubility and in some cases, stability.Propylene glycol, Polyethylene glycol (PEG), Ethanol.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer salts (e.g., phosphate, citrate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for specified time points.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for specified time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

    • Also, prepare a solution of this compound and incubate it at the same temperature.

    • Sample at specified time points, dissolve the solid sample in the initial solvent, and dilute both samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a photostability chamber with a light source (e.g., UV and visible light) for a defined period.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample both solutions at specified time points and analyze by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage degradation of this compound.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point, optimization required):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a DAD or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19][20][21]

  • Mobile Phase A: 10 mM Ammonium bicarbonate buffer (pH adjusted to a suitable value, e.g., 7, with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A starting point could be a linear gradient from 20% to 80% B over 30 minutes. This will need to be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 235 nm, which is common for aconitine alkaloids). A DAD can be used to scan for the optimal wavelength.

  • Injection Volume: 10 µL.

Method Validation:

The developed method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.

Visualizations

Ludaconitine_Degradation_Pathway This compound This compound (C32H45NO9) Hydrolysis_Product Benzoylpseudaconine Derivative + Benzoic Acid This compound->Hydrolysis_Product Hydrolysis (H+ or OH-) Oxidation_Product Oxidized this compound (e.g., N-oxide) This compound->Oxidation_Product Oxidation (O2, H2O2) Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photolysis (UV/Vis Light) Thermal_Product Pyro-derivatives This compound->Thermal_Product Thermal Stress (Heat)

Caption: Hypothetical degradation pathways of this compound.

Stability_Study_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Objectives Define Objectives & Acceptance Criteria Select_Batches Select this compound Batches Define_Objectives->Select_Batches Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Select_Batches->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method Method_Development->Method_Validation Stability_Testing Place Samples on Stability (ICH Conditions) Method_Validation->Stability_Testing Timepoint_Analysis Analyze Samples at Scheduled Timepoints Stability_Testing->Timepoint_Analysis Data_Analysis Analyze Data & Determine Degradation Kinetics Timepoint_Analysis->Data_Analysis Identify_Degradants Identify & Characterize Degradation Products Data_Analysis->Identify_Degradants Shelf_Life Establish Shelf-Life & Storage Conditions Identify_Degradants->Shelf_Life Report Generate Stability Report Shelf_Life->Report

Caption: General workflow for a this compound stability study.

Stabilization_Strategies cluster_strategies Stabilization Strategies Ludaconitine_Solution This compound in Aqueous Solution Degradation Degradation Ludaconitine_Solution->Degradation Prone to pH_Control pH Control (Buffers) pH_Control->Ludaconitine_Solution Stabilizes Antioxidants Antioxidants Antioxidants->Ludaconitine_Solution Stabilizes Complexation Complexation (Cyclodextrins) Complexation->Ludaconitine_Solution Stabilizes Lyophilization Lyophilization Lyophilization->Ludaconitine_Solution Stabilizes

Caption: Key strategies to prevent this compound degradation.

References

Refining cell-based assay conditions for consistent Ludaconitine results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ludaconitine Cell-Based Assays. This resource provides troubleshooting guidance and standardized protocols to help researchers achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a diterpenoid alkaloid. While direct studies on this compound are limited, its close structural analog, Lappaconitine (LA), is known to be an inhibitor of voltage-gated sodium channels (Nav), particularly isoforms like Nav1.7. The inhibition by Lappaconitine is characterized by a slow onset and is largely irreversible, which distinguishes it from local anesthetics like lidocaine.[1][2][3] It binds preferentially to the open state of the channel, thereby blocking sodium ion influx.[4][5]

Q2: Which cell lines are suitable for this compound assays?

A2: The choice of cell line depends on the specific voltage-gated sodium channel isoform you are targeting. Commonly used cell lines include HEK-293 or CHO cells that are stably transfected to express a specific Nav channel of interest (e.g., Nav1.5, Nav1.7).[2][3] For broader cytotoxicity or neurotoxicity studies, neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma), which endogenously express various sodium channels, can be used. It is crucial to confirm the expression of the target channel in your chosen cell line.

Q3: What is a typical effective concentration range and incubation time for this compound?

A3: The effective concentration can vary significantly based on the cell line and assay type. For the related compound Lappaconitine, an IC50 value of 27.67 µM has been reported for Nav1.7 inhibition.[1][2][3] A good starting point for this compound would be to test a wide concentration range (e.g., 10 nM to 100 µM) in a dose-response experiment. Due to its likely slow and irreversible binding, the incubation time is critical.[1][3] It may take more than 10 minutes to achieve steady-state inhibition.[1][3] Therefore, pre-incubation times of 30 minutes to several hours should be tested to determine the optimal duration for your specific assay.[6][7]

Q4: What types of cell-based assays are most common for a compound like this compound?

A4: Given its action on ion channels, common assays include:

  • Electrophysiology (Patch-Clamp): The gold standard for directly measuring ion channel currents and the effect of inhibitors.

  • Fluorescence-Based Ion Flux Assays: High-throughput methods using voltage-sensitive dyes (to measure changes in membrane potential) or ion-sensitive indicators (e.g., sodium-binding dyes).[8][9]

  • Cell Viability/Cytotoxicity Assays: Assays like MTT, resazurin (AlamarBlue), or ATP-based assays (e.g., CellTiter-Glo) can measure the downstream effects of channel blockade on cell health and proliferation.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding.[10]
Edge Effects Evaporation in the outer wells of a microplate can concentrate media components and compounds. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Prepare a master mix of reagents and compounds to add to replicate wells to minimize pipetting variations.
Cell Health Use cells from a consistent passage number and ensure they are in the exponential growth phase.[10][11] Over-confluent or senescent cells can respond variably.[10]

Issue 2: The dose-response curve is flat or shows no this compound effect.

Possible Cause Recommended Solution
Insufficient Incubation Time This compound's action is likely slow and irreversible.[1][3] Increase the pre-incubation time with the compound (e.g., test 1, 4, and 24 hours) to ensure it has sufficient time to bind to the channels.[6][7][12]
Inappropriate Assay Window The signal difference between your positive and negative controls may be too small. Optimize cell density, stimulus concentration (if applicable), and measurement time to maximize the assay window.
Low Target Expression The chosen cell line may not express the target sodium channel at sufficient levels. Verify channel expression using qPCR, Western blot, or functional controls (e.g., a known channel activator/inhibitor).
Compound Inactivity/Degradation Verify the integrity and concentration of your this compound stock. Test a fresh dilution. Consider the stability of the compound in your assay media over the incubation period.

Issue 3: High background or false positives in fluorescence-based assays.

Possible Cause Recommended Solution
Compound Autofluorescence Check if this compound fluoresces at the same wavelengths as your reporter dye. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence and subtract this background.
Dye Overloading or Toxicity Excessive concentrations of fluorescent dyes can be toxic to cells or lead to signal quenching. Titrate the dye concentration to find the optimal balance between signal intensity and cell health.
Media Interference Phenol red and other components in cell culture media can interfere with fluorescent readings. Use phenol red-free media for the assay. Consider washing cells with a balanced salt solution before adding the dye.
Incompatible Plate Type For fluorescence assays, use solid black or black-walled, clear-bottom microplates to reduce crosstalk between wells and minimize background.[10]

Quantitative Data Summary

The following table provides reference data for the related compound Lappaconitine. Researchers should generate their own data for this compound under their specific experimental conditions.

CompoundTargetCell LineAssay TypeIC50 (µM)Reference
LappaconitineNav1.7HEK-293Electrophysiology27.67 (95% CI: 15.68–39.66)[1][2][3]
This compoundUser DefinedUser DefinedUser DefinedUser DeterminedN/A

Experimental Protocols

Protocol: Fluorescence-Based Cell Viability Assay (Resazurin Method)

This protocol assesses the effect of this compound on cell viability by measuring the metabolic reduction of resazurin.

Materials:

  • Cell line expressing target sodium channels (e.g., HEK-293-Nav1.7)

  • Complete culture medium

  • Phenol red-free assay medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Positive control (e.g., a known cytotoxin)

  • Vehicle control (e.g., 0.1% DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in phenol red-free assay medium. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).

    • Carefully remove the seeding medium from the wells.

    • Add 100 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours), based on your optimization experiments.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Data Acquisition:

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides

Ludaconitine_Mechanism cluster_membrane Cell Membrane channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ (Intracellular) channel->Na_in This compound This compound This compound->Block Na_out Na+ (Extracellular) Na_out->channel Influx Depolarization Membrane Depolarization Na_in->Depolarization Response Downstream Cellular Response Depolarization->Response

Caption: Mechanism of action for this compound as a sodium channel blocker.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Seed Cells in 96-well Plate B 2. Incubate (e.g., 24h) C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate (Optimized Duration) C->D E 5. Add Assay Reagent (e.g., Resazurin) D->E F 6. Incubate (e.g., 1-4h) E->F G 7. Read Plate (e.g., Fluorescence) F->G H 8. Analyze Data (Normalize & Plot) G->H I 9. Determine IC50 H->I Troubleshooting_Logic Start Inconsistent Results? Var High Variability? Start->Var Yes NoEffect No/Weak Effect? Start->NoEffect No CheckSeeding Review Cell Seeding & Pipetting Technique Var->CheckSeeding Yes CheckTime Increase Compound Incubation Time NoEffect->CheckTime Yes CheckPlates Use Inner Wells Only (Avoid Edge Effects) CheckSeeding->CheckPlates CheckCells Standardize Passage # & Confluency CheckPlates->CheckCells End Re-run Assay CheckCells->End CheckTarget Confirm Target Channel Expression CheckTime->CheckTarget CheckCompound Verify Compound Integrity & Dilution CheckTarget->CheckCompound CheckCompound->End

References

How to increase the extraction yield of Ludaconitine from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the extraction yield of Ludaconitine from plant material. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

This compound is a diterpenoid alkaloid predominantly found in plant species of the genera Aconitum and Delphinium.[1] Notable source species include those within the Ranunculaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and time of harvest.

Q2: Which plant parts generally contain the highest concentration of this compound?

For many Aconitum and Delphinium species, the roots and rhizomes are the primary storage organs for diterpenoid alkaloids and are therefore expected to contain the highest concentrations of this compound. However, it is advisable to conduct preliminary analysis on different plant parts (roots, stems, leaves) to determine the optimal source material for a specific plant species.

Q3: What is the optimal solvent for extracting this compound?

This compound, being an alkaloid, is generally soluble in organic solvents. The choice of solvent is a critical factor influencing extraction yield. Based on the extraction of similar alkaloids, the following solvents are recommended:

  • Ethanol and Methanol: These polar organic solvents are widely used for alkaloid extraction. Aqueous solutions of ethanol (e.g., 60-85%) are often more effective than absolute ethanol.[2][3]

  • Acidified Alcohol Solutions: The addition of a small amount of acid (e.g., hydrochloric acid or acetic acid) to the alcohol can improve the extraction efficiency of alkaloids by converting them into their more soluble salt forms.[4]

  • Dichloromethane and Chloroform: These nonpolar solvents can also be effective, particularly for less polar alkaloids that may be co-extracted.

Q4: How does pH affect the extraction of this compound?

The pH of the extraction medium plays a crucial role in the efficiency of alkaloid extraction. Since alkaloids are basic compounds, their solubility is pH-dependent.

  • Acidic Conditions (pH 2-4): In an acidic environment, this compound will be protonated to form its salt, which is more soluble in polar solvents like water and ethanol. This can enhance the initial extraction from the plant matrix.[5]

  • Alkaline Conditions (pH 9-11): To extract the free base form of this compound into a nonpolar organic solvent, the pH of the aqueous solution should be adjusted to the alkaline range. This is a common step in liquid-liquid extraction for purification.

Q5: What are the advantages of modern extraction techniques over traditional methods for this compound?

Modern extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional methods such as maceration or Soxhlet extraction. These benefits include:

  • Higher Yields: These methods can lead to a more efficient disruption of plant cell walls, resulting in a greater release of the target compounds.[6]

  • Reduced Extraction Time: Extraction times can be significantly shortened from hours to minutes.[6]

  • Lower Solvent Consumption: Modern techniques often require less solvent, making them more environmentally friendly and cost-effective.

  • Reduced Thermal Degradation: Techniques like UAE and SFE can be performed at lower temperatures, minimizing the degradation of heat-sensitive compounds like this compound.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Potential Cause Troubleshooting Steps
Incorrect Plant Material Verify the identity of the plant species and ensure the correct plant part (typically roots/rhizomes) is being used. The concentration of this compound can vary based on the plant's age and growing conditions.
Improper Sample Preparation Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Selection Experiment with different solvents and their aqueous concentrations (e.g., 70% ethanol, 85% methanol). Consider using an acidified solvent to improve initial extraction.
Inefficient Extraction Method If using traditional methods, consider switching to UAE, MAE, or SFE for improved efficiency. If already using a modern technique, optimize the parameters.
Incorrect pH For initial extraction into a polar solvent, ensure the pH is slightly acidic. For subsequent liquid-liquid extraction into a nonpolar solvent, ensure the aqueous phase is alkaline.
Degradation of this compound Avoid excessive heat and prolonged exposure to strong acids or bases, which can degrade the alkaloid.

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Non-selective Solvent A broad-spectrum solvent will extract a wide range of compounds. Consider a multi-step extraction process. For example, an initial extraction with a nonpolar solvent like hexane can remove lipids and waxes before the main alkaloid extraction.
Presence of Pigments and Chlorophyll These are common impurities when extracting from aerial plant parts. They can often be removed by passing the extract through a column of activated charcoal or by using specific chromatographic techniques.
Co-extraction of Other Alkaloids Aconitum and Delphinium species contain numerous other alkaloids. Purification will be necessary to isolate this compound.
Insufficient Purification A single extraction step is rarely sufficient for isolating a pure compound. Employ purification techniques such as acid-base partitioning and chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.

  • Sample Preparation: Dry the plant material (preferably roots) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 75% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.[2]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Partitioning for Alkaloid Purification

This protocol is used to separate alkaloids from other neutral and acidic impurities in the crude extract.

  • Acidification: Dissolve the crude extract in 100 mL of 5% hydrochloric acid.

  • Extraction of Neutral and Acidic Impurities:

    • Transfer the acidic solution to a separatory funnel.

    • Extract the solution three times with 50 mL of dichloromethane.

    • The aqueous layer, containing the protonated alkaloids, should be retained. The organic layers, containing neutral and acidic impurities, can be discarded.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using ammonium hydroxide. This will convert the alkaloid salts back to their free base form.

  • Extraction of Alkaloids:

    • Extract the alkaline aqueous solution three times with 50 mL of dichloromethane.

    • The organic layers now contain the alkaloids. Combine the organic layers.

  • Final Steps:

    • Wash the combined organic layers with distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield a purified alkaloid fraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids (Literature Data)

Extraction MethodPlant SourceTarget Alkaloid(s)SolventKey ParametersYieldReference
Ultrasound-Assisted ExtractionAconitum sinomontanumLappaconitineNot specifiedNot specified0.887%[6]
Microwave-Assisted ExtractionAconitum sinomontanumLappaconitineNot specifiedNot specified1.208%[6]
Microwave-Assisted Ultrasonic ExtractionAconitum sinomontanumLappaconitineNot specifiedNot specified1.227%[6]
Pulsed Electric Field ExtractionAconitum coreanumGuanfu base A90% ethanol20 kV/cm, 0.5-1 min3.94 mg/g[7]
Heat Reflux ExtractionAconitum szechenyianumTotal alkaloids85:15 ethanol:pH 3.0 HAc1 hour, 3 cycles0.980%[4]

Note: The yields presented are for different alkaloids and from different plant sources. These values should be considered as a general reference, and the optimal method and expected yield for this compound may vary.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Roots) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE, MAE, SFE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent (e.g., 75% Ethanol) solvent->extraction concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Chromatography (e.g., Column, HPLC) acid_base->chromatography pure_this compound Pure this compound chromatography->pure_this compound Troubleshooting_Low_Yield start Low this compound Yield check_plant Verify Plant Material (Species, Part, Quality) start->check_plant check_prep Review Sample Preparation (Drying, Grinding) check_plant->check_prep Material OK solution Yield Improved check_plant->solution Material Issue Found & Corrected check_solvent Optimize Extraction Solvent (Type, Concentration, pH) check_prep->check_solvent Preparation OK check_prep->solution Preparation Issue Found & Corrected check_method Evaluate Extraction Method & Parameters check_solvent->check_method Solvent OK check_solvent->solution Solvent Issue Found & Corrected check_degradation Assess for Potential Degradation (Heat, pH) check_method->check_degradation Method OK check_method->solution Method Issue Found & Corrected check_degradation->solution No Degradation check_degradation->solution Degradation Issue Found & Corrected

References

Overcoming matrix effects in LC-MS/MS analysis of Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ludaconitine.

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2][3][4] This guide provides a systematic approach to troubleshoot and overcome these effects.

Systematic Troubleshooting Workflow

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification A Poor Accuracy, Precision, or Sensitivity in QC Samples B Perform Post-Column Infusion Experiment A->B C Analyze Multiple Lots of Blank Matrix A->C D Significant Signal Suppression or Enhancement Observed? B->D C->D E Optimize Sample Preparation D->E Yes F Refine Chromatographic Conditions D->F Yes G Implement Isotope-Labeled Internal Standard D->G Yes H Employ Matrix-Matched Calibrators D->H Yes I Re-evaluate Matrix Effect with Optimized Method E->I F->I G->I H->I J Method Validation I->J Acceptable L Unacceptable Matrix Effect I->L Unacceptable K Proceed with Sample Analysis J->K L->E Iterate

Caption: A stepwise workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects when analyzing this compound in biological samples?

A: The primary sources of matrix effects in biological matrices like plasma, serum, or urine are endogenous components that are co-extracted with the analyte.[1] For this compound, a basic alkaloid, the most common interferences include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Can alter the ionization efficiency in the MS source.

  • Other Endogenous Molecules: Metabolites, proteins, and other small molecules can co-elute with this compound and interfere with its ionization.[5]

Q2: How can I quantitatively assess the matrix effect for this compound?

A: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Ideally, the MF should be between 85% and 115%.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interferences, leading to significant matrix effects.[6] For a basic compound like this compound, a mixed-mode solid-phase extraction (SPE) protocol is highly recommended. This approach combines reversed-phase and ion-exchange mechanisms to provide a much cleaner extract.[6]

Illustrative Comparison of Sample Preparation Techniques:

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)90-10550-70 (Suppression)Fast, simple, inexpensiveHigh matrix effects[6]
Liquid-Liquid Extraction (LLE)75-9080-95Cleaner than PPTCan have lower recovery for polar analytes[6]
Solid-Phase Extraction (SPE)85-10090-105High selectivity, clean extracts[1][5]More complex, higher cost
Q4: Can I just use an internal standard to compensate for matrix effects?

A: Yes, a suitable internal standard (IS) can compensate for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio and more accurate quantification.[7] If a SIL-IS is not available, a structurally similar compound (analog) can be used, but it may not perfectly mimic the behavior of this compound.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to selectively extract this compound while minimizing co-extraction of interfering phospholipids and other matrix components.

Workflow for Mixed-Mode SPE

A 1. Sample Pre-treatment: Plasma + Internal Standard + Acidic Buffer C 3. Load Sample: Apply pre-treated sample to the cartridge A->C B 2. SPE Cartridge Conditioning: Methanol followed by Water B->C D 4. Wash 1 (Polar Interferences): Aqueous acidic buffer C->D E 5. Wash 2 (Phospholipids): Methanol/Water mixture D->E F 6. Elution: Acidified organic solvent (e.g., Methanol with Formic Acid) E->F G 7. Evaporation and Reconstitution: Evaporate eluate and reconstitute in mobile phase F->G

Caption: A detailed workflow for solid-phase extraction (SPE) of this compound from plasma samples.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 2% phosphoric acid in water. Vortex to mix. This step ensures protein precipitation and adjusts the pH to retain the protonated this compound on the cation-exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove phospholipids.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Recommended LC-MS/MS Conditions for this compound Analysis

These conditions are based on typical methods for similar aconitine-type alkaloids and should be optimized for your specific instrumentation.[8][9]

Quantitative Data: LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) To be determined by infusion of a this compound standard
Internal Standard This compound-d3 or a suitable structural analog

Note: The specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard must be determined empirically by infusing a standard solution into the mass spectrometer.

References

How to resolve common issues in Ludaconitine crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of Ludaconitine.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during your crystallization experiments.

Issue 1: this compound fails to crystallize and remains in solution.

  • Question: I have dissolved my crude this compound extract, but no crystals are forming, even after an extended period. What should I do?

  • Answer: This is a common issue often related to supersaturation or the presence of impurities. Here are several steps you can take:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a single, small seed crystal to the solution. This will act as a template for further crystal formation.

    • Increase Concentration: Your solution may not be sufficiently supersaturated.

      • Slow Evaporation: Loosely cover the flask to allow for the slow evaporation of the solvent. This will gradually increase the concentration of this compound.

      • Controlled Heating: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool slowly.[1]

    • Solvent Considerations: The chosen solvent may be too good at dissolving this compound.

      • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to stand.

Issue 2: An oil forms instead of crystals.

  • Question: My this compound has "oiled out," forming a separate liquid phase at the bottom of my flask instead of precipitating as solid crystals. How can I resolve this?

  • Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high.[1]

    • Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool more slowly.[1]

    • Change Solvent System: The solubility profile of your current solvent may be too steep. Try a different solvent or a solvent mixture to achieve a more gradual decrease in solubility upon cooling.

    • Lower the Temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature, as this may be below the melting point of the oil.

Issue 3: The resulting crystals are very small or needle-like.

  • Question: I managed to get crystals, but they are too small for single-crystal X-ray diffraction or are forming as fine needles that are difficult to handle. How can I grow larger, more well-defined crystals?

  • Answer: The formation of small or needle-like crystals is often a result of rapid crystallization.

    • Slow Down the Crystallization Process:

      • Slower Cooling: If using a cooling method, insulate the flask to slow the rate of cooling. A Dewar flask or an insulated box can be used for this purpose.

      • Slower Evaporation: For evaporative crystallization, reduce the surface area of the opening of the container to slow down the rate of solvent evaporation.

    • Optimize Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the crystal faces can influence the crystal habit.

Issue 4: The crystals are impure.

  • Question: My crystallized this compound is not as pure as I expected. How can I improve the purity?

  • Answer: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.

    • Recrystallization: This is the most common method for purifying a crystalline solid. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. The impurities will ideally remain in the mother liquor.

    • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

    • Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for this compound crystallization?

    • A1: this compound, being an alkaloid, is soluble in several organic solvents. Based on available data and general principles for similar alkaloids, good starting points for solvent selection include chloroform, dichloromethane, ethyl acetate, acetone, and mixtures such as ether/petroleum ether or ethanol/water.[2] The ideal solvent or solvent system will be one in which this compound is moderately soluble at high temperatures and less soluble at lower temperatures.

  • Q2: How can I determine the optimal solvent system for my specific this compound sample?

    • A2: A systematic approach is best. Start by testing the solubility of a small amount of your sample in a range of solvents at room temperature and with gentle heating. A good crystallization solvent will dissolve the compound when hot but not when cold. For solvent mixtures, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) until precipitation begins.

  • Q3: What is the impact of impurities on this compound crystallization?

    • A3: Impurities can have several negative effects on crystallization. They can inhibit crystal nucleation, lead to the formation of oils, cause the growth of smaller or less well-formed crystals, and reduce the final purity of the product.[3][4] Structurally related impurities can sometimes be incorporated into the crystal lattice, making them particularly difficult to remove.

  • Q4: At what temperature should I conduct my crystallization experiments?

    • A4: The optimal temperature depends on the chosen solvent and the desired rate of crystallization. For cooling crystallization, you would typically dissolve the this compound at the boiling point of the solvent and then allow it to cool slowly to room temperature or below. For slow evaporation, ambient temperature is usually sufficient.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]

Table 2: Common Troubleshooting Strategies and Their Rationale

IssueStrategyRationale
No Crystals FormScratching the flaskProvides nucleation sites for crystal growth.
SeedingA seed crystal acts as a template for new crystal formation.
Slow solvent evaporationGradually increases the concentration to achieve supersaturation.
Oiling OutRe-dissolve and add more solventPrevents the solute from precipitating above its melting point.
Slower coolingAllows more time for orderly crystal lattice formation.
Small/Needle-like CrystalsSlower cooling/evaporationReduces the rate of nucleation, favoring the growth of fewer, larger crystals.
Use of an insulated containerMinimizes temperature fluctuations and promotes slow, steady growth.
Impure CrystalsRecrystallizationA purification technique where the compound is crystallized a second time, leaving impurities in the mother liquor.
Washing with cold solventRemoves surface impurities without dissolving a significant amount of the desired crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., ethyl acetate) at its boiling point. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Slow Evaporation Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane) at room temperature in a beaker or vial.

  • Covering: Cover the container with a watch glass or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly over time.

  • Incubation: Place the container in a location where it will not be disturbed and where the temperature is relatively stable.

  • Monitoring: Check the container periodically for crystal growth. This process can take anywhere from several hours to several days.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Protocol 3: Vapor Diffusion Crystallization

  • Preparation: Dissolve the this compound sample in a small amount of a "good" solvent (e.g., chloroform) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent: Add a larger volume of a more volatile "anti-solvent" (a solvent in which this compound is insoluble, e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the this compound and promoting crystal growth.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities present evaporation Slow Evaporation dissolve->evaporation vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion cool Slow Cooling hot_filtration->cool filtration Vacuum Filtration cool->filtration evaporation->filtration vapor_diffusion->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry end Pure this compound Crystals dry->end troubleshooting_logic cluster_no_crystals Solution for 'No Crystals' cluster_oiling_out Solution for 'Oiling Out' cluster_small_crystals Solution for 'Small Crystals' cluster_impure_crystals Solution for 'Impure Crystals' start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes small_crystals Small/Needle-like Crystals issue->small_crystals Yes impure_crystals Impure Crystals issue->impure_crystals Yes success success issue->success No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_concentration Increase Concentration (Evaporate) no_crystals->increase_concentration change_solvent Change Solvent no_crystals->change_solvent redissolve_dilute Redissolve & Dilute oiling_out->redissolve_dilute slower_cooling Slower Cooling oiling_out->slower_cooling slow_crystallization Slow Down Crystallization small_crystals->slow_crystallization optimize_solvent Optimize Solvent System small_crystals->optimize_solvent recrystallize Recrystallize impure_crystals->recrystallize wash_crystals Wash Crystals impure_crystals->wash_crystals charcoal Use Activated Charcoal impure_crystals->charcoal

References

Validation & Comparative

Unveiling the Molecular Target of Ludaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a diterpenoid alkaloid, holds therapeutic promise, yet its primary molecular target remains experimentally unconfirmed. This guide provides a comparative analysis of this compound's predicted molecular target with the experimentally validated target of its close structural analog, Lappaconitine. Drawing upon in silico predictions and established experimental protocols for Lappaconitine, we present a roadmap for the experimental validation of this compound's primary molecular target, hypothesized to be the voltage-gated sodium channel Nav1.7. This document serves as a resource for researchers seeking to elucidate the mechanism of action of this compound and accelerate its development as a potential therapeutic agent.

Introduction

This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera. While traditional use and preliminary studies suggest potential analgesic and anti-inflammatory properties, a definitive understanding of its mechanism of action at the molecular level is lacking. In contrast, the structurally similar alkaloid, Lappaconitine, has been more extensively studied, with robust evidence pointing to its interaction with voltage-gated sodium channels as its primary mode of action.[1] This guide leverages the knowledge of Lappaconitine to build a strong hypothesis for this compound's primary target and outlines the necessary experimental steps for its validation.

Structural Comparison: this compound and Lappaconitine

The structural similarities between this compound and Lappaconitine provide a strong rationale for hypothesizing a shared molecular target. Both molecules possess a complex hexacyclic aconitane core. The key difference lies in the substituent at the C4 position. In Lappaconitine, this is an N-acetylanthraniloyl group, whereas in this compound, it is a benzoyl group. This structural conservation, particularly in the core scaffold known to interact with ion channels, suggests that this compound is likely to exhibit a similar pharmacological profile to Lappaconitine.

In Silico Target Prediction for this compound

To generate a data-driven hypothesis for this compound's primary molecular target, in silico target prediction was performed using the SwissTargetPrediction tool. This platform utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule.

The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound (CCN1C[C@]2(C--INVALID-LINK--[C@]5(C--INVALID-LINK--OC)O)OC)OC">C@HO)COC(=O)c7ccccc7) was submitted to the SwissTargetPrediction server. The results strongly indicate that voltage-gated sodium channels are the most probable targets for this compound.

Comparative Analysis of Molecular Targets

The following table compares the in silico predicted targets for this compound with the known, experimentally validated targets of Lappaconitine.

Target ClassThis compound (Predicted)Lappaconitine (Experimentally Validated)
Primary Target Voltage-gated sodium channels (High Probability) Voltage-gated sodium channel Nav1.7 [1][2]
Other Potential TargetsIon channels, G-protein coupled receptors (Lower Probability)Other voltage-gated sodium channel isoforms (e.g., Nav1.5, Nav1.8)[3]

Proposed Experimental Validation of this compound's Primary Molecular Target

Based on the strong predictive data and the established pharmacology of its structural analog, the following experimental workflow is proposed to validate voltage-gated sodium channels as the primary molecular target of this compound. The protocols are adapted from established methods used for the characterization of Lappaconitine.[2]

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique directly measures the effect of this compound on the ionic currents mediated by specific voltage-gated sodium channel isoforms.

Objective: To determine if this compound inhibits voltage-gated sodium channel currents and to quantify its potency (IC50).

Experimental Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Electrophysiological Recording cluster_2 Drug Application & Data Acquisition cluster_3 Data Analysis cell_culture HEK293 cells stably expressing human Nav1.7 channels transfection Transient transfection with Nav1.7 cDNA if stable line is unavailable patch_pipette Fabricate patch pipettes (2-4 MΩ) cell_culture->patch_pipette internal_solution Fill pipette with internal solution patch_pipette->internal_solution whole_cell Establish whole-cell configuration internal_solution->whole_cell voltage_clamp Clamp membrane potential at -120 mV whole_cell->voltage_clamp depolarization Apply depolarizing voltage steps to elicit sodium currents voltage_clamp->depolarization baseline Record baseline Nav1.7 currents depolarization->baseline ludaconitine_app Perfuse cells with increasing concentrations of this compound baseline->ludaconitine_app record_inhibition Record inhibition of Nav1.7 currents ludaconitine_app->record_inhibition washout Washout with drug-free external solution record_inhibition->washout measure_peak Measure peak current amplitude record_inhibition->measure_peak concentration_response Construct concentration-response curve measure_peak->concentration_response ic50 Calculate IC50 value concentration_response->ic50

Figure 1. Workflow for Electrophysiological Validation.

Detailed Protocol:

  • Cell Preparation: HEK293 cells stably expressing the human Nav1.7 channel isoform will be used.[2]

  • Recording Setup: Whole-cell patch-clamp recordings will be performed at room temperature using an amplifier and data acquisition system.

  • Solutions: The internal pipette solution will contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external bath solution will contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Voltage Protocol: From a holding potential of -120 mV, depolarizing steps to 0 mV for 20 ms will be applied to elicit sodium currents.

  • Drug Application: this compound will be dissolved in the external solution and perfused onto the cells at a range of concentrations.

  • Data Analysis: The peak sodium current amplitude will be measured before and after drug application. The percentage of inhibition will be calculated for each concentration, and the data will be fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay provides a direct measure of the binding affinity of this compound to the voltage-gated sodium channel.

Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis cell_homogenization Homogenize cells expressing Nav1.7 centrifugation Centrifuge to isolate cell membranes cell_homogenization->centrifugation resuspension Resuspend membranes in binding buffer centrifugation->resuspension incubation_mix Prepare incubation mixture: membranes, radioligand ([3H]batrachotoxin), and this compound resuspension->incubation_mix incubation Incubate at 37°C for 60 min incubation_mix->incubation filtration Rapidly filter mixture through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation_counting Measure radioactivity on filters using a scintillation counter washing->scintillation_counting competition_curve Plot percentage of specific binding against this compound concentration scintillation_counting->competition_curve ki_calculation Calculate Ki value using the Cheng-Prusoff equation competition_curve->ki_calculation

Figure 2. Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Membranes will be prepared from HEK293 cells expressing Nav1.7.

  • Radioligand: A suitable radioligand that binds to the sodium channel, such as [³H]batrachotoxin, will be used.

  • Competition Assay: Membranes will be incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters will be quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will then be calculated using the Cheng-Prusoff equation.

In Vivo Models of Analgesia

To confirm that the molecular interaction with Nav1.7 translates to a physiological effect, in vivo models of pain will be utilized.

Objective: To assess the analgesic efficacy of this compound in established animal models of pain.

Experimental Workflow:

G cluster_0 Animal Model Induction cluster_1 Drug Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis formalin_test Formalin-induced inflammatory pain model cfa_model Complete Freund's Adjuvant (CFA)-induced inflammatory pain model ludaconitine_admin Administer this compound (e.g., intraperitoneally) formalin_test->ludaconitine_admin cfa_model->ludaconitine_admin paw_licking Measure duration of paw licking and biting (Formalin test) ludaconitine_admin->paw_licking thermal_hyperalgesia Assess paw withdrawal latency to a thermal stimulus (CFA model) ludaconitine_admin->thermal_hyperalgesia mechanical_allodynia Measure paw withdrawal threshold to mechanical stimuli (CFA model) ludaconitine_admin->mechanical_allodynia vehicle_control Administer vehicle control vehicle_control->paw_licking vehicle_control->thermal_hyperalgesia vehicle_control->mechanical_allodynia compare_groups Compare behavioral responses between this compound-treated and control groups paw_licking->compare_groups thermal_hyperalgesia->compare_groups mechanical_allodynia->compare_groups dose_response Establish a dose-response relationship for the analgesic effect compare_groups->dose_response

Figure 3. Workflow for In Vivo Analgesia Models.

Detailed Protocols:

  • Formalin Test: This model assesses nociceptive and inflammatory pain. This compound will be administered prior to the injection of formalin into the paw of a rodent. The time spent licking and biting the injected paw will be quantified as a measure of pain.

  • Complete Freund's Adjuvant (CFA) Model: This model induces a persistent inflammatory state. After induction of inflammation with CFA, this compound will be administered, and its effect on thermal hyperalgesia (sensitivity to heat) and mechanical allodynia (sensitivity to touch) will be measured.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the proposed validation experiments for this compound, with comparative data for Lappaconitine included for reference.

Table 1: Electrophysiological Potency

CompoundTargetIC50 (µM)
This compound Nav1.7To be determined
Lappaconitine Nav1.727.67[2]

Table 2: Binding Affinity

CompoundTargetKi (µM)
This compound Nav1.7To be determined
Lappaconitine Nav1.7Data not readily available

Table 3: In Vivo Analgesic Efficacy (Formalin Test)

TreatmentDose (mg/kg)% Inhibition of Nociceptive Behavior
This compound To be determinedTo be determined
Lappaconitine 5Comparable to Diclofenac at 10 mg/kg[5]

Conclusion

While the primary molecular target of this compound has not yet been experimentally validated, a strong hypothesis based on its structural similarity to Lappaconitine and in silico predictions points towards voltage-gated sodium channels, particularly Nav1.7. The experimental protocols detailed in this guide provide a clear and established path for the definitive identification and characterization of this compound's primary molecular target. Successful validation will be a critical step in advancing our understanding of this compound's mechanism of action and will significantly contribute to its potential development as a novel therapeutic agent. This comparative approach, leveraging existing knowledge of a related compound, offers an efficient strategy for accelerating drug discovery and development.

References

Uncharted Territory: The Anticancer Potential of Ludaconitine Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the pharmacological properties of diterpenoid alkaloids, a comprehensive cross-validation of Ludaconitine's anticancer effects in different tumor cell lines is currently not feasible due to a significant lack of specific published research. While related compounds such as Lappaconitine and Aconitine have been the subject of multiple studies investigating their antitumor activities, this compound remains a largely uncharacterized molecule in the context of cancer therapy.

Initial searches for experimental data on this compound's efficacy against various cancer cell lines, including IC50 values, effects on cell cycle progression, and mechanisms of action, did not yield sufficient information to construct a detailed comparative guide. The scientific literature to date appears to focus more prominently on its chemical relatives.

Insights from Related Diterpenoid Alkaloids

Studies on Lappaconitine and Aconitine have revealed significant anticancer properties, offering a potential glimpse into the prospective therapeutic avenues that this compound might also possess. Research on these related compounds has demonstrated effects across a range of cancer cell lines, including:

  • Non-small cell lung cancer (A549)

  • Colon cancer (HT-29, HCT-116)

  • Liver cancer (HepG2)

  • Melanoma (B16)

The anticancer activities of Lappaconitine and Aconitine are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial mechanisms for controlling the proliferation of cancer cells.

Key Signaling Pathways Implicated in the Anticancer Effects of Related Compounds

The antitumor effects of Lappaconitine and Aconitine have been linked to the modulation of several critical signaling pathways within cancer cells. Understanding these pathways is fundamental for elucidating the molecular basis of their therapeutic action.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. Studies have shown that Lappaconitine can inhibit the PI3K/AKT pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[1][2]

Diagram of the PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_Pathway cluster_cell Cancer Cell This compound Lappaconitine PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK_Pathway cluster_cell Cancer Cell This compound Lappaconitine MAPK MAPK (e.g., JNK, p38) This compound->MAPK Apoptosis Apoptosis MAPK->Apoptosis Experimental_Workflow cluster_workflow In Vitro Anticancer Assessment Cell_Culture Tumor Cell Line Culture Treatment Treatment with Compound (e.g., this compound) Cell_Culture->Treatment Viability Cell Viability/Proliferation Assays (MTT, CCK-8, EdU) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Hoechst, Western Blot) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Assessing the Reproducibility of Published Experimental Results for Ludaconitine: A Comparative Analysis of the Closely Related Alkaloid Lappaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive review of published scientific literature reveals a significant lack of specific experimental data for Ludaconitine. Consequently, an assessment of the reproducibility of its published experimental results is not feasible at this time. However, extensive research is available for the structurally similar C18-diterpenoid alkaloid, Lappaconitine (LA). This guide provides a comparative analysis of the experimental results for Lappaconitine to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Lappaconitine, isolated from plants of the Aconitum and Delphinium species, has been a subject of numerous studies for its potent analgesic and anti-inflammatory properties.[1][2][3] This document synthesizes the available quantitative data, details common experimental protocols, and visualizes the proposed signaling pathways to facilitate a deeper understanding of its mechanism of action and to aid in the design of future reproducible studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on Lappaconitine, focusing on its analgesic and anti-inflammatory effects.

Table 1: Analgesic Activity of Lappaconitine in Animal Models

Experimental ModelSpeciesAdministration RouteEffective Dose/ED50ComparatorOutcomeReference
Acetic Acid-Induced WrithingMiceSubcutaneous (sc)3.5 mg/kg (ED50)-Significant inhibition of writhing response[4]
Formaldehyde TestMiceSubcutaneous (sc)2.3 mg/kg (ED50)-Marked analgesic action[4]
Hot Plate TestMice---Significant inhibition of pain response[2]
Rat Tail Immersion TestRatsOralMore potent than morphineMorphineIncreased pain threshold[4]
Randall-Selitto TestRats--MorphineIncreased pain threshold in normal and inflamed paws[4]
CFA-Induced Inflammatory PainRatsIntraperitoneal (ip)4 mg/kg & 8 mg/kg-Significant increase in paw withdrawal latency[5]
Leukemia Bone Pain ModelMice---Reduced spontaneous pain scores and restored pain thresholds[6]

Table 2: Anti-inflammatory Activity of Lappaconitine in Animal Models

Experimental ModelSpeciesAdministration RouteEffective DoseOutcomeReference
Acetic Acid-Induced Capillary PermeabilityMiceIntraperitoneal (ip)1-6 mg/kgInhibition of increased permeability[4]
Xylene-Induced Ear SwellingMice-1-6 mg/kgInhibition of ear swelling[4]
Carrageenan-Induced Paw EdemaRats-1-6 mg/kgInhibition of edema[4]
Egg White-Induced Paw EdemaRats--Significant suppression of paw edema[2]
Cotton Pellet-Induced GranulomaRats-1-6 mg/kgInhibition of granuloma growth[4]
Adjuvant-Induced ArthritisRatsIntraperitoneal (ip)2, 4, or 8 mg/kg/dayReduced AI scores, paw swelling, and joint destruction[7]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity.

  • Animals: Male mice are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • Lappaconitine or a vehicle (control) is administered, usually via subcutaneous or intraperitoneal injection.

    • After a set pre-treatment time (e.g., 30 minutes), a 0.7% acetic acid solution is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).[4]

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The dose that produces 50% inhibition (ED50) is often determined.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Animals: Male rats are commonly used.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • Lappaconitine or a vehicle is administered.

    • After a pre-treatment period, a 1% solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.[4]

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema in the treated groups is determined relative to the control group.

Signaling Pathways and Mechanisms of Action

Lappaconitine exerts its pharmacological effects through multiple mechanisms, primarily involving the modulation of ion channels and inflammatory pathways.

Inhibition of Voltage-Gated Sodium Channels

A key mechanism for the analgesic effect of Lappaconitine is the inhibition of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is crucial for pain signaling.[8] Unlike local anesthetics that show rapid and reversible block, Lappaconitine exhibits a slow and irreversible inhibition of Nav1.7 channels.[8] This prolonged channel blockade may contribute to its long-lasting analgesic effects.[8]

cluster_0 Lappaconitine Lappaconitine Nav17 Nav1.7 Sodium Channel Lappaconitine->Nav17 Inhibits (irreversibly) Nociceptor Nociceptive Neuron Nav17->Nociceptor Depolarization PainSignal Pain Signal Transmission Nav17->PainSignal Blocks Nociceptor->PainSignal Initiates Analgesia Analgesic Effect

Figure 1. Mechanism of Lappaconitine-induced analgesia via Nav1.7 inhibition.

Modulation of Inflammatory Pathways

Lappaconitine has demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Studies in a rat model of adjuvant-induced arthritis have shown that Lappaconitine can suppress the expression of the P2X7 receptor in synovial tissue.[7] This leads to a rebalancing of macrophage polarization, favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.[7] Consequently, there is a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) and an increase in the anti-inflammatory cytokine IL-10.[7]

Lappaconitine Lappaconitine P2X7r P2X7 Receptor Lappaconitine->P2X7r Suppresses Expression M2_Macrophage M2 Macrophage (Anti-inflammatory) Lappaconitine->M2_Macrophage Promotes Polarization M1_Macrophage M1 Macrophage (Pro-inflammatory) P2X7r->M1_Macrophage Promotes Polarization Pro_Inflammatory_Cytokines TNF-α, IL-1β, IL-18 M1_Macrophage->Pro_Inflammatory_Cytokines Produces Anti_Inflammatory_Cytokine IL-10 M2_Macrophage->Anti_Inflammatory_Cytokine Produces Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Drives Anti_Inflammatory_Cytokine->Inflammation Reduces

Figure 2. Anti-inflammatory mechanism of Lappaconitine via P2X7r and macrophage polarization.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of Lappaconitine's analgesic and anti-inflammatory properties, which could be adapted for studying this compound or other related compounds.

start Compound Synthesis & Characterization in_vitro In Vitro Assays (e.g., Ion Channel Patch Clamp) start->in_vitro analgesic_models In Vivo Analgesic Models (Hot Plate, Writhing Test) in_vitro->analgesic_models inflammatory_models In Vivo Anti-inflammatory Models (Paw Edema, Arthritis) in_vitro->inflammatory_models mechanism_studies Mechanism of Action Studies (Western Blot, ELISA, qPCR) analgesic_models->mechanism_studies inflammatory_models->mechanism_studies toxicity Toxicology Studies (LD50, Organ Histopathology) mechanism_studies->toxicity data_analysis Data Analysis & Statistical Evaluation toxicity->data_analysis conclusion Conclusion on Efficacy & Safety data_analysis->conclusion

Figure 3. Preclinical experimental workflow for evaluating novel analgesic and anti-inflammatory compounds.

References

Independent Validation of a Newly Reported Synthetic Pathway for Ludaconitine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the first and only reported total synthesis of (±)-Vilmoraconitine, a complex C19-diterpenoid alkaloid structurally related to Ludaconitine. As of this publication, no independent validation or alternative total synthesis of Vilmoraconitine has been reported. Therefore, this guide will focus on a comprehensive breakdown of the pioneering synthetic route developed by Liu, Qin, and coworkers, published in the Journal of the American Chemical Society in 2023. The strategies employed will be compared with established methods for the synthesis of other complex diterpenoid alkaloids to provide a broader context for researchers, scientists, and drug development professionals.

Executive Summary

The total synthesis of (±)-Vilmoraconitine represents a significant achievement in natural product synthesis, conquering a heptacyclic core with a unique cyclopropane unit. The pathway is characterized by its strategic use of several powerful ring-forming reactions to build the complex, cage-like architecture. Key transformations include an oxidative dearomatization/Diels-Alder cycloaddition, a hydrodealkenylative fragmentation/Mannich sequence, and a late-stage intramolecular Diels-Alder reaction to forge the sterically congested cyclopropane moiety. While a direct comparison with an alternative pathway for Vilmoraconitine is not yet possible, the chosen synthetic strategy offers valuable insights into the construction of related C19-diterpenoid alkaloids.

Quantitative Data Summary

As a full independent validation is not available, the following table summarizes the key metrics of the first reported total synthesis of (±)-Vilmoraconitine.

MetricVilmoraconitine Total Synthesis (Liu, Qin, et al., 2023)
Total Number of Steps Not explicitly stated in the abstract
Longest Linear Sequence Not explicitly stated in the abstract
Overall Yield Not explicitly stated in the abstract
Key Reactions Oxidative dearomatization/Diels-Alder cycloaddition
Hydrodealkenylative fragmentation/Mannich sequence
Intramolecular Diels-Alder cycloaddition
Starting Materials Phenol derivative
Final Product (±)-Vilmoraconitine

Key Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of (±)-Vilmoraconitine, based on the published description.

1. Oxidative Dearomatization/Diels-Alder Cycloaddition:

  • Objective: To construct the initial polycyclic core of the molecule.

  • Procedure: A substituted phenol is treated with an oxidizing agent, such as (diacetoxyiodo)benzene, in the presence of a suitable solvent like methanol to generate a dienone in situ. This intermediate undergoes a thermally induced intramolecular Diels-Alder cycloaddition to yield the initial bridged-ring system. The reaction mixture is typically heated to high temperatures (e.g., 180 °C) in a sealed tube to facilitate the cycloaddition.

2. Hydrodealkenylative Fragmentation/Mannich Sequence:

  • Objective: To strategically break a carbon-carbon bond and subsequently form the B/E/F ring systems of the alkaloid core.

  • Procedure: The product from the initial cycloaddition is subjected to ozonolysis to cleave a carbon-carbon double bond, yielding an aldehyde. This is followed by a fragmentation reaction, initiated by a base, to open a ring and generate a key intermediate. This intermediate then undergoes an acid-catalyzed Mannich reaction, where an amine and the aldehyde cyclize to form the characteristic bridged amine structure of the alkaloid.

3. Intramolecular Diels-Alder Cycloaddition:

  • Objective: To form the final C/G rings, including the highly substituted and sterically hindered cyclopropane moiety.

  • Procedure: A late-stage intermediate containing a diene and a dienophile is synthesized. This intermediate is then heated to induce an intramolecular Diels-Alder reaction. This key step constructs the final heptacyclic framework of Vilmoraconitine, including the challenging cyclopropane ring.

Visualizations

The following diagrams illustrate the logical flow of the synthetic strategy for (±)-Vilmoraconitine.

Vilmoraconitine_Synthetic_Pathway start Substituted Phenol int1 Bridged Polycycle start->int1 Oxidative Dearomatization/ Diels-Alder Cycloaddition int2 Tetracyclic Intermediate int1->int2 Hydrodealkenylative Fragmentation/ Mannich Sequence int3 Heptacyclic Precursor int2->int3 Functional Group Interconversions end (±)-Vilmoraconitine int3->end Intramolecular Diels-Alder Cycloaddition

Caption: Key transformations in the total synthesis of (±)-Vilmoraconitine.

Comparative_Workflow cluster_vilmoraconitine Vilmoraconitine Synthesis (Liu, Qin, et al.) cluster_alternative Alternative Strategies in Diterpenoid Alkaloid Synthesis vil_start Starting Material Substituted Phenol vil_key1 Key Strategy 1 Oxidative Dearomatization/ Diels-Alder Cycloaddition vil_start->vil_key1 vil_key2 Key Strategy 2 Hydrodealkenylative Fragmentation/ Mannich Sequence vil_key1->vil_key2 vil_key3 Key Strategy 3 Intramolecular Diels-Alder for Cyclopropane Formation vil_key2->vil_key3 vil_end Final Product (±)-Vilmoraconitine vil_key3->vil_end alt_key1 Common Strategy 1 Wagner-Meerwein Rearrangement to form Bridged Systems alt_key2 Common Strategy 2 Radical Cyclizations for Polycycle Construction alt_key3 Common Strategy 3 Late-stage C-H Oxidation to Install Oxygenation

Caption: Comparison of the Vilmoraconitine synthesis strategy with other common methods.

Comparative Discussion

The total synthesis of (±)-Vilmoraconitine showcases a distinct and effective strategy for the construction of highly complex C19-diterpenoid alkaloids. The key oxidative dearomatization/Diels-Alder cycloaddition is a powerful method for rapidly building molecular complexity from relatively simple aromatic starting materials. This approach has been utilized in the synthesis of other complex natural products.

The hydrodealkenylative fragmentation/Mannich sequence is a particularly noteworthy and innovative approach. This transformation allows for a strategic bond cleavage and subsequent ring formation to install the intricate bridged amine core of the alkaloid. This contrasts with more traditional approaches that might rely on a series of functional group interconversions and cyclizations to build a similar core structure.

The late-stage intramolecular Diels-Alder reaction to form the cyclopropane-containing ring system is a testament to the robustness of this pericyclic reaction. Forming such a sterically congested and strained ring system at a late stage in the synthesis is a significant challenge, and its successful implementation is a highlight of this synthetic route.

In the broader context of diterpenoid alkaloid synthesis, other notable strategies have included biomimetic Wagner-Meerwein rearrangements to construct key bridged ring systems and radical cyclizations to form multiple carbon-carbon bonds in a single step. The synthesis of (±)-Vilmoraconitine provides a valuable addition to the synthetic chemist's toolbox for tackling this formidable class of natural products. Future work in this area will hopefully include an independent validation of this pathway and the development of alternative routes that would allow for a direct and quantitative comparison of synthetic efficiency.

Validating the Analgesic Potential of Ludaconitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic effects of Ludaconitine against commonly used analgesics. The information is supported by experimental data from various pain models and includes detailed methodologies and visualizations of associated signaling pathways.

This compound, a C19-diterpenoid alkaloid derived from the Aconitum species, has garnered interest for its potential analgesic properties. This document aims to objectively present the available data on its efficacy in established preclinical pain models, offering a comparative analysis with standard analgesics such as morphine, aspirin, and indomethacin.

Comparative Analgesic Efficacy of this compound

The analgesic effects of this compound and its related Aconitum alkaloids have been evaluated in several well-established animal models of pain, including the hot plate test for thermal pain, the acetic acid-induced writhing test for visceral pain, and the formalin test for inflammatory and neurogenic pain. The following tables summarize the quantitative data from these studies, comparing the effects of this compound and its analogs to those of standard analgesic drugs.

Table 1: Hot Plate Test - Latency to Pain Response

TreatmentDose (mg/kg)Latency (seconds)% Increase in Pain Threshold
Control (Vehicle)-4.19 ± 0.84-
Aconitine0.36.4 ± 1.2117.12%
Aconitine0.97.6 ± 1.4220.27%
Aspirin2005.0 ± 1.4219.21%

Data for Aconitine, a related compound, is presented due to the limited availability of specific data for this compound.[1][2][3]

Table 2: Acetic Acid-Induced Writhing Test - Inhibition of Writhing Response

TreatmentDose (mg/kg)Average No. of Writhing Events% Inhibition
Control (Vehicle)-28.83 ± 11.53-
Aconitine0.39.17 ± 5.8868%
Aconitine0.97.0 ± 5.1476%
Aspirin2007.17 ± 3.6675%

Data for Aconitine is presented as a surrogate for this compound.[3][4][5]

Table 3: Formalin Test - Inhibition of Paw Licking Time

TreatmentDose (mg/kg)Phase I Inhibition (%)Phase II Inhibition (%)
Aconitine (1h pre-treatment)0.333.23%36.08%
Aconitine (1h pre-treatment)0.920.25%32.48%
Aspirin (1h pre-treatment)200-48.82%
Morphine-
Indomethacin-

Data for Aconitine is presented. Checkmarks (✓) indicate reported inhibitory effects, while crosses (✗) indicate a lack of effect.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in this guide.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly effective for evaluating centrally acting analgesics.[7][8]

Objective: To measure the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical retainer to keep the mouse on the hot plate.

  • Stopwatch.

  • Experimental animals (mice).

  • This compound and reference drugs (e.g., morphine) at desired concentrations.

  • Vehicle control (e.g., saline).

Procedure:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Administer this compound, the reference drug, or the vehicle to the mice via the desired route (e.g., intraperitoneally or orally).

  • After a predetermined absorption time (e.g., 30 minutes), place a mouse gently onto the hot plate and immediately start the stopwatch.

  • Observe the mouse for signs of nociception, which include licking of the hind paws or jumping.

  • Stop the stopwatch as soon as a nociceptive response is observed and record the latency time.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established. If the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Calculate the percentage increase in pain threshold for each group compared to the control group.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[9][10]

Objective: To quantify the number of abdominal constrictions (writhes) in mice after the administration of an irritant.

Materials:

  • Acetic acid solution (e.g., 0.6% v/v in saline).

  • Syringes and needles for intraperitoneal injection.

  • Observation chambers.

  • Stopwatch.

  • Experimental animals (mice).

  • This compound and reference drugs (e.g., aspirin, indomethacin).

  • Vehicle control.

Procedure:

  • Administer this compound, the reference drug, or the vehicle to the mice.

  • After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.

  • Immediately place each mouse into an individual observation chamber and start the stopwatch.

  • Count the number of writhes for a predetermined period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the treated groups compared to the control group.

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for differentiating between centrally and peripherally acting analgesics. It produces a biphasic pain response.[3][11][12]

Objective: To measure the duration of paw licking and flinching in mice following the injection of formalin.

Materials:

  • Formalin solution (e.g., 2.5% in saline).

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

  • Stopwatch or automated activity monitoring system.

  • Experimental animals (mice).

  • This compound and reference drugs (e.g., morphine, aspirin).

  • Vehicle control.

Procedure:

  • Administer this compound, the reference drug, or the vehicle to the mice.

  • After the absorption period, inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Immediately place the mouse into an observation chamber.

  • Record the total time the animal spends licking or flinching the injected paw.

  • The observation period is typically divided into two phases: Phase I (early phase), which occurs during the first 5 minutes post-injection and is associated with direct nociceptor activation, and Phase II (late phase), which occurs between 15 and 30 minutes post-injection and is associated with an inflammatory response and central sensitization.

  • Calculate the total licking/flinching time for each phase for all groups.

  • Determine the percentage of inhibition for each phase in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound's analgesic action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow Experimental Workflow for Analgesic Testing start Animal Acclimatization treatment Administration of This compound/Comparator/Vehicle start->treatment 1 pain_model Induction of Pain (Hot Plate, Acetic Acid, or Formalin) treatment->pain_model 2 observation Observation and Data Collection (Latency, Writhing, Licking/Flinching) pain_model->observation 3 analysis Data Analysis and Comparison observation->analysis 4

Experimental workflow for assessing analgesic efficacy.

G cluster_pathway Proposed Analgesic Signaling Pathway of this compound This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Blocks Nociceptor Nociceptor (Peripheral Nerve Ending) VGSC->Nociceptor Located on ActionPotential Inhibition of Action Potential Generation and Propagation Nociceptor->ActionPotential Leads to PainSignal Reduced Transmission of Pain Signals to CNS ActionPotential->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia

References

Ludaconitine: Lacking a Defined Therapeutic Indication for Direct Comparison with a Standard-of-Care Drug

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research reveals that Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, is not an approved therapeutic agent for any specific disease in mainstream medicine. Consequently, a direct head-to-head comparison with a standard-of-care drug is not feasible as there is no established clinical context for its use.

The available scientific literature primarily focuses on the toxicological properties of this compound, particularly its cardiotoxicity and neurotoxicity, which are characteristic of aconite alkaloids. While traditional medicine has utilized plants containing this compound for various ailments, these applications lack the rigorous, controlled clinical trials necessary to establish a specific therapeutic indication and a corresponding standard-of-care treatment for comparison.

Given the absence of a defined disease target and clinical data for this compound, it is not possible to generate a comparative guide that meets the core requirements of data presentation from head-to-head studies, detailed experimental protocols of comparative trials, and relevant signaling pathway or workflow visualizations. Further research and clinical evaluation would be required to determine if this compound has any therapeutic potential for a specific disease before such a comparison could be made.

A Comparative Guide to the Metabolism and Pharmacokinetics of Ludaconitine and Its Analogs Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the metabolism and pharmacokinetics of Ludaconitine are limited in publicly available scientific literature. This guide provides a comprehensive comparison of its close structural analog, Lappaconitine, across multiple species to serve as a valuable proxy for researchers. The structural similarities between this compound and Lappaconitine, both C19 diterpenoid alkaloids, suggest that their metabolic pathways and pharmacokinetic profiles may share common characteristics.

This compound Structure: Formula: C32H45NO9

Lappaconitine Structure: Formula: C32H44N2O8[1][2]

Cross-Species Metabolism of Lappaconitine

Metabolic studies of Lappaconitine have been conducted in vitro using human and rat liver microsomes, and in vivo in rats. These studies reveal both similarities and quantitative differences in the biotransformation of this compound across species.

In Vitro Metabolism: Human vs. Rat Liver Microsomes

A pivotal study investigated the metabolism of Lappaconitine in human and rat liver microsomes, identifying a total of 33 metabolites in vitro. While many metabolites were common to both species, indicating shared metabolic pathways, there were notable quantitative differences in their formation.

Key Metabolic Reactions:

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • N-deacetylation: Removal of an acetyl group.

  • O-demethylation: Removal of a methyl group from a methoxy moiety.

  • N-deethylation: Removal of an ethyl group.

  • Hydrolysis: Cleavage of chemical bonds by the addition of water.

The main metabolic pathways for the related C19 diterpenoid alkaloid, aconitine, have been attributed to CYP3A4/5 and CYP2D6 isoforms of the cytochrome P450 enzyme system, which are responsible for de-methylation, N-deethylation, dehydrogenation, and hydroxylation.[3] While specific studies on Lappaconitine are less definitive, it is likely that these or similar CYP isoforms play a significant role in its metabolism.

In Vivo Metabolism: Rat

In vivo studies in rats following oral administration of Lappaconitine led to the identification of 47 metabolites in urine and feces. This extensive metabolism in rats suggests a lower toxicity compared to other Aconitum alkaloids. The primary metabolites identified both in vitro and in vivo were 16-O-demethyllappaconitine (16-DMLAP), deacetyllappaconitine (DAL), and 5'-hydroxy-deacetyllappaconitine (5'-OH-DAL).

Summary of Lappaconitine Metabolites
SpeciesStudy TypeKey Metabolites IdentifiedPrimary Metabolic Pathways
Human In Vitro (Liver Microsomes)30 metabolites detected, including hydroxylated, N-deacetylated, O-demethylated, and N-deethylated forms.Hydroxylation, N-deacetylation, O-demethylation, N-deethylation, Hydrolysis
Rat In Vitro (Liver Microsomes)33 metabolites detected, with similar pathways to humans but quantitative differences.Hydroxylation, N-deacetylation, O-demethylation, N-deethylation, Hydrolysis
Rat In Vivo (Oral Admin.)47 metabolites detected in urine and feces. Major metabolites include 16-DMLAP, DAL, and 5'-OH-DAL.Extensive biotransformation including N-deacetylation and O-demethylation.

Cross-Species Pharmacokinetics of Lappaconitine

Pharmacokinetic data for Lappaconitine is available for mice, rats, and humans, allowing for a comparative analysis of its absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic Parameters of Lappaconitine Across Species
ParameterMouse (Intravenous)[4]Mouse (Intravenous & Intragastric)[5][6]Rat (Transdermal)[7][8]Human (Oral)[9]
Dose 1.0, 2.0, 4.0 mg/kg1 mg/kg (IV), 2, 4, 8 mg/kg (IG)10 mg/ml (transdermal)25 mg
Tmax (h) -~0.5 (IG)-4.43 ± 3.54
Cmax (ng/mL) -13.5 - 45.3 (IG)-5.09 ± 4.07
AUC (0-t) (ng·h/mL) 55.5, 110.5, 402.918.9 - 70.4 (IG)-42.96 ± 34.48
t1/2 (h) 0.47, 0.48, 0.49~1.5 (IV), ~2.0 (IG)--
Absolute Bioavailability -2.0%--

Note: The data presented is compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.

The data indicates that Lappaconitine exhibits a short half-life in mice.[4] In humans, the peak plasma concentration is reached after approximately 4.4 hours.[9] The absolute bioavailability of Lappaconitine in mice after intragastric administration is low, at only 2.0%, suggesting significant first-pass metabolism or poor absorption.[5][6]

Experimental Protocols

In Vitro Metabolism of Lappaconitine in Liver Microsomes

Objective: To identify and compare the metabolites of Lappaconitine in rat and human liver microsomes.

Materials:

  • Lappaconitine

  • Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) system

Protocol:

  • A solution of Lappaconitine is prepared in a suitable solvent (e.g., methanol).

  • The incubation mixture is prepared containing liver microsomes (e.g., 1 mg/mL protein concentration), phosphate buffer, and the Lappaconitine solution.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).

  • The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

  • The mixture is centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by UHPLC-Q/TOF-MS to identify the metabolites.

  • Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.

In Vivo Pharmacokinetic Study of Lappaconitine in Mice

Objective: To determine the pharmacokinetic parameters of Lappaconitine in mice following intravenous and intragastric administration.[5][6]

Materials:

  • Lappaconitine hydrobromide

  • Male Kunming mice

  • Vehicle for drug administration (e.g., saline)

  • Heparinized tubes for blood collection

  • Liquid chromatography-mass spectrometry (LC-MS) or UPLC-MS/MS system for drug quantification

Protocol:

  • Mice are fasted overnight before drug administration.

  • For intravenous (IV) administration, Lappaconitine is dissolved in saline and injected via the tail vein at a specific dose (e.g., 1 mg/kg).

  • For intragastric (IG) administration, Lappaconitine is administered by gavage at various doses (e.g., 2, 4, 8 mg/kg).

  • Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Plasma concentrations of Lappaconitine are determined using a validated LC-MS or UPLC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

Visualizations

Metabolic Pathway of Lappaconitine

Lappaconitine_Metabolism cluster_PhaseI Phase I Metabolism cluster_Excretion Excretion Lappaconitine Lappaconitine Hydroxylation Hydroxylation Lappaconitine->Hydroxylation CYP450s N_deacetylation N-deacetylation Lappaconitine->N_deacetylation CYP450s O_demethylation O-demethylation Lappaconitine->O_demethylation CYP450s N_deethylation N-deethylation Lappaconitine->N_deethylation CYP450s Hydrolysis Hydrolysis Lappaconitine->Hydrolysis Esterases Excretion Urine & Feces Hydroxylation->Excretion DAL Deacetyllappaconitine (DAL) N_deacetylation->DAL DMLAP 16-O-demethyllappaconitine (16-DMLAP) O_demethylation->DMLAP N_deethylation->Excretion Hydrolysis->Excretion OH_DAL 5'-OH-deacetyllappaconitine (5'-OH-DAL) DAL->OH_DAL DAL->Excretion DMLAP->Excretion OH_DAL->Excretion

Caption: Proposed metabolic pathways of Lappaconitine.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_lapp Prepare Lappaconitine Solution prep_microsomes Prepare Liver Microsome Incubation Mixture prep_lapp->prep_microsomes pre_inc Pre-incubate at 37°C prep_microsomes->pre_inc initiate_reaction Initiate with NADPH pre_inc->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate with Acetonitrile incubate->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis Analyze by UHPLC-Q/TOF-MS collect_supernatant->lcms_analysis identify_metabolites Identify Metabolites lcms_analysis->identify_metabolites

Caption: Workflow for in vitro metabolism of Lappaconitine.

References

Safety Operating Guide

Proper Disposal of Ludaconitine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ludaconitine, a highly toxic aconitine alkaloid, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its acute toxicity, stringent disposal procedures must be followed. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound waste.

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic and can be fatal if swallowed or inhaled. Extreme caution must be exercised during handling and disposal. Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles, should be worn at all times.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data on this compound Waste Management

ParameterGuidelineCitation
Maximum Storage Time 90 days from the accumulation start date.[2]
Maximum Storage Quantity Up to 55 gallons of a single hazardous waste stream.[2]
Container Fill Limit Containers should not be filled to more than 80-90% capacity to allow for expansion.[3][4]

Experimental Protocol: Decontamination of this compound-Contaminated Labware

Decontamination of labware that has come into contact with this compound is a critical step to ensure that it can be safely cleaned for reuse or disposed of as non-hazardous waste.

Materials:

  • 1 M Sodium hydroxide (NaOH) solution

  • Methanol

  • Appropriate waste containers

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse: Immediately after use, rinse the contaminated labware three times with methanol to remove the bulk of the this compound residue. Collect all rinsate as hazardous waste.

  • Decomposition: Immerse the rinsed labware in a 1 M NaOH solution for at least 24 hours. Aconitine alkaloids are esters and will be hydrolyzed and detoxified by the strong base.

  • Final Rinse: After the 24-hour immersion, thoroughly rinse the labware with copious amounts of water.

  • Disposal of Decontamination Solution: The NaOH solution used for decontamination should be neutralized and disposed of as hazardous chemical waste.

  • Final Disposal of Labware: After this decontamination procedure, the labware can typically be washed through standard laboratory procedures.

Step-by-Step this compound Disposal Procedure

The following procedure outlines the essential steps for the safe disposal of this compound waste, from segregation to final pickup by a certified hazardous waste contractor.

  • Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated PPE, and cleaning materials, must be segregated from other laboratory waste streams.[3][5]

  • Waste Container Selection: Use only compatible, leak-proof containers with screw-on caps for liquid waste.[2][3] For solid waste, use sturdy, sealed containers. All containers must be in good condition without cracks or leaks.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][5][6] The accumulation start date must also be clearly marked on the label.[5]

  • Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.[2] Secondary containment should be used to prevent spills.[2]

  • Disposal of Empty Containers: Empty this compound containers are also considered hazardous waste unless properly decontaminated. They should be triple-rinsed with a suitable solvent (e.g., methanol), and the rinsate collected as hazardous waste.[6][7] The rinsed container can then be disposed of in the regular trash after defacing the label.[7]

  • Waste Pickup: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2][5] Do not dispose of this compound down the drain or in the regular trash.[3][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Ludaconitine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Unused this compound Unused this compound Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Unused this compound->Collect in Labeled Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Collect in Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Collect in Labeled Hazardous Waste Container Store in Designated Secure Area with Secondary Containment Store in Designated Secure Area with Secondary Containment Collect in Labeled Hazardous Waste Container->Store in Designated Secure Area with Secondary Containment Arrange for EHS/Certified Vendor Pickup Arrange for EHS/Certified Vendor Pickup Store in Designated Secure Area with Secondary Containment->Arrange for EHS/Certified Vendor Pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ludaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Ludaconitine, a highly toxic diterpenoid alkaloid. Adherence to these procedures is essential to ensure personnel safety and mitigate risks in the laboratory environment. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, and disposal.

Hazard Assessment and Toxicity

This compound is a potent toxin, and exposure through inhalation or ingestion can be fatal.[1] Understanding its toxicity is paramount for implementing appropriate safety measures.

Table 1: this compound and Related Alkaloid Toxicity Data

CompoundTest SpeciesRoute of ExposureLD50/LDLoDoseReference
This compound triacetateRatIntravenousLDLo45 mg/kg[2]
This compound triacetateMouseIntravenousLD5021,800 µg/kg[2]
AconitineHuman-LDLo0.2 mg[3]

LD50: Lethal dose for 50% of the test population. LDLo: Lowest published lethal dose.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, respiratory, and ocular exposure.

Table 2: Personal Protective Equipment for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Respiratory Protection Full-face respirator with P100 particulate filters.A full-facepiece provides both respiratory and eye protection. P100 filters are highly effective against airborne particulates.[2] Ensure proper fit testing and a complete seal. For operations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Hand Protection Double gloving with chemically resistant gloves.Inner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile (minimum 8 mil thickness). Butyl rubber offers excellent resistance to a wide range of chemicals, including many alkaloids.[4][5][6] Nitrile provides good splash resistance.[3][7][8] Gloves should be inspected for defects before each use and changed immediately upon contamination.[3][9]
Body Protection Disposable, solid-front, back-tying chemical-resistant gown or coveralls.Ensure sleeves have tight-fitting cuffs. All seams should be sealed.
Eye and Face Protection Full-face respirator provides integrated protection. If using a half-mask respirator, chemical splash goggles and a face shield are required.Protects against splashes and airborne particles.
Foot Protection Closed-toe, chemical-resistant shoes with shoe covers.Shoe covers should be removed and disposed of before exiting the designated work area.

Logical Workflow for Donning and Doffing PPE

Figure 1: Recommended sequence for putting on and taking off PPE.

Operational Plan: Safe Handling Procedures

Strict adherence to standard operating procedures is crucial when working with this compound.

Experimental Protocol: Weighing and Preparing Solutions of this compound

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all this compound handling.

    • Cover the work surface with disposable, plastic-backed absorbent paper.[10]

    • Assemble all necessary equipment (e.g., microbalance, spatulas, weighing paper, vials, solvents) within the fume hood.

    • Prepare a waste container for contaminated disposables within the fume hood.

  • Weighing:

    • Don all required PPE as specified in Table 2.

    • When weighing powdered this compound, use a microbalance inside the fume hood to minimize air currents.

    • If a balance cannot be placed inside a fume hood, wear a dust mask in addition to the respirator when weighing and surround the weighing area with wetted paper towels to contain any fugitive dust.[11]

    • Use anti-static weighing dishes or paper.

    • Carefully transfer the desired amount of this compound using a dedicated spatula. Avoid any sudden movements that could create dust.

    • Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated waste container immediately after use.

  • Solubilization:

    • Add the solvent to the vial containing the weighed this compound powder directly within the fume hood.

    • Cap the vial securely before mixing or vortexing.

    • If sonication is required, ensure the vial is sealed and placed within a secondary container.

  • Post-Handling:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution (see Section 5), followed by 70% ethanol.

    • Dispose of all contaminated disposable materials (weighing paper, wipes, gloves) in the designated hazardous waste container.

    • Doff PPE according to the prescribed procedure.

    • Thoroughly wash hands and forearms with soap and water.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 3: this compound Waste Disposal and Decontamination

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weighing paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused this compound solutions and contaminated solvents must be collected in a sealed, labeled, and chemically resistant hazardous waste container. Do not dispose of down the drain.
Sharps Contaminated needles, syringes, and other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

Spill Decontamination Protocol:

  • Evacuate and Secure:

    • Immediately alert others in the vicinity.

    • Evacuate the area.

    • If the spill is large or involves a significant amount of dust, contact the institution's environmental health and safety (EHS) office immediately.

  • Containment (for minor spills by trained personnel only):

    • Don appropriate PPE, including a full-face respirator.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[12][13][14]

    • For powder spills, gently cover with a damp paper towel to avoid aerosolization.[15]

  • Deactivation and Cleanup:

    • While a specific deactivating agent for this compound is not well-documented, a cautious approach involves using a mild oxidizing agent. A freshly prepared 10% bleach solution (sodium hypochlorite) can be used, followed by a water rinse.[15] Allow for a sufficient contact time (at least 20 minutes).[7]

    • Alternatively, for surfaces, a mild acidic solution (e.g., citric acid) can be used to hydrolyze the ester linkages, which is known to reduce the toxicity of aconitine alkaloids.[16]

    • Work from the outer edge of the spill inward.

    • Collect all cleanup materials in a designated hazardous waste container.

  • Final Steps:

    • Wipe the area with soap and water.

    • Dispose of all contaminated materials and PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

Mechanism of Action: Aconitine Alkaloid Signaling

This compound is part of the aconitine family of alkaloids. These compounds are known to exert their toxic effects primarily by interacting with voltage-gated sodium channels in excitable tissues like neurons and cardiac muscle.[17]

Aconitine_Pathway This compound This compound / Aconitine Alkaloids NavChannel Voltage-Gated Sodium Channel (Nav) This compound->NavChannel Binds to Site 2 PersistentActivation Persistent Channel Activation (Inhibition of Inactivation) NavChannel->PersistentActivation Causes NaInflux Sustained Sodium Ion (Na+) Influx PersistentActivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Neurotoxicity Neurotoxicity (e.g., Paresthesia) Depolarization->Neurotoxicity

Figure 2: Simplified signaling pathway for aconitine alkaloid toxicity.

By understanding and implementing these safety protocols, researchers can mitigate the significant risks associated with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and EHS office for additional information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.